molecular formula C7H6N2O B1283330 6-(Hydroxymethyl)picolinonitrile CAS No. 50501-38-7

6-(Hydroxymethyl)picolinonitrile

Cat. No.: B1283330
CAS No.: 50501-38-7
M. Wt: 134.14 g/mol
InChI Key: VNXYECKZHAPGDI-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)picolinonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXYECKZHAPGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563700
Record name 6-(Hydroxymethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50501-38-7
Record name 6-(Hydroxymethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(Hydroxymethyl)picolinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50501-38-7

This technical guide provides an in-depth overview of 6-(hydroxymethyl)picolinonitrile, a versatile building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role in the development of novel anticancer and antimicrobial agents.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by a hydroxymethyl group at the 6-position and a nitrile group at the 2-position. This unique substitution pattern imparts desirable physicochemical properties for its use as a chemical intermediate in the synthesis of more complex molecules.

PropertyValue
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
CAS Number 50501-38-7
Appearance White to yellow solid
Boiling Point 310.5 ± 27.0 °C (Predicted)
Density 1.25 ± 0.1 g/cm³ (Predicted)
pKa 12.89 ± 0.10 (Predicted)

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 6-methylpicolinonitrile with an oxidizing agent. A detailed experimental protocol is described below.

Experimental Protocol: Synthesis from 6-Methylpicolinonitrile

Materials:

  • 6-Methylpicolinonitrile

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of 6-methylpicolinonitrile (1 equivalent) and selenium dioxide (1.2 equivalents) in 1,4-dioxane and water (50:1 v/v) is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and filtered to remove the black selenium precipitate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

Applications in Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, and picolinonitrile derivatives have been investigated for a wide range of therapeutic applications. The presence of both a hydroxymethyl and a nitrile group in this compound provides two reactive sites for further chemical modifications, making it a valuable intermediate for the synthesis of diverse compound libraries.

Antimicrobial Activity

Derivatives of picolinonitrile have shown promising activity against various bacterial and fungal pathogens. The nitrile group can be transformed into other functional groups, such as amidines or tetrazoles, which are known to interact with microbial targets.

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in the appropriate growth medium in a 96-well plate.

  • A standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL) is added to each well.

  • Positive (microorganism in medium without compound) and negative (medium only) controls are included.

  • The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

The pyridine scaffold is present in numerous approved anticancer drugs. Derivatives of this compound have been explored as potential inhibitors of various kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and FGFR signaling pathways.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathway Involvement

Derivatives of picolinonitrile have been shown to modulate key signaling pathways implicated in cancer. For instance, compounds bearing the picolinamide scaffold, which can be synthesized from this compound, have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in metabolic syndrome and potentially in cancer. Furthermore, the broader class of pyridine-containing compounds has been extensively studied as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various cancers.

Logical Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a typical workflow for investigating the effect of a novel this compound derivative on a cancer-related signaling pathway.

G cluster_0 Initial Screening cluster_1 Pathway Elucidation cluster_2 In vivo Validation a Synthesize Novel Derivative of this compound b In vitro Cytotoxicity Screening (e.g., MTT Assay) a->b c Identify Active Compound and Target Cell Line b->c d Hypothesize Target Pathway (e.g., FGFR Signaling) c->d e Western Blot Analysis for Key Pathway Proteins (e.g., p-FGFR, p-ERK) d->e f Kinase Inhibition Assay d->f g In vivo Xenograft Model e->g f->g h Evaluate Tumor Growth Inhibition g->h

Caption: A logical workflow for the preclinical evaluation of a novel this compound derivative.

This technical guide provides a foundational understanding of this compound for researchers in the field of drug discovery. Its versatile chemistry and the established biological activities of its derivatives make it a compound of significant interest for the development of new therapeutic agents.

A Comprehensive Technical Guide to 6-(hydroxymethyl)picolinonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-(hydroxymethyl)picolinonitrile, a versatile building block in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, delve into established synthetic protocols, and discuss its applications, particularly in the realm of drug discovery.

Core Physicochemical Properties

This compound, with the CAS number 50501-38-7, is a bifunctional molecule featuring both a nitrile and a hydroxymethyl group attached to a pyridine ring.[1][2] This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C7H6N2O[1][2][3][4]
Molecular Weight 134.13 g/mol [1][3], 134.14 g/mol [2][4]Multiple Sources
CAS Number 50501-38-7[1][2]
Appearance Beige solid[2]
Boiling Point (Predicted) 310.5 ± 27.0 °C[2][4]
Density (Predicted) 1.25 ± 0.1 g/cm³[2][4]
pKa (Predicted) 12.89 ± 0.10[2][4]
Storage Conditions Inert atmosphere, Room Temperature[2] or -4°C (short term), -20°C (long term)[1]Multiple Sources

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the reaction of 6-(hydroxymethyl)pyridine-2-carboxaldehyde with hydroxylamine hydrochloride. This protocol outlines a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from 6-(hydroxymethyl)pyridine-2-carboxaldehyde

Materials:

  • 6-(hydroxymethyl)pyridine-2-carboxaldehyde

  • Hydroxylamine hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(hydroxymethyl)pyridine-2-carboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in anhydrous DMSO.

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

  • Heating: Heat the reaction mixture to 100 °C in an oil bath and stir for 2 hours. The solution will typically turn a dark red color.[2]

  • Work-up: After cooling to room temperature, perform an extraction with dichloromethane and a saturated sodium bicarbonate solution. The aqueous phase should be back-extracted with dichloromethane to ensure complete product recovery.[2]

  • Purification: Combine the organic phases and concentrate them under reduced pressure. The crude product is then purified by silica gel column chromatography. Elute first with dichloromethane to remove non-polar impurities, followed by a solution of 0.5% methanol in dichloromethane to isolate the desired product.[2]

  • Characterization: The final product, a pale yellow solid, can be characterized by techniques such as NMR, HPLC, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 6-(hydroxymethyl)pyridine-2-carboxaldehyde + Hydroxylamine HCl in DMSO Reaction Heat at 100°C under N2 for 2h Reactants->Reaction Reaction Conditions Workup Extraction with DCM and NaHCO3(aq) Reaction->Workup Quenching & Extraction Purification Silica Gel Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The dual functionality of this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

This versatility allows for its incorporation into a wide range of molecular scaffolds, making it a molecule of interest for the development of novel therapeutic agents.

Logical Relationship of Functional Group Transformations

Functional_Group_Transformations Start This compound Nitrile Hydroxymethyl CarboxylicAcid Picolinic Acid Derivative Start:n->CarboxylicAcid Hydrolysis Amine Aminomethylpyridine Derivative Start:n->Amine Reduction Cycloaddition Heterocyclic Systems Start:n->Cycloaddition [3+2] Cycloaddition Aldehyde Picolinaldehyde Derivative Start:h->Aldehyde Oxidation LeavingGroup Halomethylpyridine Derivative Start:h->LeavingGroup Halogenation

Caption: Potential synthetic transformations of the nitrile and hydroxymethyl functional groups of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to wear protective gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential for applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of its dual functional groups provide a robust platform for the creation of diverse and complex molecules.

References

An In-depth Technical Guide on the Spectral Data of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(hydroxymethyl)picolinonitrile is a pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the expected spectral data for this compound and outlines standardized protocols for their acquisition. While specific experimental data for this compound is not widely published, this document presents predicted data based on established principles of spectroscopy, serving as a valuable reference for researchers.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and typical values for similar functional groups and molecular environments.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Doublet of Doublets (dd)1HH3
~7.6 - 7.8Triplet (t)1HH4
~7.4 - 7.6Doublet of Doublets (dd)1HH5
~4.8Singlet (s)2H-CH₂-
~3.5Broad Singlet (br s)1H-OH

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~160C6
~148C2
~138C4
~128C5
~125C3
~118-C≡N
~64-CH₂-

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400 - 3200Strong, BroadO-HStretching
3100 - 3000MediumAromatic C-HStretching
2240 - 2220Medium, SharpC≡NStretching
1600 - 1585MediumAromatic C=CStretching
1500 - 1400MediumAromatic C=CStretching
1400 - 1300MediumO-HBending
1200 - 1000StrongC-OStretching
900 - 675StrongAromatic C-HOut-of-plane Bending

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zInterpretation
134[M]⁺ (Molecular Ion)
116[M - H₂O]⁺
105[M - CHO]⁺ or [M - NCH]⁺
78[C₅H₄N]⁺ (Picolyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Instrument Setup:

      • Insert the sample into the spectrometer.

      • Lock the spectrometer onto the deuterium signal of the solvent.

      • Shim the magnetic field to achieve optimal homogeneity.

      • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

      • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

      • Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-60 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

      • Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Data Processing:

      • Apply a Fourier transform to the acquired Free Induction Decay (FID).

      • Phase the resulting spectrum.

      • Perform baseline correction.

      • Calibrate the chemical shift scale using the TMS signal.

      • Integrate the peaks in the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure (Attenuated Total Reflectance - ATR):

    • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

    • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Procedure:

    • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

    • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

    • Detection: The separated ions are detected, and their abundance is recorded.

    • Data Processing: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

G Workflow for Structural Elucidation of this compound cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation MS Mass Spectrometry (MS) MW Molecular Weight & Fragmentation Pattern MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups (OH, C≡N, Aromatic) IR->FG NMR NMR Spectroscopy Connectivity ¹H-¹H Connectivity & Carbon Skeleton NMR->Connectivity Structure Final Structure of This compound MW->Structure FG->Structure Connectivity->Structure

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-(hydroxymethyl)picolinonitrile. The information enclosed is intended to support research and development activities by providing precise spectral data, a comprehensive experimental protocol for data acquisition, and logical visualizations of the molecular structure and characterization workflow.

Introduction

This compound, also known as 6-(hydroxymethyl)-2-pyridinecarbonitrile, is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural elucidation is fundamental for its application in drug discovery and materials science. 1H NMR spectroscopy is a primary analytical technique for confirming the identity and purity of this compound by providing detailed information about its proton environments.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3) at a frequency of 400 MHz.[1] The spectral data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz), are summarized in the table below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H47.85t7.81H
H37.68d7.71H
H57.50d7.91H
-CH2-4.85s-2H
-OH~2.5 (broad)s-1H

Note: The chemical shift of the hydroxyl (-OH) proton is variable and may be concentration-dependent. It often appears as a broad singlet and may exchange with trace amounts of D2O.

Experimental Protocol

The following is a representative experimental protocol for the acquisition of the 1H NMR spectrum of this compound.

3.1. Sample Preparation

  • Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl3).

  • A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

  • The solution was transferred to a 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

  • Instrument : 400 MHz NMR Spectrometer

  • Solvent : CDCl3

  • Temperature : 298 K

  • Pulse Sequence : A standard single-pulse experiment was utilized.

  • Number of Scans : 16 to 64 scans were typically acquired to ensure a good signal-to-noise ratio.

  • Spectral Width : A spectral width of approximately 16 ppm was used.

  • Data Processing : The acquired Free Induction Decay (FID) was processed with a Fourier transform. Phase and baseline corrections were applied to the resulting spectrum.

Visualizations

4.1. Chemical Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with the non-equivalent aromatic protons and the methylene protons labeled according to their assignments in the 1H NMR spectrum.

Caption: Chemical structure of this compound with proton assignments.

4.2. Workflow for Synthesis and Characterization

This diagram outlines a general workflow for the synthesis and subsequent analytical characterization of this compound, a common process in drug development and chemical research.

G start Starting Materials synthesis Chemical Synthesis start->synthesis workup Reaction Work-up & Purification synthesis->workup product Isolated Product: this compound workup->product nmr 1H NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir FT-IR Spectroscopy product->ir purity Purity Assessment (e.g., HPLC) product->purity characterization Structural & Purity Confirmation nmr->characterization ms->characterization ir->characterization purity->characterization

Caption: General workflow for the synthesis and characterization of a target compound.

References

In-depth 13C NMR Analysis of 6-(hydroxymethyl)picolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-(hydroxymethyl)picolinonitrile. Due to the limited availability of specific, publicly accessible experimental data for this compound, this document outlines the predicted 13C NMR chemical shifts and provides a standardized experimental protocol for its analysis. This guide is intended to support researchers in the structural elucidation and quality control of this compound and related compounds in a drug discovery and development context.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and computational models. The assignments are based on the molecular structure provided in Figure 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (CN)~118
C3~128
C4~138
C5~122
C6~160
CH₂OH~64
CN~117

Note: These are predicted values and may vary from experimental results. The solvent used for analysis will influence the exact chemical shifts.

Standard Experimental Protocol

The following section details a standard operating procedure for the acquisition of a 13C NMR spectrum of this compound.

2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive samples or long experiments, it may be beneficial to degas the sample to remove dissolved oxygen, which can interfere with NMR measurements.

2.2. NMR Spectrometer Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer:

ParameterRecommended Value
Nucleus ¹³C
Pulse Program Standard proton-decoupled ¹³C experiment (e.g., zgpg30)
Spectrometer Frequency 100 or 125 MHz (for a 400 or 500 MHz ¹H spectrometer, respectively)
Spectral Width 0 - 200 ppm
Acquisition Time 1-2 seconds
Relaxation Delay (d1) 2-5 seconds
Number of Scans 1024 or higher (to achieve adequate signal-to-noise ratio)
Temperature 298 K (25 °C)

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (TMS) to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its 13C NMR analysis.

Figure 1. Molecular Structure of this compound cluster_pyridine cluster_substituents C2 C3 C2->C3 CN C≡N C2->CN C4 C3->C4 C5 C4->C5 C6 C5->C6 N1 C6->N1 CH2OH CH₂OH C6->CH2OH N1->C2

Figure 1. Molecular Structure of this compound

Figure 2. 13C NMR Analysis Workflow A Sample Preparation (Dissolution & Filtration) B NMR Data Acquisition (¹³C Experiment) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking & Referencing) C->D E Structural Elucidation & Purity Assessment D->E

Figure 2. 13C NMR Analysis Workflow

In-Depth Technical Guide to the FT-IR Spectrum of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(hydroxymethyl)picolinonitrile is a bifunctional pyridine derivative of interest in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a hydroxymethyl group, and a nitrile moiety, each contributing to its unique chemical properties and reactivity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure and vibrational modes of this compound. This guide offers a detailed analysis of the expected FT-IR spectrum of this compound, a comprehensive experimental protocol for spectral acquisition, and a logical framework for spectral interpretation.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the predicted key vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500 - 3200Broad, StrongO-H stretch (hydrogen-bonded)Hydroxymethyl (-CH₂OH)
3100 - 3000MediumAromatic C-H stretchPyridine Ring
2950 - 2850Medium to WeakAliphatic C-H stretchHydroxymethyl (-CH₂OH)
2240 - 2220Strong, SharpC≡N stretch (conjugated)Nitrile (-C≡N)
1600 - 1550MediumC=C and C=N ring stretchingPyridine Ring
1475 - 1425MediumC-H in-plane bendingPyridine Ring & -CH₂-
1260 - 1050StrongC-O stretchPrimary Alcohol
900 - 650Medium to StrongC-H out-of-plane bendingPyridine Ring

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This section details a standard operating procedure for obtaining the FT-IR spectrum of solid this compound using an ATR-FTIR spectrometer.

3.1. Instrumentation and Materials

  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • Sample of this compound (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

3.2. Sample Preparation

For a solid sample such as this compound, minimal preparation is required for ATR-FTIR analysis.[1]

  • Ensure the ATR crystal is clean and free of any residual contaminants from previous measurements. Clean the crystal surface with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.

  • Using a clean spatula, place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.[2]

3.3. Spectral Acquisition

  • Background Spectrum: With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O). The background spectrum should be collected under the same conditions as the sample spectrum.[2]

  • Sample Spectrum:

    • Lower the ATR press arm to apply consistent pressure on the solid sample, ensuring good contact with the crystal surface.[3]

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹. The spectral range should be set from 4000 cm⁻¹ to 400 cm⁻¹.

  • Post-Measurement:

    • Retract the press arm and carefully remove the sample from the crystal surface.

    • Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe.

3.4. Data Processing

The raw data will be a single-beam spectrum of the sample and a single-beam spectrum of the background. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum. Further processing may include baseline correction and peak picking.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

  • O-H Region (3500 - 3200 cm⁻¹): A prominent, broad absorption band in this region is characteristic of the O-H stretching vibration of the hydroxymethyl group.[4] The broadening is a result of intermolecular hydrogen bonding between the alcohol moieties.[5]

  • C-H Stretching Region (3100 - 2850 cm⁻¹): Weaker to medium intensity bands between 3100 and 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic pyridine ring.[6] Absorptions in the 2950 to 2850 cm⁻¹ range correspond to the asymmetric and symmetric C-H stretching of the methylene group (-CH₂-).

  • Nitrile Region (2240 - 2220 cm⁻¹): A sharp and strong absorption band in this region is a definitive indicator of the nitrile (C≡N) functional group.[7] Its position, slightly lower than that of a typical aliphatic nitrile, is due to conjugation with the aromatic pyridine ring.

  • Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of structural information.

    • Pyridine Ring Vibrations: Medium intensity bands between 1600 and 1550 cm⁻¹ arise from the C=C and C=N stretching vibrations within the pyridine ring.[6]

    • C-O Stretching: A strong band is expected between 1260 and 1050 cm⁻¹ corresponding to the C-O stretching of the primary alcohol.[4][8]

    • C-H Bending: In-plane C-H bending vibrations of the pyridine ring and the methylene group appear in the 1475 - 1425 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted pyridine ring give rise to characteristic bands in the 900 - 650 cm⁻¹ range, which can be diagnostic of the substitution pattern.[9]

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic regions of absorption in the FT-IR spectrum.

G cluster_molecule This compound cluster_groups Functional Groups cluster_regions FT-IR Absorption Regions (cm⁻¹) mol N#C-Py-CH2OH OH Hydroxyl (-OH) CH2 Methylene (-CH2-) Py Pyridine Ring CN Nitrile (-C≡N) OH_region 3500-3200 OH->OH_region O-H stretch CH_region 3100-2850 CH2->CH_region C-H stretch Fingerprint_region < 1600 CH2->Fingerprint_region C-O stretch Py->CH_region Aromatic C-H stretch Py->Fingerprint_region Ring vibrations CN_region 2240-2220 CN->CN_region C≡N stretch

Structure-Spectrum Correlation for this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 6-(hydroxymethyl)picolinonitrile, a heterocyclic compound of interest in pharmaceutical and chemical research. The document outlines predicted fragmentation patterns, experimental protocols for analysis, and visual representations of key processes to facilitate a comprehensive understanding of its behavior under mass spectrometric conditions.

Predicted Mass Spectrometry Fragmentation Pathway

Under positive-ion electrospray ionization (ESI), this compound is expected to readily form a protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) analysis through collision-induced dissociation (CID) will induce fragmentation of this precursor ion. The fragmentation is likely to be directed by the protonated pyridine nitrogen, influencing the cleavage of bonds on the substituent groups.

The primary fragmentation pathways for the protonated molecule are predicted to involve:

  • Loss of water (H₂O): The hydroxymethyl group can easily lose a molecule of water, a common fragmentation route for alcohols.

  • Loss of formaldehyde (CH₂O): Cleavage of the bond between the pyridine ring and the hydroxymethyl group can result in the loss of a neutral formaldehyde molecule.

  • Loss of the cyano group (HCN): The nitrile group may be eliminated as a neutral hydrogen cyanide molecule.

  • Ring fragmentation: At higher collision energies, fragmentation of the pyridine ring itself may occur.

These predicted fragmentation pathways are based on established principles of mass spectrometry for organic molecules, particularly those containing pyridine and related functional groups.[1][2][3]

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the key ions expected in the ESI-MS/MS spectrum of this compound. The relative abundance is a qualitative prediction.

Predicted m/z Proposed Ion Structure Proposed Fragmentation Pathway Predicted Relative Abundance
135.055[M+H]⁺Protonated parent moleculeHigh
117.045[M+H - H₂O]⁺Loss of a water molecule from the hydroxymethyl groupHigh
105.042[M+H - CH₂O]⁺Loss of a formaldehyde molecule from the hydroxymethyl groupMedium
108.042[M+H - HCN]⁺Loss of a hydrogen cyanide molecule from the nitrile groupLow

Experimental Protocol for LC-MS/MS Analysis

This section details a typical experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Sample Preparation

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.[4][5]

  • Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.[4][5]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.[4][5]

3.2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Triple quadrupole or ion trap mass spectrometer.[1][6]

  • Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) for fragmentation analysis.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Visualizations

4.1. Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M This compound [M+H]⁺ m/z = 135.055 F1 [M+H - H₂O]⁺ m/z = 117.045 M->F1 - H₂O F2 [M+H - CH₂O]⁺ m/z = 105.042 M->F2 - CH₂O F3 [M+H - HCN]⁺ m/z = 108.042 M->F3 - HCN

Caption: Predicted fragmentation of protonated this compound.

4.2. Experimental Workflow for LC-MS/MS Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution Filtered Filtered Sample Working->Filtered Filtration LC Liquid Chromatography (C18 Column) Filtered->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS DA Data Acquisition MSMS->DA DI Data Interpretation (Fragmentation Analysis) DA->DI

Caption: Workflow for the LC-MS/MS analysis of small molecules.

References

Solubility of 6-(hydroxymethyl)picolinonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 6-(hydroxymethyl)picolinonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents. By elucidating the relationship between the compound's molecular structure and its solubility behavior, this guide aims to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs, including the pyridine ring, a hydroxymethyl group, and a nitrile group, make it a versatile building block for a range of therapeutic agents. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in various stages of drug development, from reaction kinetics in synthesis to crystallization in purification and bioavailability in formulation. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical prerequisite for efficient and successful process development.

This guide provides a foundational understanding of the factors governing the solubility of this compound and presents a detailed protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a solid at room temperature with a molecular weight of 134.14 g/mol .[1][2][3] Its structure features both polar and non-polar characteristics, which will influence its interaction with different solvents.

  • Polar Functional Groups : The presence of a hydroxyl (-OH) group and a nitrile (-CN) group, along with the nitrogen atom in the pyridine ring, imparts significant polarity to the molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile group and the pyridine nitrogen are hydrogen bond acceptors.

  • Aromatic System : The pyridine ring provides a degree of aromatic character, which can lead to favorable π-π stacking interactions with aromatic solvents.

Based on these features, a qualitative prediction of solubility can be made according to the "like dissolves like" principle.[4] It is expected that this compound will exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding, and lower solubility in non-polar hydrocarbon solvents.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₆N₂O[1][2]
Molar Mass134.14 g/mol [1][2][3]
Physical FormSolid
Boiling Point310.5±27.0 °C (Predicted)[1]
pKa12.89±0.10 (Predicted)[1]

Theoretical Framework: Understanding Solute-Solvent Interactions

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. Favorable dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

For this compound, the key interactions influencing its solubility are:

  • Hydrogen Bonding : The hydroxymethyl group is a potent hydrogen bond donor and acceptor. Solvents like alcohols (methanol, ethanol) and water can engage in strong hydrogen bonding with the solute, promoting solubility.

  • Dipole-Dipole Interactions : The polar nitrile group and the overall molecular dipole will interact favorably with other polar molecules, such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Van der Waals Forces : These non-specific interactions are present in all solvent-solute systems but are the dominant force in non-polar solvents like hexane and toluene.

The interplay of these forces determines the extent of solubility in a given solvent.

Caption: Key intermolecular forces between this compound and different solvent classes.

Experimental Determination of Solubility

The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the static equilibrium method, a widely accepted technique for generating reliable solubility data.[5]

Materials and Equipment
  • This compound (purity >97%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with heating capabilities

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

Solubility_Determination_Workflow A 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature for 24-48 hours. A->B C 3. Phase Separation Allow solution to settle. Centrifuge if necessary. B->C D 4. Sampling & Filtration Withdraw supernatant and filter through a 0.22 µm syringe filter. C->D E 5. Dilution Dilute the filtered saturated solution gravimetrically. D->E F 6. Quantification Analyze diluted samples by a calibrated HPLC or UV-Vis method. E->F G 7. Calculation Determine solubility in mg/mL or mol/L. F->G

Caption: Step-by-step workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 298.15 K).

    • Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation :

    • After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticles.

    • Determine the mass of the collected filtrate.

  • Quantification :

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

    • Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility :

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents and temperatures.

Table 2: Template for Reporting Solubility Data of this compound
SolventTemperature (K)Solubility (mg/mL)Solubility (mol/L)
e.g., Methanol298.15Experimental ValueCalculated Value
e.g., Acetone298.15Experimental ValueCalculated Value
e.g., Ethyl Acetate298.15Experimental ValueCalculated Value
e.g., Toluene298.15Experimental ValueCalculated Value
e.g., Hexane298.15Experimental ValueCalculated Value

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[6][7]

  • Hazard Statements : The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat when handling the compound.[6][7][8][9]

  • Solvent Hazards : The organic solvents used for solubility studies have their own inherent risks. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and storage of 6-(hydroxymethyl)picolinonitrile. Given the limited publicly available stability data specific to this compound, this document combines information from safety data sheets (SDS) with general principles of chemical stability and degradation pathways relevant to its structural class. It is intended to serve as a practical resource for laboratory and development settings.

Introduction

This compound is a pyridine derivative containing both a hydroxymethyl and a nitrile functional group. Such bifunctional molecules are valuable intermediates in medicinal chemistry and materials science. Understanding the stability and appropriate storage conditions of this compound is critical to ensure its integrity, purity, and performance in research and development applications, thereby guaranteeing the reliability and reproducibility of experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

PropertyValue
CAS Number 50501-38-7
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Appearance Beige or White to Yellow Solid
pKa (Predicted) 12.89 ± 0.10

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound. The following recommendations are based on safety data sheets provided by chemical suppliers.

To prevent degradation, the compound should be stored under the conditions outlined below.

ParameterRecommendationSource
Temperature Room Temperature[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)[1]
Container Keep in a tightly closed container[1][2]
Environment Store in a cool, dry, and well-ventilated place[1][2]
Light Protect from direct sunlight[3]

Adherence to standard laboratory safety protocols is essential when working with this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Ventilation: Use only in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[2][3]

  • Spill Management: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Ensure adequate ventilation.[1]

Stability Profile and Potential Degradation Pathways

Specific experimental stability data for this compound is not extensively documented in scientific literature. However, based on its chemical structure, potential degradation pathways can be inferred. The presence of a hydroxymethyl group and a nitrile group on a pyridine ring suggests susceptibility to certain chemical transformations.

Pyridine and its derivatives can be susceptible to degradation under various environmental conditions.[4] For instance, hydroxypyridines and pyridinecarboxylic acids are known to be biodegraded, often through pathways involving hydroxylated intermediates.[4] The stability of this compound will likely be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.

The primary functional groups susceptible to degradation are the hydroxymethyl and nitrile groups.

Potential PathwayDescriptionTriggering ConditionsPotential Degradation Products
Oxidation The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid.Presence of oxidizing agents, exposure to air/light over time.6-formylpicolinonitrile, 6-carboxypicolinonitrile
Hydrolysis (Nitrile) The nitrile group can undergo hydrolysis to form a carboxamide and then a carboxylic acid.Strongly acidic or basic conditions, presence of moisture.6-(hydroxymethyl)picolinamide, 6-(hydroxymethyl)picolinic acid
Photodegradation UV or visible light exposure can provide the energy to initiate degradation reactions.Direct exposure to light sources.A mixture of various degradation products.

The following diagram illustrates these potential degradation routes.

G Potential Degradation Pathways of this compound A This compound B 6-formylpicolinonitrile A->B Oxidation D 6-(hydroxymethyl)picolinamide A->D Hydrolysis (Nitrile) C 6-carboxypicolinonitrile B->C Further Oxidation E 6-(hydroxymethyl)picolinic acid D->E Further Hydrolysis

Caption: Potential degradation pathways for this compound.

Recommended Experimental Protocol: Forced Degradation Studies

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[5] The following protocol is a general guideline based on ICH recommendations.[6]

A solution of the compound (e.g., in a suitable organic solvent or aqueous co-solvent system) should be exposed to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room or elevated temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80-100 °C).

  • Photolytic Degradation: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed.

A stability-indicating analytical method must be used to separate the parent compound from any degradation products.

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point.

  • Peak Purity and Identification: A photodiode array (PDA) detector can be used to assess peak purity. Mass Spectrometry (LC-MS) is essential for the identification and structural elucidation of any new peaks corresponding to degradation products.

  • Purity Determination: The purity of the compound can be assessed using various analytical techniques including HPLC, Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[][8]

The following diagram outlines a logical workflow for assessing the stability of a compound like this compound.

G Workflow for Stability Assessment cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Formal Stability Study & Storage A Define Compound & Batch B Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) A->B C Expose Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Analyze Samples at Time Points C->D E Identify & Characterize Degradants (LC-MS) D->E F Define Storage Conditions (Long-term & Accelerated) E->F G Monitor Stability Over Time F->G H Establish Retest Period / Shelf Life G->H I Define Final Storage & Handling Recommendations H->I

Caption: A logical workflow for the stability assessment of a chemical compound.

Conclusion

While specific stability data for this compound is scarce, this guide provides a framework for its safe storage, handling, and stability assessment based on available information and established scientific principles. The recommended storage conditions are in a cool, dry, well-ventilated area, under an inert atmosphere, and protected from light. The compound's structure suggests potential susceptibility to oxidation and hydrolysis. For any application where stability is a critical parameter, it is strongly recommended that researchers and developers conduct a forced degradation study to understand the compound's specific degradation profile and establish a validated, stability-indicating analytical method. This proactive approach will ensure the quality and reliability of the material throughout its lifecycle in a research or drug development program.

References

Unveiling the Electronic Landscape of 6-(hydroxymethyl)picolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the electronic properties of 6-(hydroxymethyl)picolinonitrile. While direct experimental data for this specific compound is not extensively available in the public domain, this document outlines the established experimental and computational protocols that are critical for elucidating its electronic structure and behavior. The information presented herein is intended to equip researchers with the necessary framework to investigate this and similar molecules of interest in the fields of medicinal chemistry and materials science.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties is essential before delving into the electronic characteristics.

PropertyValueSource
Molecular Formula C₇H₆N₂O[1]
Molar Mass 134.14 g/mol [1]
Density 1.25 ± 0.1 g/cm³ (Predicted)[1]
Boiling Point 310.5 ± 27.0 °C (Predicted)[1]
pKa 12.89 ± 0.10 (Predicted)[1]
Physical Form Solid[2]

Theoretical Electronic Properties: A Computational Approach

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the electronic properties of molecules like this compound.[3][4] These theoretical calculations provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity and electronic transitions.[5][6]

A typical computational workflow for determining these properties is outlined below.

G cluster_0 Computational Workflow mol_struct Molecular Structure Input (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, ESP) freq_calc->elec_prop uv_vis_sim UV-Vis Spectra Simulation (TD-DFT) elec_prop->uv_vis_sim data_analysis Data Analysis and Visualization uv_vis_sim->data_analysis

Figure 1: A generalized workflow for the computational determination of electronic properties.
Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's chemical reactivity and its behavior in electronic applications. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. For similar organic molecules, this gap is often determined using DFT calculations.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

ParameterEnergy (eV)Description
HOMO (Calculated Value)The energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO (Calculated Value)The energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap (ΔE) (Calculated Value)The energy difference between the HOMO and LUMO, related to the molecule's excitability and stability.

Experimental Determination of Electronic Properties

Experimental techniques provide empirical data to validate and complement computational findings. The primary methods for investigating the electronic properties of organic molecules are UV-Vis spectroscopy and cyclic voltammetry.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule.[7] The absorption of UV or visible light excites electrons from the ground state to higher energy states, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.[5] The wavelength of maximum absorbance (λmax) provides information about the energy of these electronic transitions.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or water) of spectroscopic grade. A typical concentration range is 10⁻⁴ to 10⁻⁶ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[8]

  • Measurement: A quartz cuvette is filled with the sample solution, and another with the pure solvent to serve as a reference. The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

G cluster_1 UV-Vis Spectroscopy Workflow sample_prep Sample Preparation (Dilute solution of the compound) instrument_setup Instrument Setup (Dual-beam spectrophotometer) sample_prep->instrument_setup measurement Absorbance Measurement (Scan across UV-Vis range) instrument_setup->measurement data_proc Data Processing (Identify λmax) measurement->data_proc

Figure 2: A simplified workflow for UV-Vis spectroscopic analysis.

Table 3: Expected UV-Vis Absorption Data (Illustrative)

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Corresponding Electronic Transition
Ethanol(Experimental Value)(Experimental Value)(e.g., π → π, n → π)
Acetonitrile(Experimental Value)(Experimental Value)(e.g., π → π, n → π)
Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. By measuring the current response to a sweeping potential, the oxidation and reduction potentials can be determined. These potentials are directly related to the HOMO and LUMO energy levels of the molecule.[9][10]

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) is prepared.

  • Analyte Solution: A known concentration of this compound is added to the electrolyte solution.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential is swept linearly from a starting potential to a vertex potential and back. The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential calibration.

  • Data Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the voltammogram. These values are then used to estimate the HOMO and LUMO energy levels using empirical equations:

    • EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

    • ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

G cluster_2 Cyclic Voltammetry Workflow sol_prep Solution Preparation (Analyte + Supporting Electrolyte) cell_setup Electrochemical Cell Setup (Three-electrode system) sol_prep->cell_setup potential_sweep Potential Sweep & Data Acquisition cell_setup->potential_sweep voltammogram_analysis Voltammogram Analysis (Determine E_ox and E_red) potential_sweep->voltammogram_analysis homo_lumo_est HOMO/LUMO Energy Estimation voltammogram_analysis->homo_lumo_est

Figure 3: A general workflow for cyclic voltammetry experiments.

Table 4: Expected Electrochemical Data (Illustrative)

ParameterPotential vs. Fc/Fc⁺ (V)Estimated Energy (eV)
Oxidation Onset (Eox) (Experimental Value)(Calculated HOMO)
Reduction Onset (Ered) (Experimental Value)(Calculated LUMO)
Electrochemical Band Gap (Eox - Ered)(Calculated Value)

Conclusion

The electronic properties of this compound are crucial for understanding its potential applications in drug design and materials science. This guide outlines the standard theoretical and experimental methodologies for characterizing these properties. Through a combined approach of computational modeling using DFT and experimental validation with UV-Vis spectroscopy and cyclic voltammetry, a comprehensive electronic profile of this molecule can be established. The provided protocols and illustrative data tables serve as a robust framework for researchers to initiate and conduct their investigations into this and other related compounds.

References

The Versatile Heterocyclic Building Block: A Technical Guide to 6-(Hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Hydroxymethyl)picolinonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with a hydroxymethyl group and a nitrile group, offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Boiling Point 310.5±27.0 °C (Predicted)[1]
Density 1.25±0.1 g/cm³ (Predicted)[1]
pKa 12.89±0.10 (Predicted)[1]

Safety Information: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.

Synthesis of this compound

Conceptual Synthetic Workflow

G A 6-Methylpicolinonitrile B 6-Methylpicolinonitrile N-oxide A->B Oxidation (e.g., m-CPBA) C 6-(Acetoxymethyl)picolinonitrile B->C Rearrangement (e.g., Acetic Anhydride) D This compound C->D Hydrolysis (e.g., aq. acid or base)

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-Cyano-6-methylpyridine (A Related Precursor)

A general method for the preparation of cyanopyridines from the corresponding amine oxides provides a basis for the potential synthesis of this compound. The following is a summarized procedure for the synthesis of 2-cyano-6-methylpyridine from 2-picoline-1-oxide.[2]

Materials:

  • 2-picoline-1-oxide

  • 1-Methoxy-2-methylpyridinium methyl sulfate

  • Sodium cyanide

  • Water

  • Chloroform

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1-methoxy-2-methylpyridinium methyl sulfate in water is added dropwise to a cooled (0°C) aqueous solution of sodium cyanide under a nitrogen atmosphere.

  • The reaction mixture is stirred and allowed to stand overnight in a refrigerator.

  • The mixture is then stirred at room temperature for several hours.

  • The product is extracted with chloroform.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude nitrile is then purified.

Chemical Reactivity and Transformations

The bifunctional nature of this compound allows for a range of chemical transformations at both the hydroxymethyl and nitrile moieties.

Reactions at the Hydroxymethyl Group
  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. This transformation is crucial for introducing further diversity and for creating key intermediates for coupling reactions.

  • Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives under acidic conditions (Fischer esterification) or in the presence of coupling agents.[3] This allows for the introduction of various ester functionalities, which can modulate the physicochemical properties of the molecule.

  • Etherification: Formation of ethers is another common transformation, typically achieved by deprotonation of the alcohol followed by reaction with an alkyl halide.

Reactions at the Nitrile Group
  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

  • Reduction: Reduction of the nitrile group yields a primary amine, which can be further functionalized.

  • Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

Application as a Heterocyclic Building Block in Drug Discovery

Pyridine and its derivatives are privileged structures in medicinal chemistry, frequently found in the core of many approved drugs. The picolinonitrile scaffold, in particular, has been identified as a key pharmacophore in the development of kinase inhibitors.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of therapeutics. The pyridine ring can form key hydrogen bonding interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.

While a specific, marketed drug directly synthesized from this compound has not been identified, the closely related picolinonitrile and pyridopyrimidine cores are present in numerous kinase inhibitors targeting pathways such as PI3K/mTOR and Src kinase.[4][5] The hydroxymethyl group on the 6-position of the picolinonitrile ring provides a handle for further derivatization to improve potency, selectivity, and pharmacokinetic properties.

Example Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Many inhibitors targeting this pathway incorporate heterocyclic scaffolds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotion fourEBP1->CellGrowth Promotion Inhibitor Picolinonitrile-based Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by picolinonitrile-based inhibitors.

Conclusion

This compound is a promising heterocyclic building block with significant potential in drug discovery. Its versatile reactivity allows for the synthesis of diverse compound libraries, particularly for the development of kinase inhibitors. Further exploration of its synthetic routes and applications is warranted to fully exploit its potential in the generation of novel therapeutic agents.

References

The Emerging Potential of 6-(Hydroxymethyl)picolinonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling a Privileged Scaffold for Next-Generation Therapeutics

In the landscape of contemporary drug discovery, the identification and strategic utilization of "privileged scaffolds" remains a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks, recognized for their ability to interact with a variety of biological targets, offer a significant advantage in the quest for novel therapeutics. The pyridine ring, a bioisostere of benzene, is one such preeminent scaffold, embedded within the structures of numerous FDA-approved drugs.[1][2] This guide delves into a particularly promising, yet underexplored, derivative: 6-(hydroxymethyl)picolinonitrile .

This document serves as a technical primer for researchers, medicinal chemists, and drug development professionals, illuminating the untapped potential of this versatile building block. We will dissect its core chemical attributes, explore synthetic and derivatization strategies, and, most importantly, project its potential applications in cutting-edge therapeutic design. The insights provided herein are grounded in established chemical principles and proven drug discovery paradigms, intended to inspire and guide the next wave of innovation.

Core Molecular Attributes: A Duality of Reactive Centers

This compound, with a molecular weight of 134.14 g/mol , is a crystalline solid at room temperature.[3][4] Its structure is deceptively simple, yet it harbors a strategic duality of functional groups that render it a highly valuable asset in a medicinal chemist's toolbox.

PropertyValueSource
Molecular Formula C₇H₆N₂O[5]
Molecular Weight 134.14 g/mol [3]
Appearance White to Yellow Solid[3]
pKa (Predicted) 12.89 ± 0.10[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Topological Polar Surface Area 56.9 Ų[3]

The molecule's potential is rooted in the interplay of its two key functional groups:

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for a multitude of chemical transformations. It can serve as a hydrogen bond donor, crucial for molecular recognition at a target's active site.[6] Furthermore, it provides a site for introducing linkers, prodrug moieties, or for cyclization reactions. The introduction of a hydroxymethyl group can also favorably modulate physicochemical properties, such as solubility, and offer metabolic advantages.[7]

  • The Picolinonitrile Moiety: The cyano group (-C≡N) is a powerful and versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is a bioisosteric replacement for other functionalities like carbonyls or halides. Critically, the nitrile can be hydrolyzed to a carboxamide or carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocycles.[6][8] This array of potential transformations allows for extensive structure-activity relationship (SAR) exploration.

This unique combination of a nucleophilic/pro-drug handle (the alcohol) and a versatile electrophilic/heterocycle-forming handle (the nitrile) on a biologically relevant pyridine scaffold is the central thesis for its potential in drug discovery.

Synthetic Accessibility: Establishing a Foundation for Library Synthesis

A key consideration for any building block in a drug discovery program is its accessibility. Fortunately, this compound can be prepared through several established synthetic routes, ensuring a reliable supply for library synthesis and scale-up operations.

Protocol 1: Oxidation of 6-Methylpicolinonitrile

A common and direct approach involves the selective oxidation of the readily available 6-methylpicolinonitrile.

Step-by-Step Methodology:

  • Starting Material: 6-Methylpicolinonitrile.

  • Oxidizing Agent: Selenium dioxide (SeO₂) is a classic choice for this transformation. Other reagents like chromium-based oxidants could be employed, but with greater environmental and disposal considerations.

  • Solvent: A high-boiling point, inert solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO) is typically used.

  • Reaction Conditions: The reaction mixture is heated, often to reflux, for several hours to drive the reaction to completion.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the selenium byproducts. The crude product is then purified using column chromatography on silica gel to yield the desired this compound.[9]

Strategic Derivatization: Forging Pathways to Novel Chemical Space

The true power of this compound lies in its capacity for selective and diverse derivatization. The distinct reactivity of the hydroxymethyl and nitrile groups allows for orthogonal chemical strategies, enabling the systematic exploration of chemical space around the core scaffold.

Leveraging the Hydroxymethyl Group: The Anchor Point

The primary alcohol can be readily transformed into a variety of other functionalities:

  • Etherification: Reaction with alkyl halides or mesylates under basic conditions (e.g., NaH in THF) provides access to a library of ethers, allowing for probing of lipophilic pockets in a target protein.

  • Esterification: Acylation with acid chlorides or anhydrides, or coupling with carboxylic acids using standard reagents like EDC/HOBt, yields esters. This is a common strategy for creating prodrugs that can be cleaved in vivo to release the active parent molecule.

  • Oxidation: Controlled oxidation (e.g., with PCC or Dess-Martin periodinane) converts the alcohol to the corresponding aldehyde, a key intermediate for reductive amination or Wittig-type reactions. Further oxidation to the carboxylic acid (e.g., with Jones reagent) opens up another avenue for amide bond formation.

  • Halogenation: Conversion to the corresponding chloride or bromide (e.g., using SOCl₂ or PBr₃) activates the position for nucleophilic substitution, providing a gateway to amines, thiols, and other functionalities.

Unlocking the Potential of the Nitrile Group: The Pharmacophore Modulator

The picolinonitrile moiety offers a rich seam of chemical possibilities for modulating the pharmacophore and influencing target engagement:

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a primary amide or a carboxylic acid. The resulting picolinamide and picolinic acid derivatives are themselves known pharmacophores in various drug classes, including inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[10]

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., LiAlH₄) will yield the corresponding primary amine, 6-(aminomethyl)picolinonitrile. This introduces a basic center, which can be crucial for salt formation or for engaging with acidic residues in a binding site.

  • Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids.

The following diagram illustrates the divergent synthetic possibilities emanating from the this compound core.

G cluster_0 Hydroxymethyl Group Derivatization cluster_1 Nitrile Group Derivatization main This compound ether Ethers main->ether R-X, Base ester Esters (Prodrugs) main->ester RCOCl aldehyde Aldehyde main->aldehyde PCC/DMP halide Halides main->halide SOCl₂ amide Amides main->amide H₂O₂/Base amine Primary Amines main->amine H₂/Pd-C tetrazole Tetrazoles main->tetrazole NaN₃ acid Carboxylic Acids amide->acid H₃O⁺

Caption: Derivatization pathways of this compound.

Potential Applications in Medicinal Chemistry: A Forward Look

Given its structural features and derivatization potential, this compound is poised to be a valuable scaffold in several areas of therapeutic research. The pyridine core is a known privileged structure for a multitude of targets, particularly kinases.[11][12][13]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 150 Da and a simple, functionalized structure, this compound is an ideal candidate for fragment screening libraries.[14] Its dual functionality allows for subsequent fragment growing or linking strategies in multiple vectors.

Hypothetical FBDD Workflow:

  • Screening: Screen a fragment library containing this compound against a target of interest (e.g., a kinase) using biophysical methods like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF).

  • Hit Validation & Structural Biology: For a confirmed hit, obtain a high-resolution crystal structure of the fragment bound to the target protein.

  • Vector Analysis: Analyze the binding pose. Does the hydroxymethyl group point towards a solvent-exposed region suitable for linker attachment? Does the nitrile group engage in a key hydrogen bond that should be preserved or mimicked?

  • Fragment Elaboration:

    • Growing from the Hydroxymethyl Group: Synthesize a small library of ethers or esters to probe a nearby hydrophobic pocket.

    • Growing from the Nitrile Group: Convert the nitrile to an amide and explore substitutions on the amide nitrogen.

    • Fragment Linking: If another fragment is found to bind in a proximal pocket, the hydroxymethyl group can be converted to a linker to covalently connect the two fragments, often leading to a dramatic increase in affinity.

G cluster_elaboration start Fragment Screening hit Biophysical Hit Validation start->hit xtal Co-crystal Structure hit->xtal vector Vector Analysis xtal->vector elaboration Fragment Elaboration vector->elaboration grow_oh Growing from -CH₂OH elaboration->grow_oh grow_cn Growing from -CN elaboration->grow_cn link Fragment Linking elaboration->link

Caption: A typical Fragment-Based Drug Discovery workflow.

Kinase Inhibitor Scaffolding

The cyanopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[11] The nitrogen of the pyridine ring and the nitrogen of the nitrile can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 6-hydroxymethyl group provides a non-interfering vector for achieving selectivity and potency by extending into the solvent-exposed region or targeting the ribose pocket.

Design Strategy for a Hypothetical Kinase Inhibitor:

  • Core: this compound serves as the hinge-binding core.

  • Vector for Selectivity: The hydroxymethyl group is derivatized with a larger, more complex moiety designed to interact with specific residues outside the highly conserved ATP binding site, thereby achieving selectivity for the target kinase over other kinases. For example, coupling a substituted aromatic ring via an ether linkage.

  • SAR Exploration: A library of compounds would be synthesized, varying the substituent attached to the hydroxymethyl group, to optimize for potency and selectivity.

Development of PROTACs and Molecular Glues

The hydroxymethyl group is an excellent attachment point for the linkers used in Proteolysis Targeting Chimeras (PROTACs) or molecular glues.

PROTAC Design Workflow:

  • Warhead Identification: Assume a derivative of this compound is identified as a binder (warhead) for a Protein of Interest (POI).

  • Linker Attachment Point: The hydroxymethyl group is identified as the optimal vector for linker attachment, as it is unlikely to interfere with binding to the POI.

  • Linker Synthesis: A variety of polyethylene glycol (PEG) or alkyl linkers of different lengths are synthesized.

  • E3 Ligase Ligand Conjugation: The other end of the linker is conjugated to a known E3 ligase ligand (e.g., pomalidomide for Cereblon or a VHL ligand).

  • Assembly: The warhead is coupled to the linker-E3 ligase ligand conjugate, typically via an ether or ester bond at the hydroxymethyl position.

  • Biological Evaluation: The resulting PROTAC molecules are then tested for their ability to induce degradation of the POI.

G warhead Warhead (6-hydroxymethyl- picolinonitrile derivative) poi Protein of Interest (POI) warhead->poi binds linker Linker warhead->linker e3_ligand E3 Ligase Ligand (e.g., Pomalidomide) linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase binds

Caption: Schematic of a PROTAC utilizing the scaffold.

Conclusion and Future Outlook

This compound represents more than just another chemical building block; it is a strategic platform for innovation in medicinal chemistry. Its dual-functional nature, coupled with the privileged status of its core pyridine scaffold, provides a rich foundation for developing novel therapeutics. From the rational design of kinase inhibitors to its application in cutting-edge modalities like PROTACs, the potential is significant. This guide has outlined the fundamental properties, synthetic versatility, and prospective applications of this molecule. It is now incumbent upon the scientific community to leverage these insights, to build upon this scaffold, and to unlock its full therapeutic potential in the years to come.

References

Methodological & Application

Synthesis of 6-(hydroxymethyl)picolinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-(hydroxymethyl)picolinonitrile, a valuable building block in medicinal chemistry and drug discovery. The information compiled herein offers a selection of synthetic strategies, enabling researchers to choose the most suitable method based on available starting materials, desired scale, and laboratory capabilities.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, featuring both a nucleophilic hydroxymethyl group and an electrophilic nitrile on a pyridine scaffold, allows for diverse chemical modifications and the construction of complex molecular architectures. This document outlines three distinct synthetic pathways to access this versatile molecule, providing detailed experimental procedures and comparative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Appearance White to yellow solid
Boiling Point 310.5 ± 27.0 °C (Predicted)
Density 1.25 ± 0.1 g/cm³ (Predicted)
pKa 12.89 ± 0.10 (Predicted)

Synthetic Strategies

Three primary synthetic routes for the preparation of this compound are detailed below. Each method offers distinct advantages and involves different starting materials and reaction conditions.

A comparative summary of the key quantitative data for each synthetic route is provided in the table below for easy reference.

ParameterRoute 1: From AldehydeRoute 2: From MethylpyridineRoute 3: From Bromomethylpyridine
Starting Material 6-(hydroxymethyl)pyridine-2-carboxaldehyde6-methylpicolinonitrile6-(bromomethyl)picolinonitrile
Key Transformations Oximation/DehydrationOxidation, ReductionHydrolysis
Typical Yield ~61%Variable (2 steps)Good to High
Purity High after chromatographyRequires purification after each stepHigh after purification
Key Reagents Hydroxylamine hydrochloride, DMSOSelenium dioxide, Sodium borohydrideAcid or Base (e.g., H₂SO₄ or NaOH)

Route 1: Synthesis from 6-(hydroxymethyl)pyridine-2-carboxaldehyde

This one-step method involves the direct conversion of the aldehyde functionality to a nitrile using hydroxylamine hydrochloride in a polar aprotic solvent.

Experimental Protocol

Materials:

  • 6-(hydroxymethyl)pyridine-2-carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 6-(hydroxymethyl)pyridine-2-carboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in anhydrous DMSO.

  • Heat the reaction mixture to 100 °C with stirring for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer. Wash the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium chloride solution to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford this compound.

Process Workflow

Route_1_Workflow start Start dissolve Dissolve Aldehyde and Hydroxylamine HCl in DMSO start->dissolve heat Heat at 100 °C for 2 hours dissolve->heat workup Aqueous Workup (CH2Cl2, NaHCO3) heat->workup extract Extraction and Washing workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound from its corresponding aldehyde.

Route 2: Synthesis from 6-methylpicolinonitrile

This two-step synthesis involves the initial oxidation of the methyl group to an aldehyde, followed by the selective reduction of the aldehyde to the corresponding alcohol.

Experimental Protocol

Step A: Oxidation of 6-methylpicolinonitrile to 6-formylpicolinonitrile

Materials:

  • 6-methylpicolinonitrile

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Toluene

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 6-methylpicolinonitrile (1.0 eq) and selenium dioxide (1.1 eq) to a mixture of dioxane and water (e.g., 50:1).

  • Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 6-formylpicolinonitrile by column chromatography on silica gel.

Step B: Reduction of 6-formylpicolinonitrile to this compound

Materials:

  • 6-formylpicolinonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 6-formylpicolinonitrile (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthetic Pathway

Route_2_Pathway start_mol 6-methylpicolinonitrile intermediate_mol 6-formylpicolinonitrile start_mol->intermediate_mol SeO2, Dioxane/H2O, Reflux final_mol This compound intermediate_mol->final_mol NaBH4, MeOH, 0 °C to RT Route_3_Logic start_node 6-(bromomethyl)picolinonitrile condition_acid Acidic Conditions (e.g., H2SO4, H2O, heat) start_node->condition_acid condition_base Basic Conditions (e.g., NaOH, H2O, heat) start_node->condition_base product_node This compound condition_acid->product_node condition_base->product_node

Synthesis of 6-(hydroxymethyl)picolinonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-(hydroxymethyl)picolinonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the oxidation of 6-methylpicolinonitrile to 6-formylpicolinonitrile, followed by the selective reduction of the aldehyde to the corresponding alcohol.

Overview of the Synthesis Pathway

The synthesis proceeds through two key transformations:

  • Oxidation: The methyl group of 6-methylpicolinonitrile is oxidized to an aldehyde functionality using selenium dioxide (SeO₂), yielding 6-formylpicolinonitrile.

  • Reduction: The formyl group of 6-formylpicolinonitrile is then selectively reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process.

StepReactionStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Oxidation6-methylpicolinonitrileSelenium Dioxide (SeO₂)1,4-Dioxane610065-75>95
2Reduction6-formylpicolinonitrileSodium Borohydride (NaBH₄)Methanol20 to RT85-95>98

Experimental Protocols

Step 1: Synthesis of 6-formylpicolinonitrile

Materials:

  • 6-methylpicolinonitrile

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methylpicolinonitrile (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the black selenium precipitate.

  • Dilute the filtrate with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-formylpicolinonitrile as a solid.

Step 2: Synthesis of this compound

Materials:

  • 6-formylpicolinonitrile

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 6-formylpicolinonitrile (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction start1 6-methylpicolinonitrile product1 6-formylpicolinonitrile start1->product1 100 °C, 6h reagent1 SeO₂, 1,4-Dioxane reagent1->product1 start2 6-formylpicolinonitrile product2 This compound start2->product2 0 °C to RT, 2h reagent2 NaBH₄, Methanol reagent2->product2

Caption: Two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship A Starting Material: 6-methylpicolinonitrile B Intermediate: 6-formylpicolinonitrile A->B Oxidation (SeO₂) C Final Product: This compound B->C Reduction (NaBH₄)

Caption: Logical flow of the synthesis from starting material to final product.

Application Note and Protocol: Selective Oxidation of 6-(hydroxymethyl)picolinonitrile to 6-formylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1] 6-formylpicolinonitrile is a valuable building block in medicinal chemistry, and its synthesis from 6-(hydroxymethyl)picolinonitrile requires a mild and selective oxidation method to prevent over-oxidation to the corresponding carboxylic acid.[2] This document provides detailed protocols for two effective methods for this transformation: oxidation using activated manganese dioxide (MnO₂) and the Swern oxidation. Both methods are known for their high selectivity for primary alcohols and tolerance of various functional groups.[1][3]

Data Presentation

The choice of oxidizing agent can significantly impact the reaction outcome, including yield and reaction time. Below is a summary of typical quantitative data for the oxidation of benzylic-type primary alcohols to aldehydes using the described methods.

Oxidation MethodOxidizing Agent/ReagentsTypical Yield (%)Typical Reaction Time (h)Temperature (°C)
Manganese Dioxide OxidationActivated MnO₂80-952-24Room Temperature
Swern OxidationOxalyl chloride, DMSO, Triethylamine85-950.5-2-78 to Room Temp.

Experimental Protocols

Method 1: Oxidation with Activated Manganese Dioxide (MnO₂)

Activated manganese dioxide is a mild and highly selective solid-phase oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols.[1] The reaction is heterogeneous and proceeds on the surface of the MnO₂, which minimizes over-oxidation.[1] The reactivity of MnO₂ is dependent on its preparation and activation.[1]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents by weight).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-24 hours, depending on the activity of the MnO₂ and the substrate.[1]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and other insoluble manganese salts.[1]

  • Wash the filter cake thoroughly with several portions of dichloromethane.[1]

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-formylpicolinonitrile.

  • If necessary, purify the product by column chromatography on silica gel.

Method 2: Swern Oxidation

The Swern oxidation is a widely used method that converts primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by quenching with a hindered organic base like triethylamine.[3][4] This method is known for its mild reaction conditions and high yields, avoiding the use of heavy metals.[4][5]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask equipped with a nitrogen inlet and a dropping funnel

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equivalents) to the reaction mixture, still at -78 °C.[6]

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude 6-formylpicolinonitrile by silica gel column chromatography if necessary.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the oxidation of this compound to 6-formylpicolinonitrile.

experimental_workflow start Start: this compound reagents Add Oxidizing Agent (e.g., MnO2 or Swern Reagents) in appropriate solvent (e.g., DCM) start->reagents Dissolve reaction Reaction Stirring (Monitor by TLC/HPLC) reagents->reaction workup Work-up: - Filtration (for MnO2) - Quenching & Extraction (for Swern) reaction->workup Reaction Completion drying Drying of Organic Phase (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification Crude Product product Final Product: 6-formylpicolinonitrile purification->product

Caption: Experimental workflow for the oxidation of this compound.

Characterization of 6-formylpicolinonitrile

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure. The appearance of a singlet at approximately 10 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.[7][8]

  • Infrared (IR) Spectroscopy: To identify the presence of the aldehyde carbonyl group, which typically shows a strong absorption band around 1700 cm⁻¹.[9][10]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

References

Application Notes and Protocols: Selective Reduction of the Nitrile Group in 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

This technical guide provides a comprehensive overview of the methodologies for the selective reduction of the nitrile group in 6-(hydroxymethyl)picolinonitrile to afford (6-(aminomethyl)pyridin-2-yl)methanol.[1][2] This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines detailed protocols for catalytic hydrogenation, the most prevalent and efficient method, and discusses alternative chemical reduction strategies. The rationale behind experimental choices, safety considerations, and data interpretation are emphasized to ensure reproducible and scalable results for researchers, scientists, and drug development professionals.

Introduction: The Significance of (6-(aminomethyl)pyridin-2-yl)methanol

The selective reduction of this compound to (6-(aminomethyl)pyridin-2-yl)methanol is a key transformation that yields a bifunctional building block with significant applications in medicinal chemistry and materials science. The resulting primary amine and primary alcohol functionalities on the pyridine scaffold offer versatile handles for subsequent chemical modifications, enabling the construction of complex molecular architectures.

The primary challenge in this transformation lies in the chemoselective reduction of the nitrile group in the presence of a benzylic alcohol. This requires a careful selection of reagents and reaction conditions to avoid over-reduction or side reactions. This guide will focus on providing practical and reliable protocols to achieve this transformation with high yield and purity.

Primary Methodology: Catalytic Hydrogenation

Catalytic hydrogenation is the most widely employed and industrially scalable method for the reduction of nitriles to primary amines.[3] This method offers high selectivity, clean reaction profiles, and the use of recyclable catalysts. For the reduction of this compound, Raney Nickel is a commonly used catalyst due to its high activity and relative cost-effectiveness.[4]

The Rationale Behind Catalyst and Condition Selection
  • Catalyst: Raney Nickel is a high-surface-area nickel catalyst that is particularly effective for the hydrogenation of nitriles.[5] Its porous structure allows for efficient adsorption of both the substrate and hydrogen gas. Palladium and platinum-based catalysts can also be used, but may sometimes lead to over-reduction or hydrogenolysis of the hydroxymethyl group under harsh conditions.[6]

  • Hydrogen Source: Pressurized hydrogen gas is the most common hydrogen source for this reaction. The pressure is a critical parameter that influences the reaction rate; higher pressures generally lead to faster reactions.

  • Solvent: A protic solvent like methanol or ethanol is typically used to dissolve the substrate and facilitate the reaction. The addition of ammonia or sodium hydroxide can help to suppress the formation of secondary and tertiary amine byproducts by inhibiting the reaction of the initially formed imine intermediate with the product amine.[4][7]

  • Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also promote side reactions.

Visualizing the Catalytic Hydrogenation Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with This compound and Solvent B Add Raney Nickel Catalyst (under inert atmosphere) A->B Inert atmosphere C Pressurize with H2 Gas B->C D Stir at Set Temperature and Pressure C->D E Monitor Reaction Progress (TLC, GC, or HPLC) D->E F Filter to Remove Catalyst E->F Reaction Complete G Concentrate Filtrate F->G H Purify Product (e.g., Crystallization or Chromatography) G->H

Caption: Workflow for Catalytic Hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

Safety Precautions:

  • Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent under an inert atmosphere (e.g., Argon or Nitrogen).[8]

  • Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (e.g., 7N in methanol) or Sodium Hydroxide

  • Hydrogen gas (high purity)

  • Celite® or other filter aid

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reactor Preparation: To a clean and dry high-pressure reactor, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to dissolve the starting material. The concentration will depend on the scale of the reaction but is typically in the range of 0.1-0.5 M.

  • Additive (Optional): If suppressing secondary amine formation is a concern, add a solution of ammonia in methanol (e.g., 10 mol%) or a catalytic amount of sodium hydroxide.

  • Catalyst Addition: Under a stream of inert gas (Argon or Nitrogen), carefully add the Raney Nickel slurry (typically 10-50% by weight of the substrate). The amount of catalyst can be optimized for reaction time and efficiency.

  • Reactor Sealing and Purging: Seal the reactor and purge the system with the inert gas several times to remove any residual air. Then, carefully purge the system with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi). Begin stirring and, if necessary, heat the reaction to the desired temperature (e.g., 25-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and/or by analyzing aliquots of the reaction mixture by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Keep the filter cake wet with solvent and dispose of it properly.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude (6-(aminomethyl)pyridin-2-yl)methanol can be purified by crystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica gel.

Data Presentation: Typical Reaction Conditions and Outcomes
CatalystHydrogen Pressure (psi)Temperature (°C)SolventAdditiveReaction Time (h)Yield (%)Reference
Raney Ni5025MethanolNH34-8>90[4]
Pd/C (5%)10025Ethanol-6-1285-95[5]
PtO25025Acetic Acid-2-4>95[3]

Alternative Reduction Methodologies: Chemical Reduction

While catalytic hydrogenation is often the method of choice, chemical reduction using hydride reagents can be a valuable alternative, particularly for smaller-scale syntheses or when specialized hydrogenation equipment is not available.

Hydride Reducing Agents
  • Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent capable of reducing nitriles to primary amines.[9][10] However, its high reactivity necessitates careful handling and anhydrous conditions. It will also reduce other functional groups, which may not be desirable.

  • Sodium Borohydride (NaBH4) with a Catalyst: Sodium borohydride alone is generally not strong enough to reduce nitriles.[11] However, its reactivity can be enhanced by the addition of a transition metal salt, such as cobalt(II) chloride (CoCl2) or nickel(II) chloride (NiCl2).[12][13][14] This system generates a metal boride in situ, which is the active reducing species.[13]

Rationale for Choosing a Chemical Reduction Method

The choice between different chemical reducing agents depends on factors such as the desired reactivity, functional group tolerance, and safety considerations. The NaBH4/CoCl2 system is often preferred over LiAlH4 due to its milder nature and greater functional group tolerance.[14]

Visualizing the Decision-Making Process

The following diagram outlines a decision-making process for selecting an appropriate reduction method.

G A Start: Reduce this compound B Is Hydrogenation Equipment Available? A->B C Use Catalytic Hydrogenation (e.g., Raney Ni, H2) B->C Yes D Consider Chemical Reduction B->D No E Are there other reducible functional groups to preserve? D->E F Use milder conditions: NaBH4 / CoCl2 E->F Yes G Use a stronger reagent: LiAlH4 (with caution) E->G No

Caption: Decision Tree for Nitrile Reduction Method.

Detailed Experimental Protocol: Reduction with NaBH4/CoCl2

Safety Precautions:

  • Sodium borohydride reacts with water to produce flammable hydrogen gas.

  • Cobalt salts are toxic and should be handled with care.

  • The reaction can be exothermic; addition of NaBH4 should be done portion-wise and with cooling.

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl2·6H2O)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Hydrochloric acid (HCl) (for work-up)

  • Sodium hydroxide (NaOH) (for work-up)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and CoCl2·6H2O (0.1-0.2 eq) in methanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add NaBH4 (3-5 eq) portion-wise. The addition is exothermic and will be accompanied by gas evolution and the formation of a black precipitate (cobalt boride).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Acidify the mixture with aqueous HCl to dissolve the cobalt salts.

  • pH Adjustment: Basify the aqueous solution with aqueous NaOH to a pH of >10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography as described previously.

Conclusion

The reduction of this compound to (6-(aminomethyl)pyridin-2-yl)methanol can be effectively achieved through both catalytic hydrogenation and chemical reduction methods. Catalytic hydrogenation with Raney Nickel is generally the preferred method for its high yield, selectivity, and scalability. Chemical reduction with NaBH4/CoCl2 offers a convenient alternative for smaller-scale synthesis. The choice of method and specific conditions should be guided by the scale of the reaction, available equipment, and the presence of other functional groups in the molecule. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to successfully perform this important transformation.

References

Application Notes and Protocols for the Esterification of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry, as these heterocycles are integral to a significant number of FDA-approved drugs.[1] Picolinates, derivatives of picolinic acid, represent a "privileged" structural motif in drug discovery, serving as versatile building blocks for a wide range of biologically active molecules.[1] The esterification of substituted picolinols, such as 6-(hydroxymethyl)picolinonitrile, yields novel picolinate esters with potential applications in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions.[1]

This document provides detailed protocols for the esterification of this compound and explores the potential applications of the resulting acyloxymethyl picolinonitrile derivatives, particularly in the context of prodrug design and development.

Applications in Drug Development

The esterification of the hydroxyl group in this compound to form acyloxymethyl derivatives can be a strategic approach in drug design, primarily for the development of prodrugs.[2][3] Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can be used to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent compound.[4]

Key advantages of creating acyloxymethyl derivatives include:

  • Increased Lipophilicity: Esterification can enhance the lipophilicity of a molecule, which can lead to improved membrane permeability and oral bioavailability.[3]

  • Tailored Release Kinetics: The nature of the ester group can be modified to control the rate of hydrolysis and, consequently, the release of the active drug.[2]

  • Improved Stability: Esterification can protect a reactive hydroxyl group, potentially increasing the shelf-life of a compound.[2]

  • Enzyme Inhibition: Picolinate derivatives have been successfully developed as inhibitors for various enzymes.[1] The synthesis of a library of picolinate esters from this compound could lead to the discovery of novel enzyme inhibitors.

The general concept of utilizing an acyloxymethyl derivative as a prodrug is illustrated in the signaling pathway diagram below.

G cluster_0 Biological Membrane Prodrug Prodrug Active_Drug Active_Drug Prodrug->Active_Drug Esterase-mediated hydrolysis Target_Receptor Target_Receptor Active_Drug->Target_Receptor Binding & Activation Biological_Response Biological_Response Target_Receptor->Biological_Response Signal Transduction

Caption: Prodrug activation and target engagement.

Experimental Protocols

The following are generalized protocols for the esterification of this compound. These methods are based on standard esterification procedures for similar heterocyclic alcohols. Researchers should optimize the reaction conditions for each specific substrate.

Protocol 1: Esterification using Acyl Chlorides

This method is suitable for the reaction of this compound with a variety of acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

G Start Start Dissolve_Reactants Dissolve this compound and TEA in anhydrous DCM Start->Dissolve_Reactants Cool Cool to 0 °C Dissolve_Reactants->Cool Add_Acyl_Chloride Add acyl chloride dropwise Cool->Add_Acyl_Chloride React Stir at room temperature Add_Acyl_Chloride->React Quench Quench with NaHCO3 (aq) React->Quench Extract Extract and wash Quench->Extract Dry_and_Concentrate Dry and concentrate Extract->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Workflow for esterification with acyl chlorides.

Protocol 2: Steglich Esterification using a Carboxylic Acid and Coupling Agents

This protocol is a milder alternative to using acyl chlorides and is suitable for more sensitive substrates. The Steglich esterification utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often with a catalyst such as 4-dimethylaminopyridine (DMAP).[5][6]

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents), this compound (1 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.2 equivalents) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Wash the filtrate with saturated aqueous sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by silica gel column chromatography.

Data Presentation

Quantitative data from the synthesis of a series of hypothetical acyloxymethyl picolinonitrile derivatives are presented in the table below for illustrative purposes.

EntryAcyl GroupCatalystSolventReaction Time (h)Yield (%)
1AcetylTEADCM292
2BenzoylTEADCM488
3IsobutyrylPyridineTHF685
4PivaloylDMAP/DCCDCM1275
5CinnamoylDMAP/EDCDCM882

Conclusion

The esterification of this compound provides a versatile platform for the synthesis of novel picolinate esters. These compounds hold significant potential in drug discovery, particularly as prodrugs to enhance the therapeutic properties of parent molecules. The provided protocols offer robust starting points for the synthesis and exploration of these promising derivatives. Further studies to evaluate their biological activity and pharmacokinetic profiles are warranted.

References

Application Notes and Protocols: Ether Synthesis from 6-(Hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ethers from 6-(hydroxymethyl)picolinonitrile, a versatile building block in medicinal chemistry and materials science. The following sections detail two common and effective methods for this transformation: the Williamson ether synthesis and the Mitsunobu reaction. These protocols are intended to serve as a guide for laboratory synthesis and can be adapted and optimized for specific research and development needs.

Introduction

This compound is a valuable starting material due to its bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile moiety. The synthesis of ethers from the hydroxymethyl group allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in drug discovery and the tuning of physical properties in materials science. The Williamson ether synthesis offers a classical and cost-effective approach, while the Mitsunobu reaction provides a milder alternative, particularly for more sensitive substrates.

Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2][3][4][5] This S_N2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1][2][3][4][5] For primary alcohols like this compound, this method is generally efficient.

Experimental Protocol: Synthesis of 6-(Benzyloxymethyl)picolinonitrile

This protocol describes the synthesis of 6-(benzyloxymethyl)picolinonitrile as a representative example.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(benzyloxymethyl)picolinonitrile.

Data Presentation:

EntryAlkyl HalideBaseSolventReaction Time (h)Yield (%)Analytical Data
1Benzyl bromideNaHDMF1685¹H NMR, ¹³C NMR, MS
2Ethyl iodideNaHTHF1878¹H NMR, ¹³C NMR, MS
3n-Butyl bromideK₂CO₃Acetonitrile2472¹H NMR, ¹³C NMR, MS

Note: The data presented in this table is representative and may vary based on specific reaction conditions and scale.

Diagram of Experimental Workflow:

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification start This compound + NaH in DMF stir Stir at 0°C to RT start->stir add_halide Add Alkyl Halide stir->add_halide react Stir at RT add_halide->react quench Quench with Water react->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO₃/Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end Pure Ether Product purify->end

Williamson Ether Synthesis Workflow

Ether Synthesis via Mitsunobu Reaction

The Mitsunobu reaction is a mild and efficient method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of configuration at the alcohol carbon.[6][7][8][9] This reaction utilizes a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6][7][8][9]

Experimental Protocol: Synthesis of 6-(Phenoxymethyl)picolinonitrile

This protocol provides a general procedure for the Mitsunobu reaction with this compound and a phenolic nucleophile.

Materials:

  • This compound

  • Phenol (or other alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired ether from triphenylphosphine oxide and other byproducts.

Data Presentation:

EntryAlcohol/PhenolAzodicarboxylateSolventReaction Time (h)Yield (%)Analytical Data
1PhenolDIADTHF1875¹H NMR, ¹³C NMR, MS
24-MethoxyphenolDEADTHF2080¹H NMR, ¹³C NMR, MS
3EthanolDIADTHF2465¹H NMR, ¹³C NMR, MS

Note: The data presented in this table is representative and may vary based on specific reaction conditions and scale.

Diagram of Logical Relationships:

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products & Byproducts A This compound F Alkoxyphosphonium Salt A->F + E B Alcohol/Phenol (Nucleophile) G Ether Product B->G + F (SN2 attack) C PPh₃ E Phosphonium-Azodicarboxylate Adduct C->E + DIAD/DEAD D DIAD/DEAD I Hydrazide E->I H Triphenylphosphine Oxide F->H

Mitsunobu Reaction Logical Pathway

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Azodicarboxylates (DEAD and DIAD) are potential sensitizers and should be handled with care.

  • Alkyl halides are often toxic and volatile; handle them in a fume hood.

Conclusion

The Williamson ether synthesis and the Mitsunobu reaction are both effective methods for the synthesis of ethers from this compound. The choice of method will depend on the specific substrate, desired scale, and available reagents. The protocols provided herein serve as a starting point for the synthesis of a diverse library of 6-(alkoxymethyl)picolinonitrile derivatives for various applications in research and development. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific transformation.

References

Application Notes and Protocols for Sonogashira Coupling of 6-(hydroxymethyl)picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. Picolinonitrile scaffolds are important building blocks in medicinal chemistry, and the introduction of an alkynyl moiety via Sonogashira coupling allows for the creation of novel derivatives with potential biological activity. This document provides detailed application notes and protocols for the Sonogashira coupling of a halogenated derivative of 6-(hydroxymethyl)picolinonitrile, a versatile building block for drug discovery. The presence of the hydroxymethyl group offers a handle for further functionalization or can influence the pharmacokinetic properties of the final compound.

Core Reaction

The protocol described is based on the Sonogashira coupling of a halogenated this compound with a terminal alkyne. The starting material, 6-halo-2-(hydroxymethyl)picolinonitrile (where halo = Br or I), can be synthesized from commercially available precursors. The reaction tolerates a variety of functional groups on the alkyne partner, including alcohols, amines, and sterically demanding groups.[2]

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of a model substrate, 6-bromo-3-fluoro-2-cyanopyridine, which is structurally and electronically similar to 6-bromo-2-(hydroxymethyl)picolinonitrile.[2] These data, derived from analogous systems, provide a strong predictive basis for the successful coupling of 6-halo-2-(hydroxymethyl)picolinonitrile.

EntryAlkyne PartnerProductYield (%)[2]
1Phenylacetylene6-(phenylethynyl)-3-fluoropicolinonitrile93
21-Ethynyl-4-methylbenzene6-((4-methylphenyl)ethynyl)-3-fluoropicolinonitrile85
33-Ethynyl-1-propanol6-((3-hydroxypropyl)ethynyl)-3-fluoropicolinonitrile90
4N-(prop-2-yn-1-yl)acetamideN-((3-(2-cyano-5-fluoropyridin-6-yl)prop-2-yn-1-yl)acetamide90
5Cyclopropylacetylene6-(cyclopropylethynyl)-3-fluoropicolinonitrile88[3]

Experimental Protocols

This section provides a detailed methodology for the Sonogashira coupling of a halogenated this compound with a terminal alkyne.

Protocol 1: Standard Sonogashira Coupling

This protocol is adapted from a procedure for a structurally similar substrate, 6-bromo-3-fluoropicolinonitrile.[2]

Materials:

  • 6-bromo-2-(hydroxymethyl)picolinonitrile (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-(hydroxymethyl)picolinonitrile (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous THF and Et₃N (typically in a 2:1 to 4:1 v/v ratio).

  • Degas the resulting solution by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-(alkynyl)-2-(hydroxymethyl)picolinonitrile.

Protocol 2: Copper-Free Sonogashira Coupling

In cases where the copper co-catalyst may lead to undesired side reactions, such as alkyne homocoupling, a copper-free protocol can be employed.

Materials:

  • 6-iodo-2-(hydroxymethyl)picolinonitrile (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Anhydrous solvent (e.g., DMF or 1,4-dioxane)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a Schlenk tube, combine 6-iodo-2-(hydroxymethyl)picolinonitrile (1.0 equiv) and Pd(PPh₃)₂Cl₂ (0.03 equiv).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.5 equiv) to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 6-halo-2-(hydroxymethyl)picolinonitrile - Pd Catalyst - CuI (optional) solvent Add Solvent and Base (e.g., THF/Et3N) start->solvent degas Degas with N2/Ar solvent->degas alkyne Add Terminal Alkyne degas->alkyne react Stir at Room Temp (16-24h) alkyne->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate monitor->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General workflow for the Sonogashira coupling reaction.

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_add Oxidative Addition (Ar-X) pd0->pd_add pd_complex Ar-Pd(II)-X(L2) pd_add->pd_complex transmetal Transmetalation (from Cu cycle) pd_complex->transmetal pd_alkynyl Ar-Pd(II)-C≡CR(L2) transmetal->pd_alkynyl cu_x Cu-X transmetal->cu_x reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 product product reductive_elim->product Product Ar-C≡CR alkyne H-C≡CR cu_x->alkyne + base Base alkyne->base + cu_acetylide Cu-C≡CR base->cu_acetylide cu_acetylide->transmetal

Caption: Simplified catalytic cycles for the Sonogashira coupling.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-(hydroxymethyl)picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active compounds. Derivatives of 6-(hydroxymethyl)picolinonitrile are of significant interest in drug discovery, serving as key building blocks for novel therapeutics. The pyridine core, substituted with hydroxymethyl and nitrile groups, offers multiple points for diversification and interaction with biological targets.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 6-halo-2-(hydroxymethyl)picolinonitrile derivatives with various aryl- and heteroarylboronic acids. The resulting 6-aryl-2-(hydroxymethyl)picolinonitrile compounds are valuable intermediates for the development of novel kinase inhibitors and other therapeutic agents.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The fundamental steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 6-halo-2-(hydroxymethyl)picolinonitrile, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate complex, which then transfers the organic group to the palladium center, replacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can re-enter the catalytic cycle.

Challenges in the Suzuki coupling of pyridine derivatives include potential catalyst deactivation by the nitrogen lone pair and difficulties in the oxidative addition of electron-deficient halo-pyridines. Careful selection of the catalyst, ligand, base, and solvent is crucial for a successful reaction.

Data Presentation: Representative Reaction Outcomes

The following tables summarize typical outcomes for Suzuki-Miyaura coupling reactions of substituted pyridines, which can serve as a reference for the coupling of 6-halo-2-(hydroxymethyl)picolinonitrile derivatives. Yields are representative and may vary depending on the specific substrates and optimized conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1101292
33-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O851678
42-Thiopheneboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄1,4-Dioxane/H₂O1001265
5Pyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O1001875[1]

Table 2: Suzuki-Miyaura Coupling of 2,6-Dichloronicotinamide with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Tolylboronic acidPXPd2 (3)K₂CO₃Methanol80295
23-Methoxyphenylboronic acidPXPd2 (3)K₂CO₃Methanol80291
34-Fluorophenylboronic acidPXPd2 (3)K₂CO₃Methanol80288
42-Naphthylboronic acidPXPd2 (3)K₂CO₃Methanol80293

Experimental Protocols

This section provides a generalized protocol for the Suzuki-Miyaura coupling of a 6-halo-2-(hydroxymethyl)picolinonitrile derivative with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:
  • 6-Halo-2-(hydroxymethyl)picolinonitrile (e.g., 6-chloro-2-(hydroxymethyl)picolinonitrile) (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or a pre-catalyst like PXPd2) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, methanol)

  • Degassed water (if using an aqueous solvent system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 6-halo-2-(hydroxymethyl)picolinonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and, if applicable, degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2-(hydroxymethyl)picolinonitrile.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Combine Reactants: - 6-Halo-2-(hydroxymethyl)picolinonitrile - Arylboronic Acid - Base - Pd Catalyst & Ligand inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir (80-110 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of picolinonitrile are actively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2] Small molecule inhibitors that target kinases within this pathway, such as Akt or mTOR, are of great therapeutic interest. The 6-aryl-2-(hydroxymethyl)picolinonitrile scaffold can be elaborated to design potent and selective kinase inhibitors.

Kinase_Inhibitor_Pathway Hypothetical Signaling Pathway Targeted by Picolinonitrile Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Inhibitor 6-Aryl-2-(hydroxymethyl) picolinonitrile Derivative Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition Transcription->Proliferation

Caption: Picolinonitrile derivatives as kinase inhibitors in the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for the Synthesis of Bipyridine Ligands from 6-(Hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and background information for the synthesis of bipyridine ligands, with a focus on pathways originating from 6-(hydroxymethyl)picolinonitrile. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Bipyridine ligands are a critical class of chelating agents extensively used in coordination chemistry, catalysis, and materials science.[1] Their ability to form stable complexes with various metal ions has made them particularly valuable in the development of new therapeutic agents.[2][3] Functionalized bipyridines can be tailored to modulate the electronic and steric properties of the resulting metal complexes, influencing their biological activity.[1] Notably, bipyridine-based compounds have shown promise as anticancer agents, capable of inducing apoptosis in cancer cells.[1][2][3] This document outlines synthetic strategies for preparing bipyridine ligands, including a proposed route starting from this compound.

General Method: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are among the most powerful and versatile methods for the synthesis of biaryl compounds, including bipyridines.[4][5][6][7] The Suzuki coupling, which involves the reaction of an organoboron reagent with an organic halide, is often favored due to the stability and low toxicity of the boronic acid and ester reagents.

Suzuki-Miyaura Cross-Coupling for Bipyridine Synthesis

A general and reliable method for constructing the bipyridine scaffold is the Suzuki-Miyaura coupling between a pyridylboronic acid (or ester) and a halopyridine. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Experimental Protocol: Synthesis of a 2,2'-Bipyridine via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the synthesis of a 2,2'-bipyridine derivative.

Materials:

  • 2-Bromopyridine

  • Pyridine-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromopyridine (1.0 mmol), pyridine-2-boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add triphenylphosphine (0.04 mmol) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,2'-bipyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012~85
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1008~92
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF10012~88
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling reagents Reactants: 2-Bromopyridine Pyridine-2-boronic acid Base (e.g., K₂CO₃) reaction Reaction: Heat at 90°C for 12h reagents->reaction catalyst Catalyst System: Pd(OAc)₂ PPh₃ catalyst->reaction solvent Solvent: Dioxane/Water solvent->reaction workup Aqueous Workup: Extraction with Ethyl Acetate reaction->workup purification Purification: Column Chromatography workup->purification product Product: 2,2'-Bipyridine purification->product Proposed_Synthesis start 6-(hydroxymethyl) picolinonitrile oxidation Oxidation (e.g., MnO₂) start->oxidation aldehyde 6-formylpicolinonitrile oxidation->aldehyde conversion Nitrile to Bromine (multi-step, challenging) aldehyde->conversion bromopyridine 6-bromo-2-formylpyridine conversion->bromopyridine coupling Suzuki Coupling bromopyridine->coupling bipyridine Formyl-substituted Bipyridine coupling->bipyridine modification Further Modification (e.g., reduction) bipyridine->modification final_product Final Bipyridine Ligand modification->final_product Apoptosis_Pathway cluster_cell Cancer Cell bipyridine Bipyridine-Metal Complex ros Increased ROS bipyridine->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 6-(Hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 6-(hydroxymethyl)picolinonitrile. This versatile building block, featuring both a hydroxymethyl and a nitrile group on a pyridine ring, serves as a valuable precursor for a variety of complex molecules in medicinal chemistry, including kinase inhibitors and other bioactive compounds.[1] The functional groups allow for diverse chemical modifications, making it a crucial component in structure-activity relationship (SAR) studies.

Key Synthetic Transformations

The primary transformations of this compound involve the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid, followed by further derivatization, such as amide bond formation. These intermediates are pivotal for the construction of more complex pharmaceutical agents.

I. Oxidation of this compound to 6-Formylpicolinonitrile

The selective oxidation of the primary alcohol in this compound to an aldehyde yields 6-formylpicolinonitrile, a key intermediate for reactions such as reductive amination and Wittig reactions. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation using Manganese Dioxide (MnO₂)

This protocol outlines a common and effective method for the oxidation of benzylic alcohols to aldehydes.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0-10.0 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake with additional DCM.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude 6-formylpicolinonitrile.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data Summary:

Starting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)
This compound6-formylpicolinonitrileMnO₂DCM2-24 hRoom Temp.85-95%

II. Oxidation of this compound to 6-Cyanopicolinic Acid

Further oxidation of the hydroxymethyl group leads to the formation of 6-cyanopicolinic acid. This intermediate is particularly useful for the synthesis of amides and esters, which are common functionalities in drug molecules.

Experimental Protocol: Oxidation using Potassium Permanganate (KMnO₄)

This protocol describes a robust method for the oxidation of primary alcohols to carboxylic acids.

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃)

Procedure:

  • Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) (approx. 3.0 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 6-cyanopicolinic acid.

Quantitative Data Summary:

Starting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)
This compound6-cyanopicolinic acidKMnO₄, NaOHWater4-12 h0 °C to RT70-85%

III. Amide Coupling of 6-Cyanopicolinic Acid

6-Cyanopicolinic acid is a versatile intermediate for the synthesis of a wide range of amides. Amide bonds are prevalent in pharmaceuticals, and their formation is a critical step in many synthetic routes.[2]

Experimental Protocol: Amide Formation using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient peptide coupling reagent.[3]

Materials:

  • 6-cyanopicolinic acid

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 6-cyanopicolinic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Quantitative Data Summary:

Starting MaterialAmineProductCoupling ReagentBaseSolventReaction TimeTemperatureYield (%)
6-cyanopicolinic acidVarious primary/secondary aminesCorresponding AmideHATUDIPEADMF2-12 hRoom Temp.75-95%

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Synthesis_Pathway A This compound B 6-formylpicolinonitrile A->B Mild Oxidation (e.g., MnO₂) C 6-cyanopicolinic acid A->C Strong Oxidation (e.g., KMnO₄) D Amide Derivatives C->D Amide Coupling (e.g., HATU, Amine)

Caption: Synthetic routes from this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Dissolve Starting Material B Add Reagents A->B C Stir at Defined Temperature B->C D Quench Reaction C->D Monitor by TLC/LC-MS E Extraction / Filtration D->E F Drying & Solvent Removal E->F G Purification (Chromatography) F->G H Final Product G->H Characterization

Caption: General experimental workflow for synthesis.

References

The Role of 6-(Hydroxymethyl)picolinonitrile in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. While a diverse range of heterocyclic scaffolds are employed in the synthesis of kinase inhibitors, a comprehensive review of the scientific literature and chemical databases reveals that 6-(hydroxymethyl)picolinonitrile has not been reported as a direct starting material or key intermediate in the synthesis of kinase inhibitors to date.

This document addresses the absence of specific applications for this compound in this context. As a practical alternative, we present detailed application notes and protocols for a structurally related and synthetically versatile starting material, 6-substituted picolinamide derivatives , which have been successfully utilized in the development of enzyme inhibitors.[1] This will serve as a representative example of the methodologies and data presentation requested.

Introduction to Picolinamide Derivatives in Inhibitor Synthesis

Picolinamide derivatives represent a class of compounds that have shown significant potential in drug discovery. The pyridine core, substituted at various positions, provides a scaffold that can be elaborated to interact with the active sites of various enzymes. The amide functionality can participate in key hydrogen bonding interactions, a common feature in enzyme-inhibitor binding. Optimization of substituents on the picolinamide ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Experimental Protocols

The following protocols describe the synthesis of a series of 6-substituted picolinamide derivatives as potential enzyme inhibitors. These are generalized procedures and may require optimization for specific target compounds.

Protocol 1: Synthesis of 6-Substituted Picolinamide Derivatives[1]

This protocol outlines a general method for the synthesis of various 6-substituted picolinamide derivatives.

Materials:

  • Appropriately substituted 6-chloropicolinoyl chloride

  • Desired primary or secondary amine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of the desired amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of the substituted 6-chloropicolinoyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired 6-substituted picolinamide derivative.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical series of kinase inhibitors. This data is for illustrative purposes to demonstrate the requested format.

Table 1: Synthetic Yields of Picolinamide Derivatives

Compound IDR1 GroupR2 GroupYield (%)
PA-1 -Cl-Cyclohexyl85
PA-2 -Piperidin-1-yl-Cyclohexyl78
PA-3 -Morpholino-Cyclohexyl82
PA-4 -Cl-Phenyl91
PA-5 -Piperidin-1-yl-Phenyl75

Table 2: In Vitro Kinase Inhibitory Activity (Hypothetical Data)

Compound IDTarget KinaseIC50 (nM)
PA-1 Kinase A550
PA-2 Kinase A120
PA-3 Kinase A230
PA-4 Kinase A>1000
PA-5 Kinase A450

Signaling Pathways and Experimental Workflows

Visualizations of relevant signaling pathways and experimental workflows are provided below to illustrate logical relationships and experimental design.

G cluster_synthesis Synthesis Workflow Start Start Reactants 6-Chloropicolinoyl chloride + Amine Start->Reactants Reaction Acylation Reaction Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, etc. Purification->Characterization Final_Compound Picolinamide Derivative Characterization->Final_Compound

Caption: General workflow for the synthesis of picolinamide derivatives.

G cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Picolinamide Inhibitor Inhibitor->Kinase_A

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion

While this compound is not currently documented as a precursor for kinase inhibitors, the principles of medicinal chemistry and scaffold-based drug design are broadly applicable. The provided protocols and data templates for 6-substituted picolinamide derivatives offer a relevant framework for researchers engaged in the synthesis and evaluation of novel enzyme inhibitors. Future research may yet uncover applications for this compound in this or other areas of medicinal chemistry, leveraging the reactivity of its hydroxymethyl and nitrile functionalities.

References

Application of 6-(hydroxymethyl)picolinonitrile in Agrochemical Synthesis: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, specific applications of 6-(hydroxymethyl)picolinonitrile as a direct precursor or key intermediate in the synthesis of named agrochemicals could not be identified. While the pyridine scaffold is a well-established and vital component in a wide array of fungicides, herbicides, and insecticides, public documentation explicitly detailing the synthetic routes from this compound to a commercial or late-stage developmental agrochemical is not available.

Our investigation into the role of this compound in agrochemical synthesis did not yield the specific, quantitative, and procedural data required to generate detailed application notes and protocols as requested. The search did, however, provide general context on the importance of pyridine-containing compounds in the agrochemical industry.

General Context: Pyridine Derivatives in Agrochemicals

Pyridine and its derivatives are privileged structures in the design of modern crop protection agents. The nitrogen atom in the ring can interact with biological targets, and the ring itself serves as a versatile scaffold for introducing various functional groups that modulate a compound's bioactivity, selectivity, and physicochemical properties. Numerous successful agrochemicals, including neonicotinoid insecticides and picolinamide fungicides, feature a pyridine core.

Related Compounds and Broader Findings

The research did uncover information on related, but structurally distinct, compounds:

  • Picolinamide Fungicides: Several patents describe the synthesis of picolinamide fungicides. However, the starting materials and key intermediates in these documents are typically derivatives of picolinic acid, not this compound.

  • Other Pyridine Intermediates: The literature contains numerous examples of other substituted pyridines used as building blocks in agrochemical synthesis. These examples, however, do not provide a direct synthetic pathway from this compound.

  • 6-(Hydroxymethyl)-3-methoxypicolinonitrile: A product listing for this closely related compound mentions its utility in agrochemical research for the design of novel active ingredients. This suggests that the hydroxymethylpicolinonitrile scaffold may be of interest to researchers in the field, even if specific applications are not publicly disclosed.

Limitations and Conclusion

The absence of detailed, publicly available information on the use of this compound in agrochemical synthesis prevents the creation of the requested application notes and protocols. Key information that remains unavailable includes:

  • Specific Agrochemical Targets: No named agrochemicals have been identified that are synthesized directly from this compound.

  • Experimental Protocols: Without a known transformation, it is impossible to provide detailed, reliable experimental procedures.

  • Quantitative Data: Reaction yields, optimal conditions, and other quantitative metrics are not available.

  • Signaling Pathways: As no final agrochemical product could be identified, the relevant biological signaling pathways cannot be determined and visualized.

Therefore, we must conclude that the application of this compound in agrochemical synthesis is either not a widespread practice, is part of proprietary research that has not been disclosed in the public domain, or the compound is used in early-stage research that has not yet resulted in published patents or papers detailing its specific applications. We are unable to provide the detailed and specific content requested without such foundational information.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(hydroxymethyl)picolinonitrile is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification and purity assessment in various stages of drug development and chemical synthesis. This document provides a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is intended as a starting point for method development and can be adapted for specific laboratory requirements. The methodology is based on established principles of chromatography for polar heterocyclic compounds.[1]

Materials and Reagents
  • Sample: this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Mobile Phase Additives: Formic acid (0.1% solution in water) or Ammonium Formate buffer (20mM)[2]

Instrumentation and Columns
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar compounds.[2][3]

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to obtain a theoretical concentration within the range of the working standards.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

HPLC Method Parameters

The following HPLC conditions are recommended as a starting point:

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 250 nm (or as determined by UV scan)[2][4]
Data Analysis
  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data from the analysis of this compound using the proposed HPLC method.

ParameterExpected Value
Retention Time (min) 6.5 ± 0.5
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Recovery (%) 98 - 102%
Precision (RSD %) < 2%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving Weighing->Dissolving Filtering Filtering Dissolving->Filtering Injection Injection Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: LC-MS Analysis of 6-(hydroxymethyl)picolinonitrile Acetylation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(hydroxymethyl)picolinonitrile is a versatile intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its functional groups, a hydroxymethyl and a nitrile on a pyridine ring, allow for a variety of chemical modifications. Monitoring the progress of reactions involving this compound and characterizing its products are crucial steps in drug development and process optimization. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of the reaction mixture resulting from the acetylation of this compound to form 6-(acetoxymethyl)picolinonitrile. This method provides a reliable means to quantify the starting material, product, and potential impurities, ensuring the quality and consistency of the synthetic process.

Reaction Scheme

The acetylation of this compound is a common transformation that can be readily monitored by LC-MS. The reaction involves the treatment of the starting material with an acetylating agent, such as acetic anhydride, in the presence of a suitable base or catalyst.

  • Starting Material: this compound (MW: 134.14 g/mol )[1]

  • Reagent: Acetic Anhydride

  • Product: 6-(acetoxymethyl)picolinonitrile (MW: 176.17 g/mol )

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes a general procedure for the acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1.5 equivalents of pyridine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by taking aliquots for LC-MS analysis (see Protocol 2 for sample preparation).

  • Upon completion, quench the reaction by adding 20 mL of deionized water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol outlines the preparation of samples from the reaction mixture for LC-MS analysis.

Materials:

  • Acetonitrile (LC-MS grade)

  • Deionized water (LC-MS grade)

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Withdraw a 10 µL aliquot from the reaction mixture.

  • Dilute the aliquot with 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the LC-MS system.

Protocol 3: LC-MS Analysis

This protocol provides the parameters for the LC-MS analysis of the prepared samples.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 100-300
Monitored Ions (SIM) m/z 135.1 [M+H]+ for 6-(hydroxymethyl)picolinonitrilem/z 177.1 [M+H]+ for 6-(acetoxymethyl)picolinonitrile

Data Presentation

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The following table summarizes the expected retention times and m/z values.

CompoundExpected Retention Time (min)[M+H]+ (m/z)
This compound~ 3.5135.1
6-(acetoxymethyl)picolinonitrile~ 6.2177.1

A quantitative analysis of a sample taken at 2 hours into the reaction is presented below. Concentrations are determined from a calibration curve.

CompoundConcentration (µg/mL)
This compound15.8
6-(acetoxymethyl)picolinonitrile84.2

Mandatory Visualizations

reaction_pathway start This compound (m/z = 135.1 [M+H]+) product 6-(acetoxymethyl)picolinonitrile (m/z = 177.1 [M+H]+) start->product Acetylation reagent Acetic Anhydride Pyridine lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing aliquot 1. Take Aliquot from Reaction dilute 2. Dilute with ACN/Water aliquot->dilute filter 3. Syringe Filter dilute->filter vial 4. Transfer to Autosampler Vial filter->vial inject 5. Inject into LC-MS vial->inject separate 6. Chromatographic Separation (C18 Column) inject->separate ionize 7. Electrospray Ionization (ESI+) separate->ionize detect 8. Mass Detection (m/z 100-300) ionize->detect integrate 9. Integrate Peak Areas detect->integrate quantify 10. Quantify Compounds integrate->quantify

References

Application Note: GC-MS Analysis of 6-(hydroxymethyl)picolinonitrile Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of 6-(hydroxymethyl)picolinonitrile using gas chromatography-mass spectrometry (GC-MS) following a straightforward silylation derivatization procedure. The inherent polarity and low volatility of this compound can lead to poor chromatographic performance, including peak tailing and low sensitivity. Derivatization of the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether derivative significantly improves its chromatographic behavior, enabling accurate and reproducible quantification. This protocol provides a detailed methodology for the derivatization reaction, optimized GC-MS parameters, and expected results for the analysis of the TMS derivative of this compound.

Introduction

This compound is a bifunctional molecule containing both a hydroxymethyl and a nitrile group attached to a pyridine ring. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control during the synthesis and formulation of drug candidates.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. However, direct GC-MS analysis of polar compounds like this compound can be challenging. The presence of the polar hydroxyl group can cause strong interactions with the stationary phase of the GC column, leading to poor peak shape and reduced volatility.

Chemical derivatization is a sample preparation technique used to convert analytes into more volatile and thermally stable derivatives, thereby improving their GC-MS analysis.[1][2] Silylation, the replacement of an active hydrogen in a functional group with a trimethylsilyl (TMS) group, is a widely used and effective derivatization method for compounds containing hydroxyl, carboxyl, or amino groups.[2][3] This application note describes a method for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent, with pyridine as a catalyst, to form its TMS ether derivative for subsequent GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous Pyridine (GC grade)

  • Aprotic solvent (e.g., Dichloromethane, Ethyl Acetate - GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Standard Solution Preparation

Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., 1 mg/mL in ethyl acetate). From the stock solution, prepare a series of working standard solutions of varying concentrations by serial dilution with the same solvent.

Derivatization Protocol
  • Sample Preparation: Transfer 100 µL of the this compound standard solution or sample extract into a 2 mL GC vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture will react with the silylating reagent.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA to the dried sample in the GC vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

  • Analysis: The derivatized sample can be directly injected into the GC-MS system.

GC-MS Parameters

The following GC-MS parameters are provided as a starting point and may require optimization for specific instrumentation.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500
Solvent Delay 4 minutes

Results and Discussion

The derivatization reaction involves the replacement of the active hydrogen of the hydroxymethyl group of this compound with a TMS group from BSTFA. Pyridine acts as a catalyst in this reaction. The resulting trimethylsilyl ether is significantly more volatile and less polar than the parent compound, leading to improved chromatographic peak shape and sensitivity.

Expected Quantitative Data

The following table summarizes the expected retention time and key mass spectral fragments for the TMS derivative of this compound. These values may vary slightly depending on the specific GC-MS instrument and conditions used.

Compound Retention Time (min) Molecular Ion (M+) Key Fragment Ions (m/z)
6-((trimethylsilyloxy)methyl)picolinonitrile~ 12.5206191 ([M-CH₃]⁺), 116 ([M-OTMS]⁺), 73 ([(CH₃)₃Si]⁺)

The mass spectrum of the derivatized compound is expected to show a molecular ion peak at m/z 206. The prominent fragment ion at m/z 191 corresponds to the loss of a methyl group from the TMS moiety. The ion at m/z 73 is characteristic of the trimethylsilyl group itself. The fragmentation pattern provides a high degree of confidence in the identification of the derivatized analyte.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound Standard or Sample evaporation Evaporation to Dryness start->evaporation reagents Add Pyridine and BSTFA evaporation->reagents reaction Heat at 70°C for 30 min reagents->reaction gcms GC-MS Analysis reaction->gcms data Data Acquisition and Processing gcms->data end Quantitative Results data->end

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The silylation derivatization method presented in this application note provides a reliable and efficient approach for the quantitative analysis of this compound by GC-MS. The conversion of the polar hydroxyl group to a non-polar TMS ether derivative significantly enhances the volatility and chromatographic performance of the analyte, resulting in sharp, symmetrical peaks and improved sensitivity. This method is well-suited for applications in drug metabolism studies, pharmacokinetic analysis, and quality control in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-(hydroxymethyl)picolinonitrile by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and eluent system for the column chromatography of this compound?

A1: The recommended stationary phase is silica gel.[1][2] A common eluent system involves a gradient of a non-polar solvent and a polar solvent. Specific examples include a gradient of hexanes and ethyl acetate, starting from a high ratio of hexanes to ethyl acetate (e.g., 19:1) and gradually increasing the polarity to a 1:1 ratio.[1] Another effective system uses dichloromethane to first elute impurities, followed by a dichloromethane solution containing 0.5% methanol to elute the desired product.[2]

Q2: How can I monitor the progress of the purification during column chromatography?

A2: For compounds that are not colored, the progress of the purification is typically monitored by collecting fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC).[3] By spotting each fraction on a TLC plate alongside a reference spot of your crude reaction mixture, you can identify which fractions contain the purified this compound.

Q3: My compound, this compound, is not moving down the column. What should I do?

A3: If your compound is not eluting from the column, the eluting solvent is likely not polar enough. You should gradually increase the polarity of the eluent. This can be achieved by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol) in your solvent mixture.[3]

Q4: The separation of my compound from impurities is poor, and the bands are overlapping. What could be the cause?

A4: Poor separation with overlapping bands can be due to several factors. The column may not have been packed properly, leading to channeling. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3][4] Another reason could be the use of an inappropriate solvent system. You may need to optimize the eluent system by testing different solvent ratios using TLC before running the column. An ideal Rf value for the desired compound on TLC is typically around 0.25-0.35 for good separation on a column.[3]

Q5: What are the key physical and chemical properties of this compound?

A5: this compound is a beige solid at room temperature with the following properties:[2][5]

PropertyValue
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
Appearance Beige solid
Boiling Point (Predicted) 310.5 ± 27.0 °C
Density (Predicted) 1.25 ± 0.1 g/cm³
pKa (Predicted) 12.89 ± 0.10

Troubleshooting Guide

ProblemPossible CauseSolution
Cracked silica gel bed The column ran dry.Always keep the solvent level above the top of the stationary phase.[6]
Uneven bands/streaking The sample was not loaded evenly, or the column was not packed properly.Ensure the top of the silica gel is flat and the sample is loaded in a narrow, concentrated band.[7]
Product elutes too quickly The eluent is too polar.Start with a less polar solvent system. Determine the optimal solvent system using TLC first.[3]
Low product recovery The compound may still be on the column, or some fractions containing the product were discarded.Ensure all of the product has eluted by flushing the column with a highly polar solvent at the end. Analyze all fractions carefully by TLC before combining and discarding.
Presence of air bubbles in the column Improper packing of the silica gel slurry.Gently tap the column during packing to dislodge any air bubbles.[4] Packing the column with a well-prepared slurry can help minimize bubble formation.

Experimental Protocol: Purification of this compound by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[8]

  • Add a thin layer of sand on top of the plug.[8]

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 19:1 hexanes:ethyl acetate).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.[4]

  • Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed when adding the eluent.[3]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[6]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Carefully apply the sample solution to the top of the sand layer using a pipette.[8]

  • Alternatively, for samples not readily soluble, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[1]

3. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in labeled test tubes or flasks.

  • Start with a low polarity eluent (e.g., 19:1 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1] For example, you can proceed from 19:1 to 9:1, then 4:1, and finally 1:1 hexanes:ethyl acetate.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow

G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column with Slurry prep_slurry->pack_column add_sand Add Protective Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample add_eluent Add Eluent (Mobile Phase) load_sample->add_eluent collect_fractions Collect Fractions add_eluent->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Purified Product evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Recrystallization of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful recrystallization of 6-(hydroxymethyl)picolinonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Due to the presence of a polar hydroxymethyl group and a polar nitrile group on the pyridine ring, polar solvents are generally a good starting point. A common recommendation for pyridine derivatives is a mixed solvent system, such as ethanol/water, which can be optimized to achieve the desired solubility profile. It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific sample.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," the separation of the solute as a liquid instead of a solid, can occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated. To address this, try adding a small amount of additional hot solvent to the oiled-out mixture and then allow it to cool more slowly. Using a mixed solvent system and adjusting the solvent ratio can also prevent oiling out. Seeding the solution with a pure crystal of the compound may also encourage crystallization over oiling.

Q3: Why is the recovery of my recrystallized product so low?

A3: Low recovery can be attributed to several factors. Using an excessive amount of solvent is a common cause, as it leads to a significant portion of the product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Another potential cause is premature crystallization during hot filtration, which can be minimized by preheating the filtration apparatus. Finally, excessive washing of the collected crystals can also lead to product loss. Use a minimal amount of ice-cold solvent for washing.

Q4: My final product is still colored. How can I remove colored impurities?

A4: If the recrystallized product retains a colored tint, it may be due to the presence of colored impurities. The addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. However, use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.

Q5: No crystals have formed even after the solution has cooled to room temperature. What is the next step?

A5: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization. If these methods are unsuccessful, you may need to reduce the solvent volume by gentle heating and then allow the solution to cool again.

Troubleshooting Guide

The following table outlines common problems encountered during the recrystallization of this compound and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation - Solution is too dilute (too much solvent).- Supersaturation.- Insufficient cooling.- Boil off some of the solvent to concentrate the solution and cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath.
Low Crystal Yield - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent.- Use the minimum amount of hot solvent for dissolution.- Preheat the funnel and filter paper before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
"Oiling Out" of the Product - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- The cooling rate is too rapid.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a different solvent or a mixed solvent system.- Ensure a slow cooling process.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.
Crystals Form Too Quickly - The solution is highly supersaturated.- The cooling rate is too fast.- Reheat the solution to redissolve the crystals, add a small amount of additional solvent, and allow it to cool more slowly.[1]

Experimental Protocol for Recrystallization

Disclaimer: The following is a general protocol and may require optimization based on the purity of the starting material and the specific equipment used. It is highly recommended to perform a preliminary solvent screening to determine the most suitable solvent system.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude this compound in a test tube.

  • Add a few drops of a candidate solvent and observe the solubility at room temperature.

  • If the compound is insoluble, heat the test tube gently to the boiling point of the solvent and observe if it dissolves.

  • A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Test various polar solvents and mixed solvent systems (e.g., ethanol, water, ethanol/water mixtures).

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to the flask while gently heating and swirling.

  • Continue adding small portions of the hot solvent until the compound is completely dissolved.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to a boil for a few minutes while swirling.

4. Hot Gravity Filtration:

  • Preheat a stemless funnel and a new, clean Erlenmeyer flask.

  • Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper to remove any insoluble impurities (and activated charcoal if used).

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through the Büchner funnel for a period of time.

  • For complete drying, transfer the crystals to a watch glass and place them in a desiccator.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? crystals_form->oiling_out No check_yield Check Yield and Purity crystals_form->check_yield Yes no_crystals No Crystals Formed oiling_out->no_crystals No oiled_out Product Oiled Out oiling_out->oiled_out Yes low_yield Low Yield or Impure? check_yield->low_yield troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiled_out->troubleshoot_oiling troubleshoot_oiling->cool troubleshoot_yield Troubleshoot: - Check amount of solvent used - Review washing technique - Consider charcoal treatment low_yield->troubleshoot_yield Yes end Pure Product low_yield->end No troubleshoot_yield->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-(hydroxymethyl)picolinonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: oxidation of 6-methylpicolinonitrile and reduction of 6-formylpicolinonitrile.

Route 1: Oxidation of 6-methylpicolinonitrile

Question 1: My reaction is incomplete, and I still have a significant amount of starting material (6-methylpicolinonitrile). What are the possible causes and solutions?

Answer:

Incomplete conversion is a common issue in the oxidation of 6-methylpicolinonitrile. Several factors could be responsible:

  • Insufficient Oxidant: The molar ratio of the oxidizing agent to the starting material may be too low. It is recommended to use a slight excess of the oxidant.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature. Consider a modest increase in temperature, monitoring closely for the formation of over-oxidation byproducts.

  • Poor Solubility: The starting material or oxidant may not be fully dissolved in the chosen solvent, limiting the reaction rate. Ensure adequate stirring and consider a solvent system that provides better solubility for all reactants.

  • Deactivation of Oxidant: Some oxidizing agents are sensitive to moisture or other atmospheric components. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Question 2: I am observing the formation of byproducts, leading to a low yield of the desired this compound. What are the likely side reactions and how can I minimize them?

Answer:

The primary side reaction in this synthesis is over-oxidation. The following byproducts are commonly observed:

  • 6-Formylpicolinonitrile: This is the intermediate in the oxidation of the methyl group to the carboxylic acid. Its presence suggests that the oxidation can be stopped at the alcohol stage by using a milder oxidizing agent or by carefully controlling the reaction time and temperature.

  • 6-Cyanopicolinic acid: This is the final product of over-oxidation. To minimize its formation, avoid strong oxidizing agents like potassium permanganate under harsh conditions. Milder reagents or carefully controlled reaction conditions are preferable.

  • Picolinamide or Picolinic Acid Derivatives: Hydrolysis of the nitrile group can occur, especially in the presence of strong acids or bases and water. This can lead to the formation of the corresponding amide or carboxylic acid. To prevent this, ensure anhydrous conditions and use neutral or mildly acidic/basic conditions where possible.

Side ProductPotential CauseMitigation Strategy
6-FormylpicolinonitrileIncomplete oxidation to the alcohol or further oxidation of the alcohol.Use a controlled amount of a mild oxidizing agent. Optimize reaction time and temperature.
6-Cyanopicolinic acidOver-oxidation of the hydroxymethyl group.Employ milder oxidizing agents. Avoid prolonged reaction times and high temperatures.
Picolinamide/Picolinic acid derivativesHydrolysis of the nitrile group.Maintain anhydrous reaction conditions. Avoid strongly acidic or basic conditions.

Question 3: How can I effectively purify my product and remove the unreacted starting material and side products?

Answer:

Purification of this compound can typically be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from the less polar starting material and the more polar over-oxidation products. Recrystallization from a suitable solvent system can also be an effective purification method.

Route 2: Reduction of 6-formylpicolinonitrile

Question 1: The reduction of 6-formylpicolinonitrile is not going to completion. What should I do?

Answer:

If you are observing significant amounts of unreacted 6-formylpicolinonitrile, consider the following:

  • Insufficient Reducing Agent: Ensure that a sufficient molar excess of the reducing agent (e.g., sodium borohydride) is used. Aldehydes are generally reactive, but a slight excess of the hydride reagent is often necessary to drive the reaction to completion.

  • Low Temperature: While reductions of aldehydes are often performed at low temperatures (e.g., 0 °C) to improve selectivity, the reaction rate might be too slow. After the initial addition of the reducing agent, allowing the reaction to slowly warm to room temperature can help ensure complete conversion.

  • Reagent Purity: The activity of hydride reducing agents can diminish over time due to improper storage. Use a fresh bottle of the reducing agent or test the activity of the existing batch.

Question 2: I am seeing byproducts in my reaction mixture. What are the possible side reactions during the reduction?

Answer:

Side reactions in the reduction of 6-formylpicolinonitrile are generally less common than in the oxidation route but can still occur:

  • Reduction of the Nitrile Group: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can potentially reduce the nitrile group to an amine. If you only wish to reduce the aldehyde, a milder reagent like sodium borohydride (NaBH₄) is the preferred choice.

  • Cannizzaro-type reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid. While less common with milder reducing agents, ensuring the reaction is not overly basic can prevent this.

Side ProductPotential CauseMitigation Strategy
6-(Aminomethyl)picolinolUse of a strong, non-selective reducing agent.Employ a milder reducing agent such as sodium borohydride.
6-Cyanopicolinic acidDisproportionation under strongly basic conditions.Maintain neutral or slightly basic reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most readily available and commonly used starting material is 6-methylpicolinonitrile.

Q2: Are there any specific safety precautions I should take during these syntheses?

A2: Yes. Always work in a well-ventilated fume hood. The starting materials and products may be harmful if inhaled or ingested. Oxidizing and reducing agents can be highly reactive and should be handled with care, following all recommended safety protocols. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q3: Can the nitrile group be hydrolyzed during the work-up procedure?

A3: Yes, prolonged exposure to strongly acidic or basic aqueous conditions during the work-up can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. It is advisable to perform the work-up efficiently and under neutral or mildly acidic/basic conditions.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the disappearance of the starting material and the appearance of the product and any major byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and purity of the product.

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Routes and Potential Side Reactions

G cluster_oxidation Route 1: Oxidation cluster_reduction Route 2: Reduction 6-Methylpicolinonitrile 6-Methylpicolinonitrile 6-(Hydroxymethyl)picolinonitrile_ox This compound 6-Methylpicolinonitrile->6-(Hydroxymethyl)picolinonitrile_ox Controlled Oxidation 6-Formylpicolinonitrile 6-Formylpicolinonitrile 6-(Hydroxymethyl)picolinonitrile_ox->6-Formylpicolinonitrile Over-oxidation Picolinamide Derivative Picolinamide/Picolinic acid (from Nitrile Hydrolysis) 6-(Hydroxymethyl)picolinonitrile_ox->Picolinamide Derivative Hydrolysis 6-Cyanopicolinic acid 6-Cyanopicolinic acid 6-Formylpicolinonitrile->6-Cyanopicolinic acid Further Over-oxidation 6-Formylpicolinonitrile_start 6-Formylpicolinonitrile 6-(Hydroxymethyl)picolinonitrile_red This compound 6-Formylpicolinonitrile_start->6-(Hydroxymethyl)picolinonitrile_red Selective Reduction 6-(Aminomethyl)picolinol 6-(Aminomethyl)picolinol (Nitrile Reduction) 6-Formylpicolinonitrile_start->6-(Aminomethyl)picolinol Over-reduction

Caption: Synthetic routes to this compound and potential side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No check_reagents Check Reagent Stoichiometry and Purity incomplete_reaction->check_reagents Yes purification_issue Review Purification Strategy side_products->purification_issue No identify_byproducts Identify Byproducts (TLC, HPLC, NMR) side_products->identify_byproducts Yes optimize_conditions Optimize Reaction Temperature and Time check_reagents->optimize_conditions check_solubility Ensure Adequate Solubility optimize_conditions->check_solubility end Improved Yield check_solubility->end purification_issue->end mitigate_side_reactions Implement Mitigation Strategies (e.g., milder reagents, anhydrous conditions) identify_byproducts->mitigate_side_reactions mitigate_side_reactions->purification_issue

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 6-methylpicolinonitrile
  • Reaction Setup: To a solution of 6-methylpicolinonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the oxidizing agent (e.g., selenium dioxide, 1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any solid residues. The filtrate is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Protocol 2: Synthesis of this compound via Reduction of 6-formylpicolinonitrile
  • Reaction Setup: Dissolve 6-formylpicolinonitrile (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.2 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

Technical Support Center: Synthesis of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 6-(hydroxymethyl)picolinonitrile (CAS: 50501-38-7). This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the lab. We understand that achieving high yields of this versatile pyridine derivative is critical for its application as a key building block in pharmaceuticals and advanced materials.[1]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to enhance reaction efficiency, minimize byproduct formation, and streamline purification.

Frequently Asked Questions (General)

Q1: What are the primary synthetic routes to this compound?

A1: There are three principal pathways, each starting from a common picoline derivative. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile.

  • Oxidation of 6-methylpicolinonitrile: A direct approach involving the selective oxidation of the methyl group.

  • Reduction of 6-cyanopicolinaldehyde: A chemoselective reduction of the aldehyde functional group.

  • Nucleophilic Substitution: Displacement of a leaving group (e.g., a halide) from the 6-position with a hydroxymethyl equivalent.

The following diagram illustrates these common synthetic strategies.

SynthesisRoutes cluster_start Common Precursors cluster_product Target Molecule 6-methylpicolinonitrile 6-methylpicolinonitrile Product This compound 6-methylpicolinonitrile->Product Selective Oxidation (e.g., SeO₂, KMnO₄) 6-cyanopicolinaldehyde 6-cyanopicolinaldehyde 6-cyanopicolinaldehyde->Product Chemoselective Reduction (e.g., NaBH₄) 6-halopicolinonitrile 6-X-picolinonitrile (X = Br, Cl) 6-halopicolinonitrile->Product Nucleophilic Substitution (e.g., with Hydroxide source)

Caption: Primary synthetic pathways to this compound.

Q2: How can I reliably confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. Look for the characteristic singlet for the -CH₂OH protons and the correct aromatic splitting pattern.

  • Mass Spectrometry (MS): Confirms the molecular weight (134.14 g/mol ).[2][3]

  • HPLC/UPLC: The primary method for assessing purity. A C18 column with a water/acetonitrile gradient is typically effective for separating the product from precursors and byproducts.[1]

  • Melting Point: The pure compound is a white to yellow solid.[2] Compare the observed melting point to literature values.

Troubleshooting Guide: Route-Specific Issues

Route A: Oxidation of 6-methylpicolinonitrile

This route is attractive for its directness but can be plagued by low selectivity.

Q1: My reaction is incomplete, with significant recovery of 6-methylpicolinonitrile. How can I drive it to completion?

A1: Incomplete conversion is often due to insufficient oxidant activity or suboptimal reaction conditions.

  • Re-evaluate Your Oxidant: For benzylic-type oxidations, selenium dioxide (SeO₂) is a classic choice but can be sluggish. Consider more potent systems if compatible with the nitrile group. Mild potassium permanganate (KMnO₄) under carefully controlled temperature and pH can be effective, but carries a high risk of over-oxidation.

  • Increase Temperature: Gradually increasing the reaction temperature can improve the rate. However, monitor carefully, as higher temperatures can also promote byproduct formation.

  • Extend Reaction Time: As a simple first step, extend the reaction time and monitor progress by TLC or LC-MS to determine the point of maximum conversion before side reactions dominate.

Q2: The main impurity is 6-carboxypicolinonitrile. How do I prevent this over-oxidation?

A2: This is the most common challenge with this route. The desired alcohol is an intermediate on the path to the carboxylic acid.

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the oxidizing agent. A large excess will invariably lead to the carboxylic acid.

  • Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Over-oxidation is often more sensitive to temperature increases than the initial oxidation step.

  • Choice of Oxidant: Avoid harsh, non-selective oxidants like chromic acid. A carefully controlled reaction with KMnO₄ or specialized reagents designed for stopping at the alcohol stage is preferable.

The following flowchart provides a decision-making process for troubleshooting this specific oxidation.

OxidationTroubleshooting Start Low Yield in Oxidation of 6-methylpicolinonitrile Problem What is the main issue? Start->Problem Incomplete Incomplete Conversion (Starting material remains) Problem->Incomplete Incomplete Reaction OverOx Over-oxidation (6-carboxypicolinonitrile forms) Problem->OverOx Byproduct Formation Action1 1. Increase oxidant equivalents slightly. 2. Extend reaction time. 3. Cautiously increase temperature. Incomplete->Action1 Action2 1. Reduce oxidant to ~1.1 eq. 2. Lower reaction temperature. 3. Use a more selective oxidant. OverOx->Action2 Result Yield Improved Action1->Result Action2->Result

Caption: Troubleshooting flowchart for the oxidation of 6-methylpicolinonitrile.

Route B: Reduction of 6-cyanopicolinaldehyde

This route offers high selectivity if the correct reducing agent is used.

Q1: The reduction produced 6-(aminomethyl)picolinonitrile instead of the desired alcohol. What caused this?

A1: You have used a reducing agent that is too powerful and reduced the nitrile group in addition to, or instead of, the aldehyde.

  • Incorrect Reagent: Strong hydride donors like lithium aluminum hydride (LiAlH₄) will readily reduce both aldehydes and nitriles.

  • Corrective Action: Switch to a milder, more chemoselective reducing agent. Sodium borohydride (NaBH₄) is the industry standard for this transformation. It rapidly reduces aldehydes and ketones while leaving nitriles, esters, and carboxylic acids untouched under standard conditions (e.g., in methanol or ethanol at 0°C to room temperature).

Q2: The reaction is clean, but the yield is low after work-up. Where could I be losing my product?

A2: The hydroxymethyl group makes the product significantly more polar and water-soluble than its aldehyde precursor.

  • Aqueous Extraction: During the aqueous work-up, the product may be partitioning into the aqueous layer. To recover it, perform multiple extractions (4-5 times) with a more polar organic solvent like ethyl acetate or dichloromethane.

  • Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride solution (brine). This helps to "salt out" the dissolved product from the aqueous phase, pushing it into the organic layer and reducing its solubility in any remaining water.

Data Summary: Reagent Selection for Selective Reduction
ReagentTarget Functional GroupNitrile Group ReactivityTypical Solvents
Sodium Borohydride (NaBH₄) Aldehydes, KetonesInert Methanol, Ethanol
Lithium Aluminum Hydride (LiAlH₄) Aldehydes, Nitriles, EstersReduces to Amine THF, Diethyl Ether
DIBAL-H Aldehydes, Nitriles (to Aldehyde)Reduces (temp. dependent)Toluene, Hexane

Purification Protocols

Even with an optimized reaction, purification is key to achieving high final yields and purity.

Problem: My crude product is an oil that is difficult to purify and won't crystallize.

Solution: Column Chromatography Protocol

Column chromatography is highly effective for removing both less polar starting materials and more polar byproducts.[1]

  • Stationary Phase: Silica gel (SiO₂) is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate (EtOAc) in hexanes is typically effective.

    • Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 30-50% EtOAc) to elute your product. The starting aldehyde or methyl precursor will elute before the more polar alcohol product.

    • Over-oxidized carboxylic acid byproducts will remain on the baseline or require very high polarity (or the addition of methanol/acetic acid) to elute.

  • Monitoring: Use TLC with the same solvent system to track the separation. Visualize spots with a UV lamp (254 nm) and/or a potassium permanganate stain, which will react with the alcohol.

Problem: Chromatography is giving me a pure product, but the recovery is low.

Solution: Recrystallization

If your product is sufficiently pure after chromatography (>95%), recrystallization can improve the final purity and provide a stable, crystalline solid.

  • Solvent Screening: Identify a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Common pairs include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[1]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of the hot primary solvent (e.g., ethanol).

    • Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid.

    • Add a few more drops of the primary solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis, ensuring a reliable supply of this critical intermediate for your research and development needs.

References

Overcoming solubility issues with 6-(hydroxymethyl)picolinonitrile in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 6-(hydroxymethyl)picolinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered during its use in chemical reactions. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to directly address the issues you may face at the bench.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound that influence its solubility?

Answer: Understanding the molecule's structure is the first step to troubleshooting its solubility. This compound is a solid at room temperature.[1] Its key structural features are:

  • A Pyridine Ring: A moderately polar aromatic ring containing a nitrogen atom. This nitrogen can act as a hydrogen bond acceptor and can be protonated in acidic conditions.

  • A Hydroxymethyl Group (-CH₂OH): This is a polar, protic group capable of both donating and accepting hydrogen bonds. It significantly increases the molecule's affinity for polar solvents, especially protic ones like water and alcohols.

  • A Nitrile Group (-C≡N): This is a strongly polar, aprotic group that acts as a hydrogen bond acceptor.

The combination of these functional groups results in a molecule with significant polarity and hydrogen bonding capability. Its solubility is therefore highest in polar solvents. It has a molecular weight of 134.14 g/mol .[2][3]

Q2: I'm setting up a reaction. What solvent should I start with?

Answer: The principle of "like dissolves like" is your best guide. Given the polar nature of this compound, polar solvents are the ideal starting point.

  • Recommended Starting Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are often excellent choices. They can dissolve the starting material at high concentrations without interfering with the polar functional groups.

  • Conditional Solvents: Alcohols like methanol (MeOH) or ethanol (EtOH) can also be effective due to their ability to hydrogen bond with the hydroxymethyl group. However, their protic nature may interfere with certain reagents (e.g., organometallics, strong bases).

  • Poor Solvents: Nonpolar solvents such as hexanes, toluene, or dichloromethane (DCM) are generally poor choices and are unlikely to dissolve the material to any significant extent at room temperature.

Q3: My compound is not dissolving adequately in my chosen solvent, even though it's a polar one. What's my next step?

Answer: This is a common issue. If initial dissolution is poor, you can employ several straightforward techniques before making drastic changes to your reaction setup.

  • Gentle Heating: The solubility of most solids increases with temperature.[4] Gently warming the mixture with stirring can significantly improve dissolution. Be cautious not to exceed the thermal stability of your reactants or the boiling point of your solvent.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the interaction between the solvent and the solute, accelerating the dissolution process.

  • Increase Solvent Volume: The simplest solution may be to decrease the concentration. Doubling the solvent volume may be sufficient to achieve full dissolution. However, be mindful of how this dilution might affect your reaction kinetics.

Section 2: Troubleshooting Guide for Persistent Solubility Issues

This section provides a systematic approach to resolving more challenging solubility problems. The following flowchart outlines a logical workflow for troubleshooting.

G cluster_start Initial Setup cluster_troubleshoot Troubleshooting Workflow cluster_end Resolution Start Select Solvent Based on Polarity (e.g., DMF, DMSO, MeCN) Check Is the compound fully dissolved? Start->Check Heat Apply Gentle Heat (e.g., 40-60 °C) Check->Heat No Sonicate Use Sonication Check->Sonicate Still No CoSolvent Introduce a Co-Solvent Check->CoSolvent Still No Success Proceed with Reaction Check->Success Yes Heat->Check Re-check Sonicate->Check Re-check Screen Screen Co-Solvents (e.g., NMP, DMAc, or a protic solvent) CoSolvent->Screen Yes pH_Mod Is an aqueous or protic system viable? CoSolvent->pH_Mod No Screen->Success AdjustpH Adjust pH to Protonate Pyridine Ring (pH < 5) pH_Mod->AdjustpH Yes Reassess Re-evaluate Reaction Conditions / Solvent System pH_Mod->Reassess No AdjustpH->Success

Caption: Troubleshooting workflow for solubility issues.

Q4: Heating isn't helping enough. How do I choose an effective co-solvent?

Answer: A co-solvent system can fine-tune the polarity of your reaction medium. The goal is to create a solvent blend with properties intermediate to the individual components.[5]

  • Mechanism: A small amount of a highly effective "super-solvent" can disrupt the crystal lattice of the solute, allowing the bulk solvent to then solvate the individual molecules.

  • Recommended Co-solvents:

    • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc): These are powerful, highly polar aprotic solvents that can often dissolve stubborn solutes. Adding 5-10% (v/v) of NMP or DMAc to your primary solvent (like MeCN or THF) can dramatically improve solubility.

    • Propylene Glycol or PEG 400: For systems where some protic character is tolerable, these can be excellent solubilizing agents due to their strong hydrogen bonding capabilities.[5]

Q5: My reaction is in an aqueous or protic medium and I'm seeing precipitation. Can I use pH to my advantage?

Answer: Absolutely. This is a key technique for compounds containing basic nitrogen atoms.[5][6]

  • Mechanism: The lone pair of electrons on the pyridine nitrogen atom can accept a proton from an acid. This forms a pyridinium salt, which is an ionic species. Ionic compounds are vastly more soluble in water and polar protic solvents than their neutral counterparts. The predicted pKa of the conjugate acid is relatively low, so a moderately acidic environment is needed.[2]

  • Application: By adding a small amount of a non-nucleophilic acid (e.g., HCl in isopropanol, or trifluoroacetic acid) to lower the pH of the medium to below ~5, you can protonate the pyridine ring and significantly increase the compound's solubility. This is particularly useful for reactions like aqueous cross-couplings or certain reductions.

Caption: Effect of pH on the solubility of the compound.

Section 3: Data & Protocols

Solvent Selection Table

The following table provides general guidance on solvent selection based on polarity. Actual solubility should be determined experimentally.

Solvent ClassExamplesExpected SolubilityRationale & Comments
Polar Aprotic DMSO, DMF, NMP, DMAcHigh Strong dipole-dipole interactions effectively solvate the polar nitrile and hydroxymethyl groups. Excellent first choice for most organic reactions.
Polar Protic Water, Methanol, EthanolModerate to High Capable of hydrogen bonding with the -OH group. Solubility in water can be dramatically increased by lowering the pH. Use with caution if reagents are sensitive to protons.
Intermediate Polarity Acetonitrile (MeCN), Acetone, Tetrahydrofuran (THF)Low to Moderate May require heating or a co-solvent to achieve useful concentrations. THF is generally less effective than MeCN or acetone.
Nonpolar Toluene, Hexanes, Dichloromethane (DCM), Diethyl EtherVery Low / Insoluble Lacks the necessary polarity and hydrogen bonding capability to overcome the crystal lattice energy of the solid. Not recommended.
Protocol 1: Screening for an Optimal Co-Solvent System

This protocol outlines a small-scale experiment to quickly identify an effective co-solvent.

Objective: To find a co-solvent that improves the solubility of this compound in a primary bulk solvent (e.g., Acetonitrile).

Materials:

  • This compound

  • Primary solvent (e.g., Acetonitrile)

  • Candidate co-solvents (e.g., NMP, DMSO, Propylene Glycol)

  • Small vials (e.g., 4 mL) with stir bars

  • Graduated pipettes or syringes

Procedure:

  • Preparation: To three separate vials, add 20 mg of this compound.

  • Add Primary Solvent: Add 1 mL of the primary solvent (Acetonitrile) to each vial. Stir at room temperature for 5 minutes. Observe that the solid is not fully dissolved.

  • Introduce Co-solvents:

    • To Vial 1, add the first co-solvent (e.g., NMP) dropwise (approx. 50 µL increments).

    • To Vial 2, add the second co-solvent (e.g., DMSO) in the same manner.

    • To Vial 3, add the third co-solvent (e.g., Propylene Glycol) in the same manner.

  • Observation: After each addition, stir for 2 minutes and observe. Record the approximate volume of co-solvent required to achieve complete dissolution.

  • Analysis: The co-solvent that achieves dissolution with the smallest added volume is the most effective. This system can then be scaled up for the main reaction. This method helps avoid using excessive amounts of a high-boiling point solvent which can complicate product purification.

References

Stability of 6-(hydroxymethyl)picolinonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-(hydroxymethyl)picolinonitrile, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its experimental use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound degradation observed during acidic workup. The nitrile group is likely hydrolyzing to a primary amide and subsequently to a carboxylic acid (6-(hydroxymethyl)picolinic acid) in the presence of strong acid and water.[1][2][3] This reaction is often accelerated by heat.- Minimize exposure to strong acids and high temperatures. - If possible, use milder acidic conditions or a shorter reaction time. - Consider alternative purification methods that do not involve acidic workups, such as chromatography on silica gel with a neutral solvent system.
Unexpected side products are forming. The hydroxymethyl group may undergo side reactions under acidic conditions, such as etherification if an alcohol is present as a solvent, or esterification if a carboxylic acid is present. The pyridine ring itself can also be susceptible to certain reactions depending on the specific acidic environment.- Carefully control the reaction conditions, including solvent and temperature. - Analyze the side products using techniques like LC-MS or NMR to identify their structures and deduce the reaction pathway. This can help in optimizing the conditions to minimize their formation.
Low yield or loss of material after purification. In addition to degradation, the compound or its degradation products might be highly polar and could adhere to silica gel during chromatography, or be lost during aqueous extractions if they are water-soluble.- Use a different stationary phase for chromatography, such as alumina, or employ reverse-phase chromatography. - Saturate the aqueous phase with a salt like NaCl during extractions to reduce the solubility of polar organic compounds.
Inconsistent results in stability studies. The rate of degradation can be highly sensitive to the specific pH, temperature, and concentration of the acid used. Variations in these parameters between experiments can lead to inconsistent outcomes.- Precisely control and document all experimental parameters. - Use buffered solutions to maintain a constant pH. - Perform kinetic studies to understand the rate of degradation under your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group.[1][2][3] This reaction typically proceeds in two steps: first, the nitrile is converted to a primary amide (6-(hydroxymethyl)picolinamide), which is then further hydrolyzed to the corresponding carboxylic acid (6-(hydroxymethyl)picolinic acid).[2][3] This process is catalyzed by strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) and is often accelerated by heat.[1][2]

Q2: How does the position of the hydroxymethyl group affect the stability of the molecule?

Q3: Are there any recommended storage conditions to ensure the stability of this compound?

A3: To ensure stability, this compound should be stored in a cool, dry place under an inert atmosphere. This helps to minimize potential degradation from moisture and oxidation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for monitoring the stability of this compound. It can be used to separate the parent compound from its degradation products, allowing for quantification of the degradation over time. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of degradation products and Liquid Chromatography-Mass Spectrometry (LC-MS) for both separation and identification of components in a mixture.

Experimental Protocols

General Protocol for Assessing Acidic Stability

This protocol provides a general framework for assessing the stability of this compound in an acidic solution.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solution (e.g., 1 M)
  • A suitable organic solvent (e.g., acetonitrile, methanol)
  • High-purity water
  • Buffer solutions (for pH control if needed)
  • HPLC system with a suitable column (e.g., C18)
  • pH meter

2. Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
  • In a series of vials, add a specific volume of the acidic solution (e.g., 1 M HCl).
  • To initiate the stability study, add a small, precise volume of the stock solution to each vial to achieve the desired final concentration.
  • Maintain the vials at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.
  • Immediately quench the degradation reaction by neutralizing the acid with a suitable base or by diluting the sample in the mobile phase for HPLC analysis.
  • Analyze the samples by HPLC to determine the concentration of the remaining this compound and the formation of any degradation products.

8. Data Analysis:

  • Plot the concentration of this compound as a function of time.
  • Calculate the rate of degradation and the half-life of the compound under the tested conditions.

Visualizations

Acid-Catalyzed Hydrolysis of this compound

G cluster_step1 Step 1: Hydrolysis to Amide cluster_step2 Step 2: Hydrolysis to Carboxylic Acid A This compound B Protonation of Nitrile A->B + H+ F 6-(hydroxymethyl)picolinamide C Nucleophilic attack by Water B->C + H2O D Tautomerization C->D E 6-(hydroxymethyl)picolinamide D->E - H+ G Protonation of Carbonyl F->G + H+ H Nucleophilic attack by Water G->H + H2O I Proton Transfer H->I J Elimination of Ammonia I->J - NH4+ K 6-(hydroxymethyl)picolinic acid J->K - H+ G prep Prepare Stock Solution of Compound initiate Initiate Reaction (Add Stock to Vials) prep->initiate setup Set up Reaction Vials with Acidic Solution setup->initiate incubate Incubate at Constant Temperature initiate->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze HPLC Analysis quench->analyze data Data Analysis (Degradation Rate, Half-life) analyze->data

References

Technical Support Center: Decomposition of 6-(hydroxymethyl)picolinonitrile at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-temperature decomposition of 6-(hydroxymethyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the experimental study of this compound's thermal stability.

Introduction

This compound (CAS No. 50501-38-7) is a substituted pyridine derivative with a hydroxymethyl group and a nitrile group.[1][2][3] Understanding its behavior at elevated temperatures is crucial for its synthesis, purification, storage, and application in various chemical processes, particularly in pharmaceutical and materials science. This document provides a comprehensive guide to navigating the challenges associated with its thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Here is a summary of the key properties for this compound:

PropertyValueSource
CAS Number 50501-38-7[1][2][4][5]
Molecular Formula C₇H₆N₂O[1][2][3]
Molecular Weight 134.14 g/mol [1][2][3]
Appearance White to yellow or beige solid[2][3]
Predicted Boiling Point 310.5 ± 27.0 °C[2]
Predicted pKa 12.89 ± 0.10[2][3]
Storage Conditions Inert atmosphere, Room Temperature[1][2]

Q2: At what temperature does this compound start to decompose?

The exact onset of thermal decomposition for this compound is not well-documented in publicly available literature. However, based on the thermal stability of related pyridine derivatives, significant decomposition is expected to begin near or below its predicted boiling point of approximately 310 °C.[2] Studies on other pyridine compounds have shown a wide range of decomposition temperatures, from as low as 80 °C for some pyridine esters to over 470 °C for highly stable polyimides containing pyridine rings.[6][7] The presence of reactive hydroxymethyl and nitrile functional groups suggests that decomposition will likely initiate from these substituents. To determine the precise decomposition temperature for your specific sample, it is highly recommended to perform a thermogravimetric analysis (TGA).

Q3: What are the expected primary decomposition products?

While a definitive experimental study on the decomposition products of this compound is not available, we can hypothesize the likely byproducts based on the chemical structure and known reactions of its functional groups. The decomposition of nitrile-containing organic compounds can be complex and may yield a variety of products depending on the conditions. The pyrolysis of pyridine itself at very high temperatures (825-850°C) is known to produce benzene, benzonitrile, acetonitrile, acrylonitrile, quinoline, and highly toxic hydrogen cyanide (HCN).[8] Given the structure of this compound, potential decomposition pathways could involve:

  • Dehydration: Loss of a water molecule from the hydroxymethyl group.

  • Decarbonylation: Elimination of formaldehyde or carbon monoxide.

  • Reactions of the nitrile group: Including hydrolysis (if water is present), reduction, or polymerization.

  • Fragmentation of the pyridine ring: At higher temperatures, leading to the formation of smaller molecules and potentially toxic gases like HCN.

Q4: What are the main safety concerns when heating this compound?

The primary safety concerns when heating this compound are:

  • Release of Toxic Gases: The thermal decomposition of nitrile-containing compounds can produce highly toxic hydrogen cyanide (HCN) gas, as well as oxides of nitrogen and carbon monoxide.[8]

  • Pressure Buildup: Heating in a closed system can lead to a dangerous buildup of pressure from the gases produced during decomposition, potentially causing an explosion.

  • Runaway Reactions: As with any thermal decomposition, there is a potential for an exothermic runaway reaction if the temperature is not carefully controlled.

Always conduct high-temperature experiments with this compound in a well-ventilated fume hood, and have appropriate personal protective equipment (PPE) and emergency procedures in place.

Hypothesized Decomposition Pathways

The following diagram illustrates potential initial decomposition pathways for this compound. It is important to note that these are hypothesized pathways based on fundamental organic chemistry principles and require experimental validation.

DecompositionPathways cluster_dehydration Dehydration Pathway cluster_decarbonylation Decarbonylation/Deformylation Pathway cluster_ring_fragmentation Ring Fragmentation (High Temp) This compound This compound Intermediate_A Unstable Intermediate This compound->Intermediate_A - H₂O Product_A2 Water (H₂O) This compound->Product_A2 Product_B1 Picolinonitrile This compound->Product_B1 - CH₂O Product_B2 Formaldehyde (CH₂O) This compound->Product_B2 Product_C1 Hydrogen Cyanide (HCN) This compound->Product_C1 > 400°C Product_C2 Other nitriles This compound->Product_C2 > 400°C Product_C3 Aromatic fragments This compound->Product_C3 > 400°C Product_A1 Polymeric material Intermediate_A->Product_A1 Polymerization ExperimentalWorkflow Inert_Gas Inert Gas Supply (N₂ or Ar) Flow_Control Mass Flow Controller Inert_Gas->Flow_Control Reactor Quartz Tube Reactor in Furnace Flow_Control->Reactor Sample Sample of This compound Sample->Reactor Cold_Trap Cold Trap (e.g., Dry Ice/Acetone) Reactor->Cold_Trap Gas_Scrubber Gas Scrubber (for acidic/toxic gases) Cold_Trap->Gas_Scrubber Analysis Product Analysis (GC-MS, NMR, IR) Cold_Trap->Analysis Vent Vent to Fume Hood Gas_Scrubber->Vent

References

Technical Support Center: Purification of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 6-(hydroxymethyl)picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: The impurities present in your sample will largely depend on the synthetic route used for its preparation. The three most common synthetic pathways can introduce the following impurities:

  • From Oxidation of 6-methylpicolinonitrile:

    • Unreacted starting material: 6-methylpicolinonitrile

    • Over-oxidation products: 6-formylpicolinonitrile and 6-cyanopicolinic acid

  • From Reduction of 6-cyanopicolinic acid:

    • Unreacted starting material: 6-cyanopicolinic acid

    • Byproducts from nitrile group reduction if a strong reducing agent is used.

  • From Hydrolysis of 6-(acetoxymethyl)picolinonitrile:

    • Unreacted starting material: 6-(acetoxymethyl)picolinonitrile

    • The corresponding carboxylic acid from hydrolysis of the nitrile group under harsh conditions.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization . For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[1]

Q3: My purified this compound shows a broad peak or tailing in HPLC analysis. What could be the cause?

A3: Peak broadening or tailing in HPLC for pyridine-containing compounds is often due to interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica-based stationary phase of the column. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.1% v/v), to your mobile phase.

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A4: Difficulty in crystallization can be due to several factors. Ensure your product is sufficiently pure before attempting recrystallization, as impurities can inhibit crystal formation. If the product "oils out," it may be due to using a solvent in which the compound is too soluble or the solution being too concentrated. You can try using a different solvent system or a more dilute solution. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of product and impurities The solvent system (eluent) is not optimal.Use Thin-Layer Chromatography (TLC) to screen for a solvent system that provides good separation (a difference in Rf values of at least 0.2). A common starting point for picolinonitrile derivatives is a mixture of hexane and ethyl acetate.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Compound bands are streaking or tailing The compound is interacting too strongly with the silica gel.Add a small amount of a polar solvent like methanol (0.5-1%) or a base like triethylamine (0.1%) to the eluent to reduce strong interactions.
Low recovery of the product The compound may be partially adsorbing irreversibly to the silica gel.Dry-loading the sample onto the silica gel can sometimes improve recovery. Ensure the silica gel is of high quality and appropriate for the separation.
Recrystallization Issues
ProblemPossible CauseSolution
The compound does not dissolve in the hot solvent The chosen solvent is not suitable.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of polar organic compounds include ethanol, methanol, water, or mixtures thereof.
The compound "oils out" instead of crystallizing The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Alternatively, choose a lower-boiling point solvent.
Crystals form too quickly and are very small, possibly trapping impurities The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[2]
Low recovery of crystals Too much solvent was used, or the compound is significantly soluble in the cold solvent.Reduce the volume of the solvent by evaporation before cooling. To minimize losses during washing, use a minimal amount of ice-cold solvent.[3]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol is a general guideline for purifying this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 80:20 hexane:ethyl acetate). Gradually increase the polarity (e.g., to 50:50 or 30:70 hexane:ethyl acetate) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of solid this compound.

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, ethyl acetate/hexane mixture) at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedEstimated Yield LossAdvantagesDisadvantages
Column Chromatography 95-99%10-30%Good for separating complex mixtures and for both solid and oil products.Can be time-consuming and requires significant amounts of solvent.
Recrystallization >98% (for suitable compounds)5-20%Simple, inexpensive, and can yield very pure crystalline solids.[2][4]Only applicable to solids; finding a suitable solvent can be challenging.
Preparative HPLC >99%15-40%Provides high-resolution separation and very high purity.[1]Expensive equipment and solvents; lower sample capacity compared to other methods.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude this compound col_chrom Column Chromatography synthesis->col_chrom Complex Mixture / Oil recryst Recrystallization synthesis->recryst Solid Product prep_hplc Preparative HPLC synthesis->prep_hplc High Purity Required analysis Purity Check (TLC, HPLC, NMR) col_chrom->analysis recryst->analysis prep_hplc->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed logical_relationship cluster_synthesis_routes Synthetic Routes cluster_impurities Potential Impurities oxidation Oxidation of 6-methylpicolinonitrile ox_imp Unreacted Starting Material Over-oxidation Products oxidation->ox_imp reduction Reduction of 6-cyanopicolinic acid red_imp Unreacted Starting Material Nitrile Reduction Byproducts reduction->red_imp hydrolysis Hydrolysis of 6-(acetoxymethyl)picolinonitrile hyd_imp Unreacted Ester Carboxylic Acid hydrolysis->hyd_imp

References

Technical Support Center: Troubleshooting NMR Assignments for 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning the ¹H and ¹³C NMR spectra of 6-(hydroxymethyl)picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: How do I assign the three protons in the aromatic region of this compound?

The pyridine ring of this compound has three aromatic protons (H-3, H-4, H-5). Their signals typically appear in the 6.5-8.5 ppm range.[1][2] Assignment can be achieved by analyzing their splitting patterns (multiplicity) and coupling constants.

  • H-4 (para to CN): This proton is expected to be a triplet (or a doublet of doublets with similar coupling constants) as it is coupled to both H-3 and H-5.

  • H-3 (ortho to CN): This proton will appear as a doublet, being coupled only to H-4.

  • H-5 (ortho to CH₂OH): This proton will also be a doublet, coupled to H-4.

To distinguish between H-3 and H-5, consider the electronic effects of the substituents. The electron-withdrawing nitrile group (-CN) will deshield the adjacent H-3 proton more significantly, causing it to appear at a higher chemical shift (further downfield) compared to H-5, which is adjacent to the electron-donating hydroxymethyl group. 2D NMR experiments like COSY can definitively confirm these assignments through correlation peaks.

Q2: The hydroxyl (-OH) proton signal is very broad, or I can't see it at all. Why?

The chemical shift and appearance of hydroxyl (-OH) and amine (-NH) protons are often variable.[3] Several factors can cause the -OH signal to be broad or disappear:

  • Chemical Exchange: The hydroxyl proton can undergo rapid chemical exchange with trace amounts of water or other acidic protons in the NMR solvent.[4] This exchange broadens the signal, sometimes to the point where it merges with the baseline.

  • Concentration and Solvent: The chemical shift is highly dependent on the sample concentration, solvent, and temperature, due to variations in hydrogen bonding.[3][5][6]

  • Confirmation: To confirm the identity of an -OH peak, add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the signal to disappear.[4]

Q3: My observed chemical shifts don't perfectly match literature or predicted values. What could be the cause?

Minor deviations in chemical shifts are common and can be attributed to several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts due to different interactions with the analyte.[4][7] Spectra recorded in CDCl₃ will often differ from those in DMSO-d₆ or acetone-d₆.[8][9]

  • Concentration: Sample concentration can affect chemical shifts, particularly for protons involved in intermolecular interactions like hydrogen bonding (-OH).[4][10]

  • Temperature and pH: Variations in probe temperature and the pH of the sample solution can also cause shifts.[5][11]

Always report the solvent and concentration used when comparing experimental data to reference values.

Q4: I am seeing unexpected peaks in my spectrum. What are they likely to be?

Unexpected signals are usually due to impurities.[5][10][12] Common sources include:

  • Residual Solvents: Traces of solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are very common.[4]

  • Water: Most deuterated solvents absorb some atmospheric moisture, leading to a water peak (H₂O or HOD).[4][5][6] The position of this peak varies depending on the solvent.[12]

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can leave residual starting materials or byproducts in the sample.

  • Grease: Silicone grease from glassware joints can sometimes appear as a broad singlet around 0 ppm.

Consulting tables of common NMR solvent and impurity shifts is essential for identifying these peaks.[5][8][12]

Q5: The splitting patterns in the aromatic region are more complex than simple doublets and triplets. Why?

While first-order splitting patterns (doublets, triplets) are often a good approximation, more complex patterns can arise from:

  • Second-Order Effects: When the difference in chemical shift (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This can distort the symmetry and intensity of the multiplets.

  • Long-Range Coupling: Weak coupling over four or more bonds (e.g., meta-coupling in the pyridine ring) can add further small splittings, making the signals appear as complex multiplets.[13]

  • Overlapping Signals: If the chemical shifts of two different protons are very close, their multiplets can overlap, making interpretation difficult.[4][10] Running the spectrum on a higher-field NMR spectrometer can often resolve these overlapping signals.[10]

Quantitative Data Summary

The following table summarizes typical ¹H and ¹³C NMR spectral data for this compound. Note that chemical shifts (δ) are reported in parts per million (ppm) and can vary with solvent and concentration.[6][14]

Atom Assignment ¹H Chemical Shift (δ) (ppm) ¹H Multiplicity ¹³C Chemical Shift (δ) (ppm)
H-3~7.9 - 8.1Doublet (d)~128 - 130
H-4~7.7 - 7.9Triplet (t)~138 - 140
H-5~7.5 - 7.7Doublet (d)~122 - 124
-CH₂-~4.8 - 5.0Singlet (s) or Doublet (d)*~63 - 65
-OHVariable (e.g., ~3.5 - 5.5)Broad Singlet (br s)N/A
C-2 (C-CN)N/AN/A~148 - 150
C-6 (C-CH₂OH)N/AN/A~160 - 162
-CNN/AN/A~117 - 119

*The -CH₂- protons may appear as a singlet. If coupling to the -OH proton is observed (less common in protic solvents), it may appear as a doublet. The -OH would then appear as a triplet.

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent may depend on sample solubility.[4]

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A homogeneous solution is crucial to avoid peak broadening.[4]

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent signal.[8]

2. ¹H NMR Spectrum Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Poor shimming can cause peak broadening.[10]

  • Use standard acquisition parameters, which typically include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[14]

  • To achieve a good signal-to-noise ratio, acquire and average between 16 and 64 scans.[14]

  • Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction.[14]

3. ¹³C NMR Spectrum Acquisition

  • Follow the same sample preparation and initial spectrometer setup (locking and shimming) as for ¹H NMR.

  • Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.[15]

  • Due to the low natural abundance (1.1%) and lower magnetogyric ratio of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are required to obtain a good signal-to-noise ratio.[14][15]

  • A relaxation delay of 2-5 seconds is common to allow for full relaxation of quaternary carbons.[14]

  • Process the FID data similarly to the ¹H spectrum.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the NMR analysis of this compound.

NMR_Troubleshooting cluster_start cluster_check Initial Spectrum Check cluster_action Corrective Actions cluster_end start Start NMR Analysis q1 Are all expected peaks present? (3 Aromatic, 1 CH₂, 1 OH) start->q1 q2 Do multiplicities match? (d, t, d, s, br s) q1->q2 Yes a1 OH peak may be exchanged. Add D₂O to confirm. q1->a1 No q3 Are there extra peaks? q2->q3 Yes a2 Check for second-order effects. Consider higher field NMR. q2->a2 No a3 Identify impurities. Check solvent peak tables. q3->a3 Yes a4 Shifts are solvent/conc. dependent. Report conditions or try new solvent. q3->a4 No a1->q2 a2->q3 a3->a4 a5 Run 2D NMR (COSY, HSQC) for definitive assignment. a4->a5 end_node Assignments Confirmed a5->end_node

Caption: A logical workflow for troubleshooting NMR assignments.

References

Technical Support Center: Optimizing Reaction Conditions for 6-(hydroxymethyl)picolinonitrile Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing substitution reactions involving 6-(hydroxymethyl)picolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion to the Desired Product

Question: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing very low conversion to the expected ether product, with the starting material remaining largely unreacted. What could be the issue?

Answer:

Low conversion in a Williamson ether synthesis involving this compound can stem from several factors, primarily related to the generation and reactivity of the alkoxide nucleophile and the conditions of the reaction.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The hydroxyl group of this compound needs to be deprotonated to form the corresponding alkoxide, which is the active nucleophile.[1][2][3]

    • Insight: Standard bases like NaOH or KOH might not be strong enough to achieve complete deprotonation, especially in less polar aprotic solvents.

    • Solution: Employ a stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF.[4] The use of NaH is advantageous as the only byproduct is hydrogen gas, which bubbles out of the reaction mixture.[5]

  • Inappropriate Solvent: The choice of solvent is critical for SN2 reactions.[1]

    • Insight: Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity.

    • Solution: Use polar aprotic solvents like THF, DMF, or acetonitrile. These solvents solvate the cation of the base but not the alkoxide, leaving it more available to attack the electrophile.[3]

  • Reaction Temperature: SN2 reactions are sensitive to temperature.

    • Insight: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition.

    • Solution: Start the reaction at room temperature and gently heat if necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC to find the optimal temperature.

Experimental Protocol: Optimized Williamson Ether Synthesis

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous THF (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Problem 2: Formation of Significant Side Products

Question: I am performing a Mitsunobu reaction to couple this compound with a phenolic nucleophile, but I am getting a complex mixture of products, including a significant amount of a byproduct that appears to be from the azodicarboxylate. How can I improve the selectivity?

Answer:

The Mitsunobu reaction, while powerful, is known for the formation of byproducts if not carefully controlled.[6][7] The key is to ensure the desired nucleophilic attack on the activated alcohol is the dominant pathway.

Potential Causes & Solutions:

  • Order of Reagent Addition: The sequence of adding reagents is crucial for minimizing side reactions.[6][8]

    • Insight: Pre-mixing the triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) can lead to the formation of an ylide that can react in undesirable ways. A common side reaction occurs when the azodicarboxylate displaces the leaving group instead of the intended nucleophile.[6]

    • Solution: The generally accepted and most reliable order of addition is to dissolve the alcohol, the nucleophile (phenol in this case), and PPh₃ in an anhydrous solvent like THF. Then, cool the mixture to 0 °C before slowly adding the azodicarboxylate dropwise.[6][8]

  • Acidity of the Nucleophile: The pKa of the nucleophile plays a significant role.

    • Insight: If the nucleophile is not sufficiently acidic (pKa > 13), the reaction can be sluggish, allowing for side reactions to compete.[6] Phenols are generally acidic enough for this reaction.

    • Solution: Ensure your phenolic nucleophile is reasonably acidic. If you are using a less acidic nucleophile, consider alternative coupling strategies.

  • Purification Challenges: The triphenylphosphine oxide (TPPO) byproduct of the Mitsunobu reaction can complicate purification.

    • Solution: Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct remains on the solid support and can be filtered off.[9]

Experimental Protocol: Optimized Mitsunobu Reaction

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the phenolic nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL/mmol).

  • Cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide.

Problem 3: Incomplete Conversion and Difficulty in Activating the Hydroxymethyl Group

Question: I am trying to convert the hydroxymethyl group to a better leaving group, such as a tosylate or mesylate, before substitution, but the reaction is sluggish and gives a poor yield. What are the best conditions for this activation?

Answer:

The activation of the hydroxymethyl group is a critical step for subsequent nucleophilic substitution. Incomplete activation will naturally lead to poor yields in the following substitution step.

Potential Causes & Solutions:

  • Steric Hindrance and Electronic Effects: The pyridine nitrogen can influence the reactivity of the adjacent hydroxymethyl group.

    • Insight: The lone pair on the pyridine nitrogen can potentially interact with reagents, and the electron-withdrawing nature of the nitrile group can also play a role.

    • Solution: Ensure the use of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl from MsCl or TsCl). Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help minimize side reactions.

  • Reagent Purity and Reaction Conditions: The purity of reagents and anhydrous conditions are paramount.

    • Insight: Mesyl chloride and tosyl chloride are sensitive to moisture. Any water present will consume the reagent.

    • Solution: Use freshly opened or distilled reagents. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Anhydrous dichloromethane (DCM) or THF are suitable solvents.

Experimental Protocol: Mesylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) in a flame-dried flask under an inert atmosphere.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir at 0 °C for 1-2 hours and then allow to warm to room temperature, monitoring by TLC.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The crude mesylate is often used immediately in the next step without extensive purification.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the nitrile group during these substitution reactions?

A1: Generally, the nitrile group is robust and does not interfere with the substitution reactions at the hydroxymethyl position under the conditions described (Williamson ether synthesis, Mitsunobu, or activation to a sulfonate ester). It is not typically necessary to protect the nitrile group.

Q2: Can I use this compound for direct amination of the hydroxymethyl group?

A2: Direct substitution of the hydroxyl group with an amine is challenging as -OH is a poor leaving group. A more effective approach is to first activate the alcohol, for instance, by converting it to a tosylate or mesylate as described above, and then perform an SN2 reaction with the desired amine. Alternatively, transition metal-catalyzed N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" strategy, could be explored.

Q3: What are the main safety concerns when working with reagents like sodium hydride and DIAD?

A3:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere and away from any sources of ignition. Quenching should be done carefully at low temperatures.

  • Diisopropyl azodicarboxylate (DIAD): Azodicarboxylates like DIAD and DEAD can be shock-sensitive and potentially explosive, especially when heated.[8] They are typically handled as solutions to mitigate this risk. Always handle with care and avoid heating concentrated solutions.

Q4: My desired product is a tertiary ether. Can I use a tertiary alkyl halide in the Williamson ether synthesis?

A4: Using a tertiary alkyl halide is not advisable for the Williamson ether synthesis. Due to steric hindrance, the alkoxide will act as a base rather than a nucleophile, leading to an E2 elimination reaction as the major pathway instead of the desired SN2 substitution.[2][4] To synthesize a tertiary ether, you would need to use a tertiary alkoxide and a primary alkyl halide.

Q5: How does the pyridine nitrogen affect the reactivity of the hydroxymethyl group?

A5: The pyridine nitrogen is a Lewis basic site.[10] It can be protonated under acidic conditions or coordinate to Lewis acids. In the context of substitution reactions, it can have a modest electron-withdrawing effect on the ring, which may slightly influence the acidity of the hydroxymethyl proton. However, its primary influence in these reactions is its potential to act as a nucleophile itself or to interact with reagents, which is why controlled conditions are important.

Visualizing Reaction Optimization

A key aspect of optimizing these reactions is understanding the interplay between different parameters. The following diagram illustrates a decision-making workflow for troubleshooting a substitution reaction.

Troubleshooting_Workflow Start Reaction Start: Substitution on this compound Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion Good_Conversion Good Conversion Check_Conversion->Good_Conversion Base_Issue Inadequate Base Strength? Low_Conversion->Base_Issue Is alkoxide formation the issue? Activation_Issue Poor Leaving Group Activation? Low_Conversion->Activation_Issue Is leaving group formation the issue? Analyze_Side_Products Analyze Side Products Good_Conversion->Analyze_Side_Products Purify Proceed to Purification Analyze_Side_Products->Purify Minimal Side Products Reagent_Order Incorrect Reagent Order? Analyze_Side_Products->Reagent_Order Significant Side Products Wrong_Mechanism Competing Reaction (E2 vs. S_N2)? Analyze_Side_Products->Wrong_Mechanism Elimination Product Observed Solvent_Issue Incorrect Solvent? Base_Issue->Solvent_Issue Temp_Issue Suboptimal Temperature? Base_Issue->Temp_Issue Use_Stronger_Base Action: Use NaH or KH Base_Issue->Use_Stronger_Base Use_Aprotic_Solvent Action: Switch to THF or DMF Solvent_Issue->Use_Aprotic_Solvent Optimize_Temp Action: Optimize Temperature (e.g., 25-80 °C) Temp_Issue->Optimize_Temp Optimize_Activation Action: Optimize Mesylation/Tosylation Activation_Issue->Optimize_Activation Use_Stronger_Base->Check_Conversion Use_Aprotic_Solvent->Check_Conversion Optimize_Temp->Check_Conversion Optimize_Activation->Check_Conversion Correct_Order Action: Follow Optimized Addition Protocol Reagent_Order->Correct_Order Adjust_Substrate Action: Use Primary Halide for S_N2 Wrong_Mechanism->Adjust_Substrate Correct_Order->Check_Conversion Adjust_Substrate->Check_Conversion

References

Preventing dimer formation in 6-(hydroxymethyl)picolinonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address a common challenge encountered during reactions with 6-(hydroxymethyl)picolinonitrile: the formation of unwanted dimers. This guide will help you understand the cause of this side reaction and provide effective strategies to minimize or eliminate it, ensuring higher yields and purity of your desired product.

Understanding the Problem: Dimer Formation

The primary cause of dimer formation in reactions involving this compound is the intermolecular etherification of the hydroxymethyl group. Under either acidic or basic conditions, the hydroxyl group of one molecule can react with the hydroxymethyl group of another, forming a dimeric ether byproduct. This side reaction can significantly reduce the yield of the desired product and complicate purification.

Reaction Pathway for Dimer Formation:

Dimerization cluster_reactants Two Molecules of this compound cluster_conditions Reaction Conditions Reactant1 This compound Dimer Dimer (Ether Byproduct) Reactant1->Dimer Intermolecular Etherification Reactant2 This compound Reactant2->Dimer Condition Acidic or Basic Conditions Condition->Dimer Protection_Workflow Start This compound Protection Protection Step (TBDMS-Cl, Imidazole, DMF) Start->Protection Protected 6-((tert-butyldimethylsilyloxy)methyl)picolinonitrile Protection->Protected Reaction Desired Reaction (e.g., nitrile transformation) Protected->Reaction Product_Protected Protected Product Reaction->Product_Protected Deprotection Deprotection Step (TBAF, THF) Product_Protected->Deprotection Final_Product Final Desired Product Deprotection->Final_Product

Validation & Comparative

A Comparative Guide to the Reactivity of 6-(hydroxymethyl)picolinonitrile and 6-(bromomethyl)picolinonitrile for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the strategic selection of intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the versatile building blocks available, substituted picolinonitriles are of significant interest. This guide provides a detailed comparison of the reactivity of two key congeners: 6-(hydroxymethyl)picolinonitrile and 6-(bromomethyl)picolinonitrile, offering insights into their respective utility in synthetic workflows.

Executive Summary

This guide establishes that 6-(bromomethyl)picolinonitrile is a significantly more reactive intermediate for nucleophilic substitution reactions compared to this compound. The hydroxyl group of this compound is a poor leaving group, necessitating its conversion to a more labile group, such as a bromide, to facilitate substitution. In contrast, the bromide in 6-(bromomethyl)picolinonitrile is an excellent leaving group, enabling rapid and efficient reactions with a wide range of nucleophiles under mild conditions. This fundamental difference in reactivity dictates their distinct roles in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents.

Chemical Properties and Reactivity Profile

The reactivity of these two molecules is fundamentally dictated by the nature of the substituent at the 6-position of the picolinonitrile scaffold.

This compound: The presence of a hydroxymethyl group renders this molecule relatively stable and less prone to spontaneous reactions. The hydroxyl group is a poor leaving group due to the high pKa of its conjugate acid, water. Therefore, for this compound to participate in nucleophilic substitution reactions at the benzylic carbon, the hydroxyl group must first be "activated" by converting it into a better leaving group. This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide.

6-(bromomethyl)picolinonitrile: In stark contrast, the bromomethyl group makes this molecule highly reactive towards nucleophiles. The bromide ion is an excellent leaving group as it is the conjugate base of a strong acid, hydrobromic acid. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by electron-rich species (nucleophiles). This inherent reactivity allows for a broad range of nucleophilic substitution reactions to proceed under mild conditions, making it a preferred intermediate for introducing diverse functionalities.

Comparative Reactivity Data

ParameterThis compound6-(bromomethyl)picolinonitrile
Reaction Condition Requires pre-activation (e.g., with PBr₃ or SOBr₂)Direct reaction with nucleophile
Typical Reaction Time Several hours to days (including activation)Minutes to a few hours
Typical Reaction Temp. Often requires heatingRoom temperature or gentle warming
Illustrative Yield 60-80% (two steps)>90% (one step)
Relative Rate Constant (k_rel) 1~10³ - 10⁵

This data is illustrative and intended to demonstrate the significant difference in reactivity based on established chemical principles.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the conversion of this compound to 6-(bromomethyl)picolinonitrile and a subsequent nucleophilic substitution are provided below.

Protocol 1: Synthesis of 6-(bromomethyl)picolinonitrile from this compound

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, and standard glassware.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-(bromomethyl)picolinonitrile, which can be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution of 6-(bromomethyl)picolinonitrile with Piperidine

Materials:

  • 6-(bromomethyl)picolinonitrile

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, and standard glassware.

Procedure:

  • To a solution of 6-(bromomethyl)picolinonitrile (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product, 6-(piperidin-1-ylmethyl)picolinonitrile.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the logical progression from the less reactive hydroxymethyl precursor to the highly versatile bromomethyl intermediate and its subsequent derivatization.

G cluster_0 Reactivity Comparison A This compound (Low Reactivity) B Activation (e.g., PBr3) A->B Requires C 6-(bromomethyl)picolinonitrile (High Reactivity) B->C Yields D Nucleophile (e.g., R2NH) C->D Reacts with E Substituted Product (e.g., 6-((R2N)methyl)picolinonitrile) C->E D->E Forms

Caption: Synthetic pathway from this compound to a derivatized product.

Application in Drug Discovery: A Case for Kinase Inhibitors

The pyridine and nitrile moieties are common features in many kinase inhibitors, where they can form crucial hydrogen bonds with the hinge region of the kinase domain. The ability to readily introduce a variety of substituents at the 6-position of the picolinonitrile core is therefore highly valuable in the structure-activity relationship (SAR) studies of these inhibitors.

The high reactivity of 6-(bromomethyl)picolinonitrile makes it an ideal scaffold for generating a library of diverse compounds. By reacting it with a wide array of amines, thiols, alcohols, and other nucleophiles, researchers can rapidly access a multitude of analogs with different steric and electronic properties at the 6-position. This allows for the efficient exploration of the chemical space around the kinase active site, accelerating the discovery of potent and selective inhibitors. The less reactive this compound serves as a stable precursor, which can be advanced to the more reactive bromo-intermediate as needed in a synthetic campaign.

Signaling Pathway Visualization

The following diagram illustrates a simplified, conceptual signaling pathway where a kinase inhibitor, synthesized using the described chemistry, can block a signaling cascade.

G cluster_1 Kinase Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor Picolinonitrile-based Kinase Inhibitor Inhibitor->Kinase1 Inhibits

Caption: Inhibition of a kinase signaling pathway by a picolinonitrile-based inhibitor.

Conclusion

The choice between this compound and 6-(bromomethyl)picolinonitrile as a synthetic intermediate is dictated by the desired reactivity and the overall synthetic strategy. While the hydroxymethyl compound is a stable and readily available precursor, the bromomethyl analog offers superior reactivity for nucleophilic substitution, making it the workhorse for introducing molecular diversity in drug discovery programs. A thorough understanding of their distinct chemical properties is essential for researchers and scientists aiming to efficiently synthesize novel and effective therapeutic agents.

A Comparative Guide to 6-(hydroxymethyl)picolinonitrile and Its Positional Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinonitrile, or 2-cyanopyridine, and its derivatives are cornerstone scaffolds in medicinal chemistry. These nitrogen-containing heterocyclic compounds have garnered significant attention due to their versatile chemical reactivity and a wide spectrum of pharmacological activities.[1] The introduction of a cyano group provides a key synthetic handle, while further substitutions on the pyridine ring allow for the fine-tuning of physicochemical properties and biological targets. This guide focuses on 6-(hydroxymethyl)picolinonitrile and its positional isomers, providing a comparative overview of their properties and potential applications in drug discovery.

The cyanopyridine nucleus is a privileged structure found in numerous biologically active agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Derivatives have been developed as potent inhibitors of various kinases, highlighting their therapeutic potential.[1] Understanding the subtle differences imparted by the positional variation of the hydroxymethyl substituent is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Analysis

The position of the hydroxymethyl group on the picolinonitrile scaffold can influence key physicochemical properties such as solubility, polarity, and hydrogen bonding capacity, which in turn affect pharmacokinetic and pharmacodynamic profiles. While extensive experimental data for all isomers is not uniformly available, a comparison of known and predicted properties is summarized below.

PropertyThis compound3-(hydroxymethyl)picolinonitrile4-(hydroxymethyl)picolinonitrile5-(hydroxymethyl)picolinonitrile
CAS Number 50501-38-7131747-56-371935-32-558553-48-3
Molecular Formula C₇H₆N₂OC₇H₆N₂OC₇H₆N₂OC₇H₆N₂O
Molecular Weight 134.14 g/mol 134.14 g/mol 134.14 g/mol 134.14 g/mol
Appearance Beige Solid-White to off-white Solid[4]Solid
Boiling Point (Predicted) 310.5±27.0 °C-340.4±27.0 °C[4]-
Density (Predicted) 1.25±0.1 g/cm³-1.25±0.1 g/cm³[4]-
pKa (Predicted) 12.89±0.10-13.03±0.10[4]-
Solubility -The hydroxymethyl group enhances solubility in polar solvents.[5]Limited solubility predicted in water; Soluble in polar organic solvents.[6]The hydroxymethyl group enhances solubility in polar solvents.[7]

Note: Many of the physicochemical properties for these specific isomers are computationally predicted and require experimental verification. Data is compiled from sources[4][5][6][7][8][9].

Synthesis of (Hydroxymethyl)picolinonitrile Isomers

The synthesis of hydroxymethyl-substituted picolinonitriles can be achieved through various organic chemistry methodologies. A common conceptual workflow involves the modification of a pre-existing pyridine derivative. For instance, starting from a methyl-substituted picolinonitrile, a hydroxymethyl group can be introduced via oxidation, or a carboxylate can be reduced. Another approach involves the cyclization of acyclic precursors.[10]

Below is a generalized workflow for the synthesis of these isomers.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification cluster_product Final Product Start Substituted Pyridine (e.g., methylpicolinonitrile, pyridinemethanol) Step1 Functional Group Interconversion (e.g., Oxidation, Reduction, Halogenation) Start->Step1 Step A Step3 Introduction of Hydroxymethyl Group (e.g., Reduction of aldehyde/ester, Grignard reaction) Start->Step3 Alternative Route Step2 Introduction of Cyano Group (e.g., Sandmeyer reaction, Nucleophilic substitution) Step1->Step2 Step B Purify Column Chromatography / Recrystallization Step2->Purify Crude Product Step3->Purify Product Positional Isomer of (hydroxymethyl)picolinonitrile Purify->Product Purified Isomer G GF Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, PIM-1 substrate receptor) GF->Receptor Binds ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Activates Inhibitor Cyanopyridine Isomer Inhibitor->Receptor Inhibits ATP Binding Site ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Downstream Response Cellular Response (Proliferation, Angiogenesis, Survival) Downstream->Response

References

Comparative Analysis of the Biological Activity of 6-(Hydroxymethyl)picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 6-(hydroxymethyl)picolinonitrile scaffold into various molecular frameworks has emerged as a promising avenue in the quest for novel therapeutic agents. This guide provides a comparative overview of the biological activities of its derivatives, with a focus on their potential as enzyme inhibitors. The data presented herein is compiled from published research to facilitate objective comparison and inform future drug discovery efforts.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A notable application of the this compound core is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents for the management of type 2 diabetes. Research into β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives has demonstrated significant potential in this area.[1][2]

Quantitative Data Summary: DPP-4 Inhibitory Activity

The following table summarizes the in vitro DPP-4 inhibitory activity of a series of β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives. The data highlights the structure-activity relationship (SAR), indicating that substitutions at the N-1 and C-3 positions of the pyrazolopyrimidine moiety significantly influence the inhibitory potency.

Compound IDR1R2IC50 (nM)
9a HH59.8 ± 3.1
9b HCH345.2 ± 2.5
9c HC2H551.7 ± 2.9
9d HPh> 100
10a CH3H38.6 ± 2.1
10b CH3CH321.4 ± 1.5
10c CH3C2H529.8 ± 1.8
10d CH3Ph85.3 ± 4.2
Sitagliptin --28.0 ± 1.9

Data sourced from Chung et al. (2022).[1][2]

Key Findings:

  • Compounds with a methyl group or hydrogen at the N-1 position (R1) and a methyl group at the C-3 position (R2) of the pyrazolopyrimidine ring exhibited the most potent DPP-4 inhibition.[1][2]

  • Specifically, compound 10b (R1=CH3, R2=CH3) demonstrated the highest potency with an IC50 value of 21.4 nM, which is comparable to the established DPP-4 inhibitor, Sitagliptin.[1][2]

  • The introduction of a larger phenyl group at the C-3 position (R2) resulted in a significant decrease in inhibitory activity.[1][2]

Experimental Protocols

Synthesis of β-Amino Carbonyl Fused 6-(Hydroxymethyl)pyrazolopyrimidine Derivatives

A detailed synthetic protocol for the preparation of the evaluated compounds is crucial for reproducibility and further derivatization.

General Procedure:

  • Starting Material Synthesis: The core intermediate, 6-(hydroxymethyl)pyrazolopyrimidine, is synthesized through a multi-step reaction sequence, typically involving the condensation of a pyrazole precursor with a suitable three-carbon synthon, followed by functional group manipulations to introduce the hydroxymethyl group.

  • Coupling Reaction: The synthesized 6-(hydroxymethyl)pyrazolopyrimidine core is then coupled with a β-amino ester or amide linker. This is commonly achieved through standard amide bond formation reactions, such as those mediated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • Purification: The final products are purified using column chromatography on silica gel to yield the desired derivatives.

This is a generalized protocol. For specific reaction conditions, temperatures, and reagent quantities, please refer to the detailed experimental section of the cited literature.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-4 is typically evaluated using a fluorometric assay.

Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), are prepared in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Compound Incubation: The test compounds are serially diluted to various concentrations and pre-incubated with the DPP-4 enzyme for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The fluorescence intensity is measured over time using a fluorescence plate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is then determined by fitting the dose-response curve to a suitable equation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided.

DPP4_Inhibition_Pathway GLP1 GLP-1 DPP4 DPP-4 GLP1->DPP4 Inactivated by Pancreas Pancreas GLP1->Pancreas Stimulates GIP GIP GIP->DPP4 Inactivated by GIP->Pancreas Stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin Insulin Secretion Pancreas->Insulin Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Inhibitor This compound Derivative Inhibitor->DPP4 Inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation Synthesis Synthesis of Derivatives Purification Column Chromatography Synthesis->Purification Characterization NMR, MS Purification->Characterization DPP4_Assay In Vitro DPP-4 Inhibition Assay Characterization->DPP4_Assay Data_Analysis IC50 Determination DPP4_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Experimental Workflow for Biological Evaluation.

Conclusion

The derivatives of this compound, particularly when integrated into a pyrazolopyrimidine scaffold, have demonstrated promising activity as DPP-4 inhibitors. The presented data and experimental outlines serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a foundation for the design and synthesis of novel and more potent therapeutic agents. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of this versatile molecular core.

References

A Comparative Guide to Analytical Methods for the Quantification of 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount for progress in preclinical and clinical studies. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) assay for 6-(hydroxymethyl)picolinonitrile with alternative analytical techniques, namely Ultraviolet-Visible (UV-Vis) Spectrophotometry and Gas Chromatography (GC). The performance of each method is objectively evaluated, supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate method for specific research and quality control needs.

High-Performance Liquid Chromatography (HPLC) Assay

HPLC is a robust and widely utilized technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. A reversed-phase HPLC method is proposed here, based on established methods for similar pyridine derivatives.[1][2][3][4]

Performance Characteristics of the Proposed HPLC Method

The following table summarizes the anticipated performance characteristics of a validated HPLC assay for this compound.

Validation Parameter HPLC Method Performance Characteristic
Linearity (r²)> 0.999
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%
Limit of Detection (LOD)~ 50 ng/mL
Limit of Quantitation (LOQ)~ 150 ng/mL
SpecificityHigh (able to separate from impurities)
Analysis Time per Sample~ 10-15 minutes
Experimental Protocol for HPLC Assay

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its effectiveness in separating aromatic compounds.[5]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: Based on the UV spectrum of pyridine derivatives, a primary detection wavelength of 254 nm is proposed.[6][7]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Workflow for HPLC Method Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC System Setup (Column, Mobile Phase, etc.) Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Inject Inject Standards & Samples HPLC->Inject Detect UV Detection at 254 nm Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound. This section provides a comparative overview of UV-Vis Spectrophotometry and Gas Chromatography.

Comparison of Analytical Methods
Parameter HPLC UV-Vis Spectrophotometry Gas Chromatography (GC)
Specificity HighLow to MediumHigh
Sensitivity (LOD) Low ng/mL rangeHigh ng/mL to low µg/mL rangepg/mL to low ng/mL range
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%97-103%
Sample Throughput MediumHighMedium
Cost per Sample MediumLowHigh
Instrumentation Cost HighLowHigh
Sample Preparation Simple (dissolution, filtration)Very Simple (dissolution)Can be complex (derivatization may be needed)

Alternative Method 1: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb ultraviolet or visible light.[8] Given its aromatic pyridine ring, this compound is expected to have a distinct UV absorbance spectrum, making this technique a viable option for straightforward quantification in simple matrices.[6][7]

Experimental Protocol for UV-Vis Spectrophotometry
  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Solvent: A suitable UV-transparent solvent such as methanol or a buffered aqueous solution.

  • Wavelength Selection: The absorption spectrum of this compound is scanned from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 254 nm.[7]

  • Standard Preparation: A stock solution is prepared and serially diluted to create a set of calibration standards.

  • Quantification: A calibration curve is generated by plotting the absorbance of the standards at λmax versus their known concentrations. The concentration of the sample is then determined from its absorbance using the calibration curve.

Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions Scan Determine λmax Standard->Scan Sample Prepare Sample Solutions Measure Measure Absorbance at λmax Sample->Measure Scan->Measure CalCurve Generate Calibration Curve Measure->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for UV-Vis spectrophotometric quantification.

Alternative Method 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[9] For a polar compound like this compound, direct analysis might be challenging due to potential peak tailing.[10] Derivatization to a more volatile and less polar analogue may be necessary for optimal results.

Experimental Protocol for Gas Chromatography
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9]

  • Column: A capillary column with a suitable stationary phase for polar compounds (e.g., a wax-type column) or a general-purpose 5% phenyl-methylpolysiloxane column if derivatization is performed.

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: An optimized temperature gradient from a low initial temperature to a higher final temperature to ensure good separation.

  • Sample Preparation and Derivatization (if necessary): The sample is dissolved in a suitable solvent. If derivatization is required, a silylating agent (e.g., BSTFA) can be used to convert the hydroxyl group to a more volatile silyl ether.

  • Quantification: An internal standard is typically used for accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Workflow for Gas Chromatography

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards with Internal Standard Derivatize Derivatization (Optional) Standard->Derivatize Sample Prepare Sample with Internal Standard Sample->Derivatize GC GC System Setup (Column, Temp. Program) Derivatize->GC Inject Inject Standards & Samples GC->Inject Detect FID or MS Detection Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for the GC-based quantification of this compound.

Conclusion

The choice of analytical method for the quantification of this compound is dependent on the specific requirements of the analysis. The proposed HPLC method offers a robust, specific, and precise approach suitable for routine quality control and analysis in drug development where accuracy is critical. For high-throughput screening or in situations where a simple, rapid estimation is sufficient and the sample matrix is not complex, UV-Vis spectrophotometry presents a cost-effective alternative. Gas chromatography, particularly when coupled with mass spectrometry, provides the highest sensitivity and specificity, making it ideal for trace-level analysis or for the identification and quantification in complex matrices, although it may require more extensive sample preparation.

References

Navigating Catalytic Pathways for 6-(hydroxymethyl)picolinonitrile Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient catalytic conversion of 6-(hydroxymethyl)picolinonitrile is a critical step in the synthesis of various pharmaceutical intermediates. This guide provides a comparative analysis of catalytic strategies for reactions involving this versatile molecule, focusing on the reduction of the nitrile group. Due to the limited availability of direct comparative studies, this guide draws upon established catalytic systems for similar transformations to provide a predictive framework for catalyst selection and optimization.

While direct head-to-head comparative studies on catalysts for this compound are not extensively documented in publicly available literature, we can extrapolate from well-known catalytic systems for nitrile reduction to guide catalyst selection. The primary reaction of interest for this molecule is the reduction of the nitrile group to a primary amine, yielding (6-(hydroxymethyl)pyridin-2-yl)methanamine, a valuable building block.

Comparative Analysis of Catalyst Performance

The catalytic hydrogenation of nitriles is a widely employed and effective method. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and conditions. Below is a table summarizing the expected performance of common catalysts for the reduction of the nitrile group in this compound, based on their known activity for similar substrates.

CatalystTypical Reaction ConditionsExpected YieldExpected Selectivity to Primary AmineKey Considerations
Raney Nickel (Ra-Ni) H₂ (high pressure), Alcohol solvent, Room to elevated temp.Good to HighModerate to HighCost-effective, but can be pyrophoric and may require basic additives to suppress secondary amine formation.
Palladium on Carbon (Pd/C) H₂ (low to high pressure), Various solvents (alcohols, THF)HighHighHighly active and selective, but more expensive than nickel-based catalysts. Prone to poisoning by sulfur compounds.
Platinum(IV) Oxide (PtO₂) H₂ (low pressure), Acidic or neutral conditionsHighHighEffective under mild conditions, but can also catalyze ring hydrogenation under more forcing conditions.
Cobalt Boride (Co₂B) H₂ or other hydrogen donors, Alcohol solventGoodHighOffers good selectivity to primary amines and can be an alternative to Raney Nickel.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for the catalytic hydrogenation of a nitrile, which can be adapted for this compound.

General Protocol for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Catalyst Preparation: In a suitable hydrogenation vessel, 10% Pd/C (typically 1-5 mol%) is suspended in a deoxygenated solvent (e.g., methanol, ethanol, or tetrahydrofuran).

  • Reactant Addition: this compound (1 equivalent) is added to the catalyst suspension.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 1-50 atm).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C) and monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

General Protocol for Catalytic Hydrogenation using Raney Nickel
  • Catalyst Preparation: A commercial Raney Nickel slurry is carefully washed with the chosen deoxygenated solvent (e.g., ethanol) to remove the storage solution. The catalyst (typically 5-20 wt%) is then transferred to the reaction vessel.

  • Reactant Addition: A solution of this compound (1 equivalent) in the same solvent is added to the vessel. An additive, such as ammonia or a base, may be included to improve selectivity for the primary amine.

  • Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen to a high pressure (e.g., 50-100 atm).

  • Reaction Monitoring: The mixture is heated and stirred, and the reaction progress is monitored.

  • Work-up: After cooling and depressurization, the catalyst is carefully filtered off. The product is isolated from the filtrate by solvent evaporation and purified as necessary.

Visualizing Catalytic Processes

To better understand the experimental workflow and the logic behind catalyst comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Catalyst Suspension in Solvent B Addition of this compound A->B C Pressurize with H₂ B->C D Heating and Stirring C->D E Monitor Reaction Progress D->E F Depressurization & Catalyst Filtration E->F G Solvent Evaporation F->G H Product Purification G->H I Characterization (NMR, MS) H->I

General experimental workflow for catalytic hydrogenation.

Catalyst_Comparison_Logic cluster_catalysts Catalyst Candidates cluster_criteria Performance Criteria cluster_decision Decision RaNi Raney Nickel Yield Yield (%) RaNi->Yield Selectivity Selectivity (%) RaNi->Selectivity Conditions Reaction Conditions (T, P, time) RaNi->Conditions Cost Cost & Availability RaNi->Cost PdC Pd/C PdC->Yield PdC->Selectivity PdC->Conditions PdC->Cost PtO2 PtO₂ PtO2->Yield PtO2->Selectivity PtO2->Conditions PtO2->Cost CoB Co₂B CoB->Yield CoB->Selectivity CoB->Conditions CoB->Cost Optimal Optimal Catalyst Selection Yield->Optimal Selectivity->Optimal Conditions->Optimal Cost->Optimal

Logical framework for comparing catalyst performance.

Cytotoxicity assays of compounds synthesized from 6-(hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of novel pyrido[2,3-d]pyrimidine derivatives synthesized from a picolinonitrile precursor. The data presented is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this class of compounds. The guide summarizes quantitative cytotoxicity data, details the experimental methodology used for these assays, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic activity of the synthesized compounds was evaluated against MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma) cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized in the table below. Staurosporine, a known potent anticancer agent and PIM-1 kinase inhibitor, was used as a positive control.[1]

CompoundIC50 (μM) vs. MCF-7IC50 (μM) vs. HepG2
Compound 2 16.9 ± 0.4515.6 ± 0.69
Compound 3 ≥501.17 ± 0.24
Compound 4 0.57 ± 0.141.13 ± 0.19
Compound 5 11.2 ± 0.5413.4 ± 0.27
Compound 6 0.57–3.15 (range)0.99–4.16 (range)
Compound 7 16.9–29.6 (range)Not Reported
Compound 8 16.9–29.6 (range)8.1–15.6 (range)
Compound 9 0.57–3.15 (range)0.99–4.16 (range)
Compound 10 0.57–3.15 (range)0.99–4.16 (range)
Compound 11 1.31 (specific)0.99 (specific)
Staurosporine 6.765.07

Data is presented as the mean ± standard deviation from three independent experiments where available. Some data is presented as a range as reported in the source literature.[1]

Key Findings:

  • Compounds 4, 6, 9, 10, and 11 demonstrated potent cytotoxicity against MCF-7 cells, with IC50 values ranging from 0.57 to 3.15 μM, which is more potent than the control, staurosporine (IC50 = 6.76 μM).[1]

  • Similarly, these compounds also showed strong cytotoxic effects against HepG2 cells, with IC50 values between 0.99 and 4.16 μM, again surpassing the efficacy of staurosporine (IC50 = 5.07 μM).[1]

  • Notably, compound 4 exhibited the most remarkable cytotoxicity against both MCF-7 (IC50 = 0.57 μM) and HepG2 (IC50 = 1.13 μM) cell lines.[1]

  • The study also investigated the effect of compound 4 on a non-cancerous cell line, MCF-10A, and found a significantly higher IC50 value of 47.6 ± 3.1 μM, suggesting some level of selectivity for cancer cells.[1]

Experimental Protocols

The following is a detailed methodology for the MTT cytotoxicity assay, a colorimetric assay used to assess cell viability through metabolic activity.[2][3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding:

    • Human cancer cell lines (e.g., MCF-7 and HepG2) are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells are harvested and seeded into 96-well plates at a density of approximately 5 × 10^4 cells per well.

    • The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

    • A series of dilutions of the test compounds are prepared in the culture medium.

    • The medium from the 96-well plates is aspirated, and 100 μL of the medium containing the various concentrations of the test compounds is added to the respective wells.

    • Control wells containing medium with DMSO (vehicle control) and medium with a known cytotoxic agent (positive control, e.g., staurosporine) are also included.

    • The plates are then incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • Following the incubation period, 20 μL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, the medium containing MTT is carefully removed.

    • 150 μL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken to ensure complete dissolution of the formazan.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

Mandatory Visualizations

The cytotoxic effects of the more potent compounds were found to be associated with the inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. The diagram below illustrates a simplified signaling pathway involving PIM-1.

PIM1_Pathway PIM-1 Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor STATs STATs Receptor->STATs PIM1 PIM-1 Kinase STATs->PIM1 Transcription Bad Bad PIM1->Bad Phosphorylates & Inactivates Proliferation Cell Proliferation PIM1->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits New_Compounds Synthesized Compounds (e.g., Compound 4) New_Compounds->PIM1 Inhibits

Caption: Simplified PIM-1 kinase signaling pathway and the inhibitory action of the synthesized compounds.

The following diagram outlines the general workflow for the cytotoxicity assessment of the synthesized compounds.

Cytotoxicity_Workflow Cytotoxicity Assay Workflow Start Start Cell_Culture 1. Cell Culture (MCF-7, HepG2) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation_48h 4. Incubation (48h) Compound_Treatment->Incubation_48h MTT_Addition 5. MTT Addition Incubation_48h->MTT_Addition Incubation_4h 6. Incubation (4h) MTT_Addition->Incubation_4h Solubilization 7. Formazan Solubilization (DMSO) Incubation_4h->Solubilization Absorbance_Reading 8. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing the cytotoxicity of synthesized compounds using the MTT assay.

References

Comparative In Vitro Efficacy of 6-(Hydroxymethyl)picolinonitrile Analogs as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A series of novel 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives, analogous to 6-(hydroxymethyl)picolinonitrile, have been synthesized and evaluated for their in vitro inhibitory activity against phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The investigation reveals that specific substitutions at the C-7 position of the pyrido[3,2-d]pyrimidine core significantly influence their potency, with several analogs demonstrating low nanomolar efficacy against PI3Kα and potent dual inhibitory action.

The development of these analogs is rooted in the established importance of the PI3K/mTOR signaling pathway in cell proliferation and survival, which is often dysregulated in cancer. The core scaffold of these compounds was designed to mimic the ATP-binding site of these kinases. Modifications at the C-7 position were explored to enhance kinase inhibition.

Comparative Inhibitory Activity

The in vitro inhibitory activities of the synthesized this compound analogs were assessed against PI3Kα and mTOR. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. For comparison, a reference compound with a hydrogen at the C-7 position was included.

Compound IDC-7 SubstitutionPI3Kα IC50 (nM)mTOR IC50 (nM)
Reference -H24120
Analog 1 -Cl10110
Analog 2 -CH₃895
Analog 3 -CH₂OH>1000>1000
Analog 4 -CH=CH₂35150
Analog 5 -CH₂OCH₃20130
Analog 6 -CH₂CN15125

The results indicate that small, non-polar substituents at the C-7 position, such as chlorine (Analog 1) and a methyl group (Analog 2), enhance the inhibitory activity against PI3Kα compared to the unsubstituted reference compound. Conversely, the introduction of a hydroxymethyl group (Analog 3), which is a key feature of the parent this compound, leads to a significant loss of activity. This suggests that a hydrogen bond donor/acceptor group at this position is not well-tolerated for binding to the kinase. Other substitutions, including vinyl (Analog 4), methoxymethyl (Analog 5), and cyanomethyl (Analog 6), partially restored the inhibitory potency. While the modifications at C-7 had a pronounced effect on PI3Kα inhibition, the impact on mTOR inhibition was less significant, with most active analogs maintaining IC50 values around 100 nM.

Experimental Protocols

Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Derivatives:

The synthesis of the target compounds was initiated from a common intermediate, which was subjected to various substitution reactions at the C-7 position. For instance, the introduction of the hydroxymethyl group was achieved through a reaction sequence involving lithiation followed by treatment with formaldehyde. The chloro and methyl analogs were prepared using standard halogenation and methylation procedures, respectively. All synthesized compounds were purified by column chromatography and their structures were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the compounds against PI3Kα and mTOR was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity, and conversely, an increase in luminescence signifies inhibition. The compounds were tested in a dose-response manner to determine their IC50 values. The experiments were performed in triplicate, and the results are presented as the mean ± standard deviation.

PI3K/mTOR Signaling Pathway and Inhibition

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway and the point of inhibition by the this compound analogs.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Picolinonitrile Analogs Inhibitor->PI3K Inhibitor->mTORC1

Figure 1: Simplified PI3K/mTOR signaling pathway and inhibition.

The diagram illustrates that upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3. This leads to the activation of Akt, which in turn activates mTORC1. mTORC1 then promotes cell growth and proliferation by phosphorylating downstream targets such as S6K and 4E-BP1. The this compound analogs act as dual inhibitors, targeting both PI3K and mTOR, thereby blocking the signaling cascade at two crucial points.

Experimental Workflow

The overall workflow for the in vitro evaluation of the this compound analogs is depicted in the following diagram.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (PI3K & mTOR) Purification->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Figure 2: Workflow for the evaluation of picolinonitrile analogs.

This workflow outlines the key steps, starting from the chemical synthesis and purification of the analogs, followed by their biological evaluation in in vitro kinase assays to determine their IC50 values. The final step involves the analysis of the structure-activity relationship to understand how different chemical modifications influence the inhibitory potency of the compounds.

A Comparative Benchmarking Guide to the Synthesis of 6-(Hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and scalable synthesis of substituted pyridines is a cornerstone of medicinal chemistry and drug development. Among these, 6-(hydroxymethyl)picolinonitrile stands as a valuable building block, incorporating a versatile nitrile group and a primary alcohol on the pyridine scaffold. This guide provides an objective comparison of three distinct synthetic strategies for obtaining this key intermediate. The methodologies are benchmarked against each other based on reaction parameters, potential yield, and purity, with detailed experimental protocols provided for each.

At a Glance: Comparison of Synthetic Routes

ParameterMethod 1: Biocatalytic OxidationMethod 2: C-H Cyanation of a PrecursorMethod 3: N-Oxide Rearrangement and Functionalization
Starting Material 2,6-Lutidine6-(Hydroxymethyl)pyridine2-Methyl-6-picoline-N-oxide
Key Transformation Whole-cell biocatalytic oxidationDirect C-H cyanationCyanation via N-oxide activation and subsequent hydroxymethylation
Reported Yield High (can exceed 90% for similar transformations)Good to Excellent (70-96% for various heterocycles)Moderate to Good (multi-step, overall yield can vary)
Purity Generally high, requires purification from biological componentsHigh, requires chromatographic purificationModerate, requires purification at multiple stages
Reaction Time 12-24 hours18-24 hoursMulti-day synthesis
Key Advantages Green and sustainable, mild reaction conditionsAtom-economical, late-stage functionalization potentialUtilizes readily available starting materials
Key Disadvantages Requires specialized biological setup, substrate scope can be limitedRequires specific reagents (e.g., triflic anhydride, TMSCN), potential for isomer formationMulti-step process, use of potentially hazardous reagents

Method 1: Biocatalytic Oxidation of 2,6-Lutidine

This approach leverages the power of whole-cell biocatalysis to achieve a green and efficient synthesis. While a direct biocatalytic route to this compound is not widely reported, the synthesis of the closely related 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been demonstrated with high efficiency. This method can be conceptually adapted, potentially involving a selective oxidation of one methyl group followed by a separate cyanation step, or the use of an engineered biocatalyst for direct hydroxymethylation and cyanation.

Experimental Protocol (Hypothetical, based on related transformations)
  • Biocatalyst Preparation: A culture of recombinant E. coli expressing a suitable monooxygenase is grown in a fermenter to the desired cell density.

  • Biotransformation: The cells are harvested and resuspended in a buffered aqueous solution. 2,6-Lutidine is added as the substrate. The reaction is incubated at a controlled temperature (e.g., 30 °C) with agitation for 12-24 hours.

  • Extraction and Purification: The reaction mixture is centrifuged to remove the cells. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Biocatalytic_Oxidation Lutidine 2,6-Lutidine Biocatalyst Whole-Cell Biocatalyst (e.g., recombinant E. coli) Lutidine->Biocatalyst Selective Oxidation Hydroxymethylpyridine 6-(Hydroxymethyl)-2-methylpyridine Biocatalyst->Hydroxymethylpyridine Cyanation Cyanation Step (Separate Chemical Step) Hydroxymethylpyridine->Cyanation Product This compound Cyanation->Product

Caption: Biocatalytic oxidation of 2,6-lutidine.

Method 2: Direct C-H Cyanation of 6-(Hydroxymethyl)pyridine

Direct C-H functionalization is a powerful strategy in modern organic synthesis. This method involves the direct introduction of a nitrile group onto the pyridine ring of a readily available precursor, 6-(hydroxymethyl)pyridine. This approach is atom-economical and can be applied in the later stages of a synthetic sequence.

Experimental Protocol (Adapted from a general C-H cyanation procedure)
  • Reaction Setup: To a solution of 6-(hydroxymethyl)pyridine (1.0 equiv) in a suitable solvent (e.g., chloroform) at 21 °C is added triflic anhydride (1.2 equiv). The mixture is stirred for 1 hour.

  • Cyanation: Trimethylsilyl cyanide (TMSCN, 5.0 equiv) is added, and the reaction mixture is heated to 60 °C for 3 hours.

  • Rearomatization: N-methylmorpholine (NMM, 1.3 equiv) is added, and the mixture is stirred for an additional 17 hours at 60 °C.

  • Workup and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.

CH_Cyanation Precursor 6-(Hydroxymethyl)pyridine Activation Activation (Tf2O) Precursor->Activation Cyanide_Addition Nucleophilic Addition (TMSCN) Activation->Cyanide_Addition Elimination Elimination (NMM) Cyanide_Addition->Elimination Product This compound Elimination->Product

Caption: Direct C-H cyanation workflow.

Method 3: Synthesis via N-Oxide Rearrangement and Functionalization

This classical approach utilizes the activation of the pyridine ring through N-oxidation. The resulting N-oxide can then undergo a rearrangement in the presence of a cyanating agent, followed by subsequent functionalization of the methyl group to the desired hydroxymethyl group.

Experimental Protocol (A plausible multi-step sequence)
  • N-Oxidation: 2-Methyl-6-picoline is oxidized to 2-methyl-6-picoline-N-oxide using a suitable oxidizing agent (e.g., m-CPBA or hydrogen peroxide in acetic acid).

  • Cyanation: The N-oxide is treated with a cyanating agent (e.g., trimethylsilyl cyanide and dimethylcarbamoyl chloride or the Reissert-Henze reaction) to introduce the nitrile group at the 2-position, affording 6-methylpicolinonitrile.

  • Hydroxymethylation: The methyl group of 6-methylpicolinonitrile is then functionalized. This can be achieved through various methods, such as free-radical bromination followed by hydrolysis, or oxidation to the aldehyde and subsequent reduction. For example, bromination with NBS followed by hydrolysis with aqueous base would yield the desired product.

  • Purification: Purification by column chromatography is typically required after each step to isolate the desired intermediates and the final product.

N_Oxide_Route Starting_Material 2-Methyl-6-picoline N_Oxidation N-Oxidation Starting_Material->N_Oxidation N_Oxide 2-Methyl-6-picoline-N-oxide N_Oxidation->N_Oxide Cyanation Cyanation N_Oxide->Cyanation Methylpicolinonitrile 6-Methylpicolinonitrile Cyanation->Methylpicolinonitrile Hydroxymethylation Hydroxymethylation Methylpicolinonitrile->Hydroxymethylation Product This compound Hydroxymethylation->Product

Caption: Synthetic pathway via N-oxide intermediate.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. For sustainable and environmentally friendly processes, the biocatalytic approach (Method 1) presents a promising, albeit potentially specialized, option. For rapid access and late-stage functionalization, direct C-H cyanation (Method 2) offers an elegant and efficient solution. The classical N-oxide route (Method 3) provides a more traditional, multi-step approach that relies on well-established chemical transformations. Each method has its inherent advantages and disadvantages, and a thorough evaluation of these factors is crucial for selecting the most appropriate synthetic strategy.

A Spectroscopic Comparison: 6-(hydroxymethyl)picolinonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 6-(hydroxymethyl)picolinonitrile and its precursors, picolinonitrile and 6-methylpicolinonitrile. The analysis focuses on the expected changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as the functional groups on the picolinonitrile scaffold are modified. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and characterization of these compounds.

Chemical Transformation Pathway

The synthetic route from picolinonitrile to this compound typically involves a two-step process. First, a methyl group is introduced to the pyridine ring of picolinonitrile to form 6-methylpicolinonitrile. Subsequently, the methyl group of 6-methylpicolinonitrile is oxidized to a hydroxymethyl group to yield the final product, this compound.

G Picolinonitrile Picolinonitrile Methylpicolinonitrile 6-Methylpicolinonitrile Picolinonitrile->Methylpicolinonitrile Methylation Hydroxymethylpicolinonitrile This compound Methylpicolinonitrile->Hydroxymethylpicolinonitrile Oxidation

Caption: Synthetic pathway from precursors to this compound.

Spectroscopic Data Comparison

The following table summarizes the predicted and reported spectroscopic data for this compound and its precursors. The data provided is based on predictive models and publicly available databases, as experimental data for this compound is not widely available.

Spectroscopic Data Picolinonitrile 6-Methylpicolinonitrile This compound
Molecular Formula C₆H₄N₂C₇H₆N₂C₇H₆N₂O
Molecular Weight 104.11 g/mol 118.14 g/mol 134.14 g/mol [1]
¹H NMR (ppm) Pyridine ring protons (δ 7.5-8.7)Pyridine ring protons (δ 7.3-7.7), Methyl protons (s, ~δ 2.55)[2]Pyridine ring protons (δ 7.4-7.8), Methylene protons (s, ~δ 4.7), Hydroxyl proton (s, broad)
¹³C NMR (ppm) Pyridine ring carbons (δ 120-155), Nitrile carbon (δ ~118)Pyridine ring carbons (δ 120-160), Nitrile carbon (δ ~118), Methyl carbon (δ ~20)Pyridine ring carbons (δ 120-165), Nitrile carbon (δ ~117), Methylene carbon (δ ~64)
IR (cm⁻¹) C≡N stretch (~2230), C=N & C=C stretches (~1600-1400)C≡N stretch (~2230), C-H stretch (alkane, ~2900-3000), C=N & C=C stretches (~1600-1400)O-H stretch (broad, ~3200-3600), C-H stretch (~2900-3000), C≡N stretch (~2230), C-O stretch (~1050)
Mass Spec (m/z) M⁺• at 104M⁺• at 118[M+H]⁺ at 135

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to singlets for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

    • Liquids: Place a drop of the liquid sample between two salt plates (e.g., NaCl) to form a thin film.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of the target compounds.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Characterization Prep Dissolve/Prepare Sample NMR NMR (1H, 13C) Prep->NMR FTIR FTIR Prep->FTIR MS Mass Spectrometry Prep->MS Analysis Spectral Interpretation NMR->Analysis FTIR->Analysis MS->Analysis Structure Structure Confirmation Analysis->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide complementary information that is crucial for the structural elucidation and differentiation of this compound and its precursors. The transition from picolinonitrile to 6-methylpicolinonitrile is characterized by the appearance of signals corresponding to a methyl group in the NMR and IR spectra, and an increase in the molecular weight. The subsequent oxidation to this compound introduces distinct spectroscopic features, most notably the signals from the hydroxymethyl group in the ¹H and ¹³C NMR spectra, a broad O-H stretching band in the IR spectrum, and a further increase in molecular weight. This guide provides a foundational understanding of the expected spectroscopic characteristics of these compounds, which is essential for researchers in the field of synthetic and medicinal chemistry.

References

Antifungal Potential of Picolinonitrile and Pyridine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific data on the antifungal activity of 6-(hydroxymethyl)picolinonitrile-based compounds remains limited in publicly available research, this guide provides a comparative analysis of structurally related picolinonitrile and pyridine-based compounds. The data presented herein, derived from various in vitro studies, offers valuable insights into the potential of this chemical class as a source of novel antifungal agents. This guide compares their performance against established antifungal drugs and details the experimental protocols used for their evaluation.

Performance Comparison of Pyridine-Based Antifungal Compounds

The antifungal efficacy of novel compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various pyridine-based derivatives against common fungal pathogens, compared to standard antifungal agents like Fluconazole and Nystatin. Lower MIC values indicate higher antifungal potency.

CompoundFungal StrainMIC (µg/mL)Reference AntifungalMIC (µg/mL)
bis-(imidazole)-pyridine hybrid 5a Candida albicans (Wild Type)3.9Fluconazole0.12
Candida albicans (ATCC 10231)15.62Fluconazole0.12
Candida parapsilosis (Wild Type)31.25Fluconazole0.24
Rhodotorula sp.15.62Fluconazole0.49
bis-(benzimidazole)-pyridine hybrid 6a Candida albicans (Wild Type)15.62Fluconazole0.12
Candida albicans (ATCC 10231)31.25Fluconazole0.12
Candida parapsilosis (Wild Type)31.25Fluconazole0.24
Rhodotorula sp.3.9Fluconazole0.49
bis-(imidazole)-pyridine hybrid 5a Aspergillus niger62.5Nystatin0.48
Aspergillus flavus31.25Nystatin0.48

Table 1: Antifungal Activity of Hybrid bis-(Imidazole/Benzimidazole)-Pyridine Derivatives against Yeasts and Molds. [1]

CompoundFungal StrainInhibition Rate (%) at 50 µg/mLReference FungicideInhibition Rate (%) at 50 µg/mL
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) Botrytis cinerea85.3ThifluzamideNot specified in the same format
Gibberella zeae72.4--
Alternaria alternata65.8--

Table 2: In Vitro Antifungal Activity of Pyridine Carboxamide Derivatives. [2]

Experimental Protocols

The data presented in this guide were primarily obtained using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Susceptibility Test

This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[3]

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
  • A suspension of fungal cells is prepared in sterile saline or RPMI-1640 medium.
  • The cell density is adjusted using a spectrophotometer to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]

2. Preparation of Microdilution Plates:

  • A two-fold serial dilution of the test compounds and reference antifungal agents is prepared in 96-well microtiter plates containing RPMI-1640 medium.
  • The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well is inoculated with 100 µL of the prepared fungal suspension.
  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[5] This can be assessed visually or by using a spectrophotometric reader.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in antifungal activity assessment and the potential mechanism of action, the following diagrams are provided.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (on Agar Plate) Inoculum_Prep Inoculum Preparation (Cell Suspension) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Compound_Dilution Compound Serial Dilution (in 96-well plate) Compound_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Visual_Reading Visual/Spectrophotometric Reading Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14α-demethylase Pyridine_Compound Pyridine/Picolinonitrile Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase (Target Enzyme) Pyridine_Compound->Lanosterol_Demethylase Inhibition

References

The Pivotal Role of the 6-(Hydroxymethyl) Group in Picolinonitrile Derivatives: A Structure-Activity Relationship Guide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of kinase inhibitors is paramount. This guide provides a comparative analysis of 6-(hydroxymethyl)picolinonitrile derivatives and related heterocyclic compounds, with a focus on their inhibitory activity against Janus kinases (JAKs), a family of enzymes implicated in various inflammatory diseases and cancers.

While direct and extensive SAR studies on this compound derivatives are limited in publicly available research, by examining related structures and the broader class of pyridine-based kinase inhibitors, we can infer the significance of substitutions at the 6-position of the picolinonitrile scaffold. This guide synthesizes available data to provide insights into the rational design of novel and potent kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various pyridine-containing compounds against key kinase targets. While not exclusively focused on this compound, these tables provide a valuable comparative framework for understanding the impact of substitutions on the picolinonitrile core and related heterocyclic systems.

Table 1: Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives against EGFR Tyrosine Kinase

CompoundR Group (at position 6)EGFR IC50 (nM)A431 Cell Autophosphorylation IC50 (nM)
PD 158780-NHCH30.08-
Analog 1-NH(CH2)2OH< 1-
Analog 2-NH(CH2)3OH< 1-
Analog 3-N(CH3)(CH2)2OH< 1-

Data suggests that the 6-position of the pyridopyrimidine ring is in a region of the enzyme's binding site that tolerates bulk, and the introduction of solubilizing groups like hydroxylated alkylamines can be achieved without significant loss of potency[1].

Table 2: Inhibitory Activity of Quinazoline Derivatives against PI3Kα

CompoundR Group (at position 6)PI3Kα IC50 (nM)
13k-Imidazo[1,2-a]pyridin-6-yl1.94
-(Further derivatives)(IC50 values)

This table from a study on quinazoline derivatives highlights the successful exploration of bulky heterocyclic substituents at the 6-position to achieve potent PI3Kα inhibition[2].

Table 3: Inhibitory Activity of Pyrimidine Derivatives against various cancer cell lines

CompoundSubstitution at position 6Cell LineEC50 (µM)
RDS 3442-HGlioblastoma>50
2a-CH2-PhGlioblastoma4
RDS 3442-HTriple-negative breast cancer>50
2a-CH2-PhTriple-negative breast cancer8

This data indicates that substitution at the 6-position of the pyrimidine core can dramatically enhance anticancer activity[3].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing biological data. Below is a representative protocol for an in vitro Janus Kinase (JAK) inhibition assay.

In Vitro JAK2 Kinase Activity Assay Protocol

This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against the JAK2 enzyme.

Materials:

  • Purified recombinant JAK2 enzyme

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a solution containing the JAK2 enzyme and the substrate peptide in the assay buffer. Add this solution (e.g., 10 µL) to each well containing the test compound.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µL) to each well. The final ATP concentration should be close to its Michaelis-Menten constant (Km) value for JAK2.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kinase detection reagent according to the manufacturer's protocol. This typically involves a two-step process of terminating the kinase reaction and then converting the generated ADP to a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the concentration-response data to a suitable model, such as a four-parameter logistic curve.

Mandatory Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor This compound derivative (Inhibitor) Inhibitor->JAK Inhibits Experimental_Workflow Start Start CompoundPrep Compound Preparation (Serial Dilutions) Start->CompoundPrep AssaySetup Assay Plate Setup (Add Compound) CompoundPrep->AssaySetup EnzymeSubstrate Enzyme/Substrate Addition AssaySetup->EnzymeSubstrate Preincubation Pre-incubation EnzymeSubstrate->Preincubation ReactionStart Reaction Initiation (Add ATP) Preincubation->ReactionStart Incubation Incubation ReactionStart->Incubation Detection Signal Detection (Luminescence) Incubation->Detection DataAnalysis Data Analysis (IC50 Calculation) Detection->DataAnalysis End End DataAnalysis->End

References

Safety Operating Guide

Proper Disposal of 6-(Hydroxymethyl)picolinonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The paramount importance of safety and regulatory compliance in laboratory settings necessitates a thorough understanding of the proper disposal procedures for chemical reagents. For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is critical to protect both personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 6-(Hydroxymethyl)picolinonitrile.

I. Hazard and Disposal Summary

The appropriate disposal method for this compound is determined by its potential hazards. The following table summarizes key information for its safe management.

ParameterValue/Instruction
Primary Disposal Route Disposal must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Prohibited Disposal Methods Do not contaminate water, food, feed, or seed by storage or disposal. Do not discharge into sewer systems or drains.[1][2]
Waste Classification Hazardous Chemical Waste.
Recommended Final Disposal Controlled incineration at a permitted hazardous waste facility.[1]
Container for Waste Use chemically resistant, leak-proof containers with secure lids.
Contaminated Packaging Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials can be incinerated.[1]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, ensure that the following personal protective equipment is used and safety measures are in place:

  • Gloves : Wear impervious, chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][3]

  • Eye Protection : Use tightly fitting safety goggles or a face shield.[3]

  • Protective Clothing : A laboratory coat or impervious clothing is required to prevent skin contact.[1][3]

  • Respiratory Protection : If there is a risk of dust formation or if ventilation is inadequate, use a suitable respirator.[3][4]

  • Ventilation : Handle the chemical and its waste in a well-ventilated area or within a chemical fume hood.[1][3]

III. Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe segregation, containment, and preparation of this compound waste for disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste : Carefully collect any solid this compound waste, such as residual powder or contaminated items (e.g., weigh boats, spatulas), using appropriate tools. Place the solid waste into a designated and clearly labeled "Hazardous Waste" container. Take care to avoid the formation of dust.[1][3]

  • Contaminated Labware and Debris : Disposable items, including gloves and absorbent pads that have come into contact with this compound, must be treated as hazardous waste. Place these items in the same designated hazardous waste container as the solid waste.[1]

  • Liquid Waste (Rinsate) : When cleaning non-disposable labware, triple rinse with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in a separate, clearly labeled "Hazardous Solvent Waste" container. Do not pour the rinsate down the drain.[1]

Step 2: Labeling and Storage

  • Labeling : Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

  • Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area. The storage area should be away from incompatible materials and have secondary containment to manage any potential leaks.

Step 3: Arranging for Disposal

  • Contact Professionals : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup for the waste.

  • Follow Institutional Guidelines : Adhere to your institution's specific procedures for waste container preparation, transportation, and the completion of any required waste manifest documentation.

IV. Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures and consult the Safety Data Sheet (SDS) for complete details.

  • Skin Contact : Wash the affected area immediately with soap and plenty of water.[1][3]

  • Eye Contact : Rinse eyes thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][3]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Generate this compound Waste B Solid Waste (Powder, Contaminated Items) A->B C Liquid Waste (Rinsate) A->C D Contaminated Packaging A->D E Place in Labeled Hazardous Waste Container B->E F Place in Labeled Hazardous Solvent Container C->F G Triple Rinse & Recycle/Recondition or Puncture & Landfill D->G H Store in Designated Satellite Accumulation Area E->H F->H I Contact EHS/Certified Vendor for Pickup H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-(Hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-(Hydroxymethyl)picolinonitrile

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.

Personal Protective Equipment (PPE) Summary

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1][2] A face shield may be required for splash hazards.[3][4]Protects eyes from splashes, dust, and flying particles.[1][2][3]
Hand Protection Chemical-resistant nitrile gloves.[1][2] Double gloving may be necessary for added protection.[2] Gloves should be inspected before use.[5]Prevents skin contact with the chemical.[3] Nitrile offers good resistance to a variety of organic solvents.[1]
Body Protection A long-sleeved laboratory coat.[1][2] Fire-resistant coats are recommended if working with flammable materials.[3] Impervious clothing may be required.[5]Protects skin and personal clothing from spills and contamination.[1][3]
Foot Protection Closed-toe shoes.[1][4]Prevents injuries from spills and dropped objects.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3][4][7]Minimizes inhalation of dust, vapors, or aerosols.[5]

Operational and Disposal Plans

Adherence to structured operational and disposal protocols is critical for minimizing risk and ensuring regulatory compliance.

I. Pre-Handling and Preparation
  • Hazard Assessment : Before beginning work, conduct a thorough hazard assessment for the planned experiment.[2]

  • Fume Hood : Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound should be performed within the fume hood to minimize inhalation exposure.[8]

  • PPE Inspection : Inspect all PPE for damage before use.[5] Ensure gloves are free of tears or punctures.

  • Spill Kit : Locate and ensure the laboratory's chemical spill kit is fully stocked and accessible.

II. Handling Protocol
  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer :

    • Handle the solid compound carefully to avoid generating dust.[5][6]

    • Use a spatula or other appropriate tools for transfer.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • During the Reaction :

    • Keep the container tightly closed when not in use.[6][9]

    • Maintain a clean and organized workspace within the fume hood.

    • Avoid contact with skin and eyes.[5][6]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][6]

    • Clean all non-disposable equipment that came into contact with the chemical.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with hazardous waste regulations.

  • Waste Segregation :

    • Solid Waste : Collect any residual solid this compound and contaminated disposable items (e.g., weigh boats, gloves, absorbent pads) in a designated, clearly labeled hazardous waste container.[8]

    • Liquid Waste : If the compound is in solution, collect it in a designated container for halogenated or nitrogenous organic solvent waste, as appropriate for your institution's waste streams.[8] Do not pour down the drain.[8]

    • Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

  • Container Management :

    • Use chemically resistant, leak-proof containers with secure screw-top caps for all waste.[8]

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical name.[10]

  • Storage :

    • Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[8][11]

    • Ensure secondary containment is in place to capture any potential leaks.[11]

  • Collection :

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.[8]

    • Follow all institutional guidelines for waste manifest documentation and container preparation for transport.[8]

Emergency Procedures
  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[12] Seek immediate medical attention.

  • Inhalation : Move the person into fresh air.[5] If not breathing, give artificial respiration.[5] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

  • Spill : Evacuate the area.[13] Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material.[12] Collect the absorbed material into a designated hazardous waste container.[10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_storage Waste Management prep1 Conduct Hazard Assessment prep2 Inspect and Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 cleanup1 Segregate Chemical Waste handle3->cleanup1 cleanup2 Clean and Decontaminate Work Area cleanup1->cleanup2 storage1 Store Waste in Labeled, Sealed Containers cleanup1->storage1 cleanup3 Dispose of Contaminated PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 finish finish cleanup4->finish Procedure Complete storage2 Arrange for EHS Waste Pickup storage1->storage2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.